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  • Product: 4-[(4-Methoxyphenyl)methyl]azetidin-2-one
  • CAS: 1379812-30-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Executive Summary & Pharmacological Relevance The continuous evolution of antimicrobial resistance necessitates the development of novel β-lactam architectures. Monocyclic ß-lactams (azetidin-2-ones) exhibit a wide range...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The continuous evolution of antimicrobial resistance necessitates the development of novel β-lactam architectures. Monocyclic ß-lactams (azetidin-2-ones) exhibit a wide range of biological activities, serving as critical pharmacophores for antibacterial, anticancer, and cholesterol absorption inhibitory agents[1].

Among these, 4-[(4-Methoxyphenyl)methyl]azetidin-2-one (also known as 4-(4-methoxybenzyl)azetidin-2-one) stands out as a highly versatile, N-unsubstituted monocyclic β-lactam building block[2]. The presence of the p-methoxybenzyl (PMB) moiety at the C4 position provides a unique steric and electronic environment, making it an ideal intermediate for the semi-synthesis of advanced carbapenems, monobactams, and novel enzyme inhibitors. This whitepaper details the physicochemical properties, mechanistic synthesis, and downstream functionalization of this critical scaffold.

Physicochemical Profiling

Understanding the fundamental properties of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one is essential for optimizing reaction conditions during downstream derivatization. The compound is commercially categorized as a high-purity beta-lactam building block[2].

PropertySpecification / Value
IUPAC Name 4-[(4-methoxyphenyl)methyl]azetidin-2-one
Common Synonyms 4-(4-methoxybenzyl)azetidin-2-one; 4-PMB-azetidin-2-one
CAS Registry Number 1379812-30-2
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Colorless to white solid
Solubility Profile Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Storage Conditions Ambient shipping; Long-term storage at 4°C to prevent ring hydrolysis

Mechanistic Synthesis: The CSI-Alkene [2+2] Cycloaddition

Rationale & Causality

The synthesis of highly constrained monocyclic ß-lactams is notoriously challenging due to the inherent ring strain[1]. While Staudinger ketene-imine cycloadditions are common, the synthesis of an N-unsubstituted β-lactam directly from an alkene is most efficiently achieved using Chlorosulfonyl Isocyanate (CSI) .

CSI is exceptionally electrophilic and undergoes non-catalyzed [2+2] cycloadditions with unactivated alkenes[3]. To synthesize 4-[(4-Methoxyphenyl)methyl]azetidin-2-one, estragole (1-allyl-4-methoxybenzene) is utilized as the starting alkene. Due to its natural abundance and structural versatility, estragole serves as an attractive and cost-effective precursor for the semi-synthesis of bioactive molecules[4].

Mechanistic Causality: During the cycloaddition, the highly electrophilic carbon of the isocyanate attacks the terminal methylene (C1) of estragole. Concurrently, the nitrogen attacks the more substituted C2 position. This regioselectivity is driven by the stabilization of the incipient positive charge at C2 by the adjacent benzyl group in a concerted, asynchronous transition state. The resulting intermediate is an N-chlorosulfonyl β-lactam, which must be reductively cleaved to yield the free NH lactam.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Strict adherence to anhydrous conditions is mandatory, as CSI reacts violently with water to form insoluble sulfamic acid derivatives, which immediately halts the reaction.

Step 1: [2+2] Cycloaddition

  • Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolve 10.0 mmol of estragole in 50 mL of anhydrous diethyl ether (Et₂O) or dichloromethane (DCM).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures control the exothermicity of the CSI reaction and suppress unwanted polymerization pathways.

  • Add 12.0 mmol (1.2 eq) of Chlorosulfonyl Isocyanate (CSI) dropwise via syringe over 15 minutes.

  • Gradually allow the reaction to warm to 0 °C over 3 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active estragole spot validates the complete formation of the N-chlorosulfonyl intermediate.

Step 2: Reductive Deprotection

  • Prepare a quenching solution: Dissolve 30.0 mmol of sodium sulfite (Na₂SO₃) and 15.0 mmol of potassium hydroxide (KOH) in 30 mL of deionized water. Cool to 0 °C. Causality: Na₂SO₃ selectively reduces the S-Cl and S-N bonds. KOH neutralizes the generated HCl and SO₂, maintaining a pH of ~7-8 to prevent acid/base-catalyzed hydrolysis of the highly strained β-lactam ring.

  • Add the organic reaction mixture dropwise into the vigorously stirred aqueous quenching solution at 0 °C.

  • Stir for 30 minutes until gas evolution ceases.

Step 3: Workup and Purification

  • Separate the organic layer and extract the aqueous layer with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) or recrystallization to afford pure 4-[(4-Methoxyphenyl)methyl]azetidin-2-one.

Synthesis Estragole Estragole (4-Allylanisole) Cyclo [2+2] Cycloaddition (-78°C to 0°C, Et2O) Estragole->Cyclo CSI Chlorosulfonyl Isocyanate (CSI) CSI->Cyclo Intermediate N-Chlorosulfonyl-4- (4-methoxybenzyl)azetidin-2-one Cyclo->Intermediate Concerted/Asynchronous Reduction Reductive Cleavage (Na2SO3, KOH, H2O, 0°C) Intermediate->Reduction Product 4-[(4-Methoxyphenyl)methyl] azetidin-2-one Reduction->Product -SO2, -KCl

Fig 1: Mechanistic pathway for the synthesis of 4-PMB-azetidin-2-one via CSI [2+2] cycloaddition.

Downstream Functionalization & Applications

The strategic value of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one lies in its orthogonally reactive sites, allowing it to serve as a central node for divergent drug discovery programs.

  • N1-Functionalization: The unsubstituted nitrogen (NH) is highly nucleophilic. It can be sulfonated using SO₃·pyridine complexes to generate monobactam analogs, or alkylated with diazoacetates to build the bicyclic core of carbapenems.

  • C3-Functionalization: The protons at the C3 position are weakly acidic. Treatment with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at -78 °C generates an enolate. This enolate can be trapped with acetaldehyde to introduce the classic 1-hydroxyethyl side chain found in thienamycin and meropenem.

  • Lactam Ring Opening: Controlled hydrolysis of the lactam bond yields β-amino acids. The PMB group provides a lipophilic anchor, making these derivatives excellent peptidomimetics for protease inhibitor design.

Functionalization Core 4-PMB-Azetidin-2-one (Core Scaffold) N_Alk N1-Functionalization Core->N_Alk Base, R-X / SO3 C3_Alk C3-Functionalization Core->C3_Alk LDA, Electrophile RingOp Lactam Ring Opening Core->RingOp Acid/Base Hydrolysis Mono Monobactams & Carbapenem Intermediates N_Alk->Mono Hydroxy C3-Hydroxyethylation (Thienamycin analogs) C3_Alk->Hydroxy BetaAA β-Amino Acids (Peptidomimetics) RingOp->BetaAA

Fig 2: Divergent downstream functionalization pathways of the 4-PMB-azetidin-2-one scaffold.

References

  • 2 - squarix.de 2.1 - nih.gov 3.4 - researchgate.net 4.3 - science.gov

Sources

Exploratory

Topic: Therapeutic Potential of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one Derivatives

An In-Depth Technical Guide Abstract The azetidin-2-one, or β-lactam, ring is a cornerstone pharmacophore in medicinal chemistry, most famously represented by the penicillin and cephalosporin antibiotics.[1][2] Beyond th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The azetidin-2-one, or β-lactam, ring is a cornerstone pharmacophore in medicinal chemistry, most famously represented by the penicillin and cephalosporin antibiotics.[1][2] Beyond their antibacterial prowess, synthetic modifications to the β-lactam scaffold have unlocked a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and enzyme inhibitory functions.[3][4] This guide focuses on a specific, promising subclass: derivatives featuring a 4-[(4-Methoxyphenyl)methyl] substituent. We will explore the synthetic rationale, delve into the mechanistic basis of their biological activities, and present the current landscape of their therapeutic potential. This document is intended for researchers and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic interventions.

The Azetidin-2-one Core: A Privileged Scaffold

The four-membered lactam ring of azetidin-2-one is characterized by significant ring strain. This inherent reactivity is the key to its biological activity, particularly its ability to acylate and inactivate bacterial transpeptidases, thereby inhibiting cell wall synthesis. However, the therapeutic utility of the azetidin-2-one nucleus is not confined to antimicrobial action. The precise nature and stereochemistry of substituents at the N-1, C-3, and C-4 positions can dramatically alter the molecule's pharmacological profile, transforming it from an antibiotic into a potent agent against cancer, inflammation, or other diseases.[1][3]

The substituent at the C-4 position is particularly critical in defining the molecule's interaction with biological targets. The introduction of the 4-methoxyphenyl group, as in the derivatives under discussion, imparts specific physicochemical properties. The methoxy group is an electron-donating group that can influence the electronic distribution of the entire molecule, while the phenyl ring provides a platform for crucial π-π stacking or hydrophobic interactions within a target's binding site. This strategic substitution is a rational approach to enhancing potency and modulating selectivity.

Synthesis and Characterization: Building the Core Scaffold

The most versatile and widely adopted method for constructing the azetidin-2-one ring is the Staudinger [2+2] ketene-imine cycloaddition.[2][5] This reaction provides a direct and often stereocontrolled route to a diverse array of β-lactams.

General Synthetic Workflow

The synthesis is typically a two-step process, beginning with the formation of an imine (Schiff base), followed by the cycloaddition reaction.

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: [2+2] Cycloaddition cluster_2 Analysis A p-Anisidine C Schiff Base (Imine) A->C Condensation B Substituted Aldehyde B->C F Target Azetidin-2-one C->F Staudinger Reaction D Chloroacetyl Chloride D->F E Triethylamine (Base) E->F G Purification (Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: General workflow for the synthesis of 4-substituted azetidin-2-ones.

Detailed Experimental Protocol: Synthesis of 3-chloro-1-(4-methoxyphenyl)-4-(aryl)azetidin-2-one

This protocol is a representative example adapted from established methodologies.[6][7]

Step 1: Synthesis of N-(Aryl)methanimine (Schiff Base)

  • In a 250 mL round-bottom flask, dissolve p-anisidine (10 mmol) in 50 mL of ethanol.

  • Add the desired substituted aromatic aldehyde (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath. The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 3-chloro-1-(4-methoxyphenyl)-4-(aryl)azetidin-2-one

  • In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the Schiff base (10 mmol) from Step 1 in 60 mL of anhydrous 1,4-dioxane.

  • Add triethylamine (12 mmol) to the solution and cool the mixture to 0-5°C in an ice bath.

  • Slowly add chloroacetyl chloride (12 mmol) dropwise via the dropping funnel over 30 minutes with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 8-10 hours.

  • Monitor the reaction by TLC. Upon completion, the precipitated triethylamine hydrochloride is filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Characterization: The final product's structure is confirmed using standard spectroscopic methods.

  • FT-IR: Look for a characteristic sharp peak for the β-lactam carbonyl (C=O) group around 1740-1760 cm⁻¹.[8]

  • ¹H-NMR: Expect two characteristic doublets for the C3-H and C4-H protons of the β-lactam ring. The coupling constant (J value) between these protons helps determine the stereochemistry (typically smaller for trans and larger for cis isomers).[4][9]

  • ¹³C-NMR: The carbonyl carbon of the β-lactam ring typically appears around 160-168 ppm.[5]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Therapeutic Landscape and Biological Activity

Derivatives of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one have demonstrated potential across several therapeutic areas.

Antimicrobial Potential

The foundational activity of the β-lactam ring is antibacterial. While many modern derivatives are designed for other purposes, antimicrobial screening remains a primary evaluation. Several studies on N/C-4 substituted azetidin-2-ones have shown potent activity against various bacterial and fungal strains.[10]

Mechanism of Action: The classical mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. However, substitutions on the ring can modulate this activity and potentially overcome resistance mechanisms, such as those mediated by β-lactamase enzymes.[11] Some derivatives may also exhibit different mechanisms, such as disrupting other cellular processes.

Compound Class Test Organism Activity (MIC µg/mL) Reference
3-chloro-4-aryl-azetidin-2-onesStaphylococcus aureus100 - 225[1]
N-aryl-azetidin-2-onesPseudomonas aeruginosa128 - 256[4]
4-aryl-azetidin-2-onesBacillus anthracisPotent Activity[10]
4-aryl-azetidin-2-onesCandida albicansPotent Activity[10]
Table 1: Representative Antimicrobial Activities of Structurally Related Azetidin-2-one Derivatives. Data for the specific 4-[(4-Methoxyphenyl)methyl] moiety may vary.
Anticancer Activity

A significant area of investigation for novel azetidin-2-one derivatives is oncology. The presence of aryl groups at the N-1 and C-4 positions is a common feature in many potent anticancer β-lactams.

Mechanism of Action: Unlike their antibacterial counterparts, the anticancer mechanisms are diverse. A prominent mechanism for 1,4-diaryl-azetidin-2-ones is the inhibition of tubulin polymerization, similar to drugs like combretastatin A-4 (CA-4). By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 4-methoxyphenyl group at C-4 is a key feature in some of the most potent compounds in this class.[9]

Anticancer_Pathway A α-Tubulin β-Tubulin B Microtubule Polymerization A:f1->B C Dynamic Microtubule Network B->C D Mitotic Spindle Formation C->D E Cell Cycle Arrest (G2/M) D->E F Apoptosis E->F Drug Azetidin-2-one Derivative Drug->A:f1 Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by anticancer azetidin-2-ones.

Antiproliferative Activity Data: Studies on β-lactams with a 3,5-dimethoxyphenyl ring at N-1 and a 4-methoxyphenyl ring at C-4 have shown exceptional potency against breast and colon cancer cell lines.[9]

Compound ID (Reference) Cancer Cell Line IC₅₀ (nM)
Compound 12kHT-29 (Colon)12
Compound 12lMCF-7 (Breast)10
Compound 12oHT-29 (Colon)89
Table 2: Sub-micromolar antiproliferative activity of 1,4-diaryl azetidin-2-ones with a 4-methoxyphenyl ring B.[9]
Other Therapeutic Avenues

The versatility of the azetidin-2-one scaffold extends to other biological activities:

  • Anti-inflammatory and Analgesic: Certain derivatives have shown significant anti-inflammatory and analgesic properties.[4]

  • Antioxidant: The incorporation of specific phenolic or sulfonamide moieties can confer potent antioxidant and radical scavenging activity.[4][6]

  • Enzyme Inhibition: Azetidin-2-ones have been developed as inhibitors for enzymes like human chymase and cholesterol absorption inhibitors.[3][4]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on their three-dimensional structure and the nature of their substituents.

Caption: Key structure-activity relationship points for therapeutic azetidin-2-ones.

  • N-1 Substituent: For anticancer activity, an aryl group, particularly one with methoxy substituents like the 3,5-dimethoxyphenyl group, is often required for high potency.[9]

  • C-3 Substituent: The presence and nature of a substituent at C-3 influences the conformation of the ring and can introduce additional interactions with the target. For example, a phenoxy group can enhance antiproliferative properties.[9]

  • C-4 Substituent: The 4-methoxyphenyl group at this position is a recurring motif in highly active compounds, suggesting it fits well into the binding pockets of various biological targets, from tubulin to bacterial enzymes.

  • Stereochemistry: The relative stereochemistry of the substituents at C-3 and C-4 (cis vs. trans) is critical. Often, biological activity is confined to a single isomer, highlighting the importance of stereoselective synthesis.[9]

Future Perspectives

The 4-[(4-Methoxyphenyl)methyl]azetidin-2-one scaffold represents a highly promising platform for drug discovery. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for developing novel therapeutics.

Future research should focus on:

  • Lead Optimization: Systematic modification of the lead structures to enhance potency, selectivity, and pharmacokinetic properties (ADME).

  • Mechanism Deconvolution: For compounds with promising activity, detailed studies are needed to fully elucidate their mechanism of action and identify specific molecular targets.

  • In Vivo Evaluation: Promising candidates must be advanced from in vitro cell-based assays to preclinical animal models to assess their efficacy and safety in a whole-organism context.

  • Combating Drug Resistance: In both infectious disease and oncology, these derivatives could be explored as adjuvants to overcome resistance to existing therapies, for example, by acting as β-lactamase inhibitors.[11]

References

  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Badea, M., Olar, R., Stefaniu, A., Paraschivescu, C., & Draghici, C. (2018). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 23(11), 2949. Available from: [Link]

  • (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. ISCA.
  • (n.d.). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences.
  • Singh, R. K., Kumar, D., & Singh, K. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(3), 1225-1230. Available from: [Link]

  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. Available from: [Link]

  • Demkowicz, S., Rola, A., & Rachoń, J. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. International Journal of Molecular Sciences, 22(15), 8032. Available from: [Link]

  • (2011). Synthesis method of 4-acetoxyl-2-azetidinone. Google Patents. CN102002066B.
  • O'Boyle, N. M., Greene, L. M., Bergin, O., Fichet, J. B., McCabe, T., Lloyd, D. G., Zisterer, D. M., & Meegan, M. J. (2018). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 23(9), 2299. Available from: [Link]

  • Afrin, S., Tul-Wahida, S., & Islam, M. R. (2020). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Scientific Reports, 10(1), 1-14. Available from: [Link]

  • Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341-345. Available from: [Link]

  • (n.d.). Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents. ResearchGate. Retrieved from [Link]

Sources

Foundational

The Ascendance of the p-Methoxybenzyl Group in β-Lactam Chemistry: A Technical Guide to Its History, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The four-membered azetidinone ring, the core of β-lactam antibiotics, has been a cornerstone of medicinal chemistry for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidinone ring, the core of β-lactam antibiotics, has been a cornerstone of medicinal chemistry for decades. The strategic manipulation of this strained ring system has led to the development of a vast arsenal of life-saving drugs. Central to the synthetic evolution of novel β-lactam analogues is the use of protecting groups, and among these, the p-methoxybenzyl (PMB) group has emerged as a versatile and indispensable tool. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and diverse applications of p-methoxybenzyl substituted β-lactams. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations, and explore the structure-activity relationships that govern the biological activity of these fascinating molecules.

Introduction: The Significance of the p-Methoxybenzyl Moiety in β-Lactam Scaffolds

The β-lactam ring, a four-membered cyclic amide, is the pharmacophore responsible for the antibacterial activity of a broad class of antibiotics, including penicillins and cephalosporins.[1] These antibiotics function by inhibiting bacterial cell wall synthesis.[1] The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, a property exploited in its mechanism of action but also a challenge in its chemical synthesis.

The nitrogen atom of the β-lactam ring plays a crucial role in its reactivity and biological activity. Substitution at this position can modulate the electronic properties of the ring, influence its stability, and provide a handle for the introduction of diverse functionalities. The p-methoxybenzyl (PMB) group has proven to be an exceptionally useful N-protecting group in β-lactam chemistry due to its unique combination of stability and facile, selective cleavage under specific oxidative or acidic conditions.[2][3] Its electron-donating nature can also influence the stereochemical outcome of reactions at adjacent centers. This guide will explore the multifaceted role of the PMB group, from a transient protecting group to an integral part of biologically active molecules.

A Historical Perspective: The Emergence of PMB-Substituted β-Lactams

The story of PMB-substituted β-lactams is intrinsically linked to the development of synthetic methodologies for the construction of the β-lactam ring itself. The seminal work of Hermann Staudinger in 1907, demonstrating the [2+2] cycloaddition of a ketene and an imine to form a β-lactam, laid the foundation for this field.[4] However, it was the elucidation of the structure of penicillin in the 1940s that ignited intense interest in the synthesis of these molecules.[4]

While the precise first synthesis of a p-methoxybenzyl substituted β-lactam is not definitively documented in a single landmark paper, its use as a protective group for nitrogen functionalities in organic synthesis became more prevalent from the mid-20th century onwards. The first reports of utilizing the p-methoxyphenyl group on the imine nitrogen in Staudinger reactions for the synthesis of monocyclic β-lactams appeared as chemists sought to create libraries of analogues with diverse substitution patterns to explore structure-activity relationships.[5] The development of reliable methods for the oxidative cleavage of the PMB group, notably with ceric ammonium nitrate (CAN), significantly enhanced its utility and solidified its position as a go-to protecting group in complex, multi-step syntheses of β-lactam-containing natural products and pharmaceuticals.[2][6]

The Art of Synthesis: Constructing the N-PMB β-Lactam Core

The Staudinger ketene-imine cycloaddition remains the most prevalent and versatile method for the synthesis of p-methoxybenzyl substituted β-lactams.[4][7] This reaction involves the [2+2] cycloaddition of a ketene, often generated in situ, with an imine bearing the N-p-methoxybenzyl group.

The Staudinger [2+2] Cycloaddition: A Step-by-Step Protocol

The following protocol outlines a general procedure for the synthesis of a cis-3-phenoxy-4-aryl-N-(p-methoxybenzyl)-2-azetidinone, a common scaffold in medicinal chemistry research.

Experimental Protocol: Synthesis of cis-1-(4-methoxyphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone [5]

  • Step 1: Imine Formation. To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM), is added p-methoxyaniline (1.0 eq). The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude imine, which can often be used in the next step without further purification.

  • Step 2: Ketene Generation and Cycloaddition. The imine from Step 1 is dissolved in anhydrous DCM and the solution is cooled to 0 °C. Triethylamine (Et3N, 2.0 eq) is added, followed by the dropwise addition of phenoxyacetyl chloride (1.2 eq) in anhydrous DCM. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • Step 3: Work-up and Purification. The reaction mixture is washed successively with water, a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cis-β-lactam.

Causality Behind Experimental Choices:

  • In situ Ketene Generation: Ketenes are highly reactive and prone to polymerization. Generating the ketene in the presence of the imine from the corresponding acyl chloride and a tertiary amine base like triethylamine ensures its immediate consumption in the desired cycloaddition reaction.[7]

  • Stereocontrol: The stereochemical outcome of the Staudinger reaction (cis vs. trans) is influenced by several factors, including the electronic nature of the substituents on both the ketene and the imine, the solvent, and the order of addition of reagents.[4] The use of an N-aryl imine, such as the one derived from p-methoxyaniline, often favors the formation of the cis-diastereomer.[4] The reaction is typically run at low temperatures to enhance stereoselectivity.

  • Choice of Base: Triethylamine is a commonly used non-nucleophilic base that effectively dehydrohalogenates the acyl chloride to form the ketene without competing in the cycloaddition reaction.

Visualizing the Staudinger Reaction

Staudinger_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Imine N-(p-Methoxybenzyl) Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (from Acyl Chloride + Et3N) Ketene->Zwitterion BetaLactam N-PMB β-Lactam Zwitterion->BetaLactam Conrotatory Ring Closure

Caption: The Staudinger [2+2] cycloaddition mechanism for N-PMB β-lactam synthesis.

The Versatility of the PMB Group: Deprotection Strategies

A key advantage of the PMB group is the array of methods available for its removal, allowing for orthogonal deprotection strategies in the presence of other protecting groups. The most common method for the cleavage of the N-PMB bond in β-lactams is oxidative deprotection.

Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate (CAN) is a powerful and selective oxidizing agent for the removal of the PMB group.[2][5] The reaction proceeds under mild conditions and is tolerant of many other functional groups.

Experimental Protocol: N-Deprotection of an N-(p-Methoxybenzyl)-β-Lactam using CAN [5]

  • Step 1: Reaction Setup. The N-(p-methoxybenzyl)-β-lactam (1.0 eq) is dissolved in a mixture of acetonitrile and water (typically 3:1 v/v). The solution is cooled to a low temperature (e.g., -10 °C to 0 °C).

  • Step 2: Addition of CAN. A solution of ceric ammonium nitrate (CAN, 2.0-3.0 eq) in water is added dropwise to the cooled solution of the β-lactam. The reaction mixture typically turns from colorless to a persistent orange or reddish-brown color.

  • Step 3: Reaction Monitoring and Work-up. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or sodium bisulfite. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • Step 4: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-unsubstituted β-lactam.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of acetonitrile and water is commonly used to ensure the solubility of both the organic substrate and the inorganic CAN.

  • Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the oxidation and to minimize potential side reactions, such as degradation of the sensitive β-lactam ring.

  • Stoichiometry of CAN: An excess of CAN is typically used to ensure complete oxidation of the PMB group. The exact amount may need to be optimized depending on the substrate.

  • Quenching: The reaction is quenched with a reducing agent or a base to neutralize any remaining CAN and acidic byproducts.

Visualizing the Oxidative Deprotection Mechanism

PMB_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products N_PMB_Lactam N-PMB β-Lactam Radical_Cation Radical Cation N_PMB_Lactam->Radical_Cation Single Electron Transfer CAN Ce(IV) CAN->Radical_Cation Iminium_Ion Iminium Ion Radical_Cation->Iminium_Ion Loss of H• NH_Lactam N-H β-Lactam Iminium_Ion->NH_Lactam Hydrolysis PMB_Aldehyde p-Methoxybenzaldehyde Iminium_Ion->PMB_Aldehyde Hydrolysis

Caption: Proposed mechanism for the oxidative deprotection of an N-PMB β-lactam using CAN.

Beyond Protection: The Biological Activities of PMB-Substituted β-Lactams

While the PMB group is often employed as a protecting group to be removed in the final steps of a synthesis, a growing body of evidence suggests that the N-p-methoxybenzyl moiety itself can contribute to or modulate the biological activity of the β-lactam scaffold.

Antibacterial Activity

Several studies have synthesized and evaluated series of monocyclic β-lactams bearing an N-p-methoxybenzyl group for their antibacterial properties. In some cases, these compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5] The electronic and steric properties of the PMB group can influence the binding of the β-lactam to penicillin-binding proteins (PBPs), the molecular targets of these antibiotics.

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
1 3-Phenoxy-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)Staphylococcus aureus16[5]
2 3-Phenoxy-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)Escherichia coli32[5]
3 3-Azido-4-(4-methoxyphenyl)-1-(4-methoxyphenyl)Pseudomonas aeruginosa>64[5]

Table 1: Minimum Inhibitory Concentrations (MICs) of selected N-p-methoxybenzyl substituted β-lactams against various bacterial strains.

Anticancer Activity

More recently, research has uncovered the potential of N-substituted β-lactams, including those with a p-methoxybenzyl group, as anticancer agents.[8] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways. The lipophilicity and aromatic nature of the PMB group may facilitate cell membrane permeability and interactions with intracellular targets.

Compound IDCancer Cell LineIC50 (µM)Reference
4 Human breast cancer (MCF-7)12.5[8]
5 Human colon cancer (HCT-116)8.7[8]

Table 2: In vitro anticancer activity (IC50 values) of representative N-p-methoxybenzyl substituted β-lactams.

Structure-Activity Relationships (SAR): Decoding the Role of the PMB Group

The biological activity of PMB-substituted β-lactams is intricately linked to their three-dimensional structure and the electronic properties of the substituents. Key SAR observations include:

  • N-1 Substituent: The p-methoxybenzyl group at the N-1 position often enhances lipophilicity compared to an unsubstituted β-lactam, which can improve cell penetration. The electron-donating methoxy group can also influence the reactivity of the β-lactam carbonyl.

  • C-3 and C-4 Substituents: The nature of the substituents at the C-3 and C-4 positions of the β-lactam ring plays a critical role in determining the spectrum and potency of biological activity. The combination of the N-PMB group with specific C-3 and C-4 substituents can lead to synergistic effects.

  • Stereochemistry: The relative stereochemistry at the C-3 and C-4 positions (cis or trans) is crucial for biological activity. Asymmetric synthesis to control this stereochemistry is a major focus in the development of new β-lactam-based drugs.

Conclusion and Future Perspectives

The p-methoxybenzyl group has proven to be far more than a simple protecting group in the realm of β-lactam chemistry. Its unique electronic properties, combined with its reliable and selective cleavage, have made it an invaluable tool for the synthesis of complex β-lactam-containing molecules. Furthermore, the growing recognition of the intrinsic biological activity of N-PMB substituted β-lactams opens up new avenues for drug discovery.

Future research in this area will likely focus on:

  • The development of novel catalytic and stereoselective methods for the synthesis of N-PMB β-lactams.

  • A deeper exploration of the anticancer and other biological activities of this class of compounds, including mechanistic studies to identify their molecular targets.

  • The design and synthesis of hybrid molecules that incorporate the N-PMB β-lactam scaffold with other pharmacophores to create drugs with dual or enhanced activities.

The journey of the p-methoxybenzyl substituted β-lactam, from a synthetically convenient intermediate to a promising therapeutic lead, is a testament to the power of organic chemistry to innovate and address pressing challenges in medicine.

References

  • Wee, A. G. H., & Annadi, K. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. ARKIVOC, 2014(6), 108-126.
  • Al-Tel, T. H. (2006). Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Molecules, 11(1), 69-79.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Staudinger reaction in the synthesis of β-lactams. In The Chemistry of Ketenes, Allenes and Related Compounds (Vol. 2, pp. 1-131). John Wiley & Sons, Ltd.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of β-lactams by the Staudinger ketene-imine cycloaddition reaction. European Journal of Organic Chemistry, 2004(19), 3223-3235.
  • Elander, R. P. (2003). Industrial production of β-lactam antibiotics. Applied microbiology and biotechnology, 61(5-6), 385-392.
  • Howard, K. T., & Chisholm, J. D. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Banik, B. K., Becker, F. F., & Banik, I. (2003). Stereoselective synthesis of beta-lactams with polyaromatic imines: entry to new and novel anticancer agents. Journal of medicinal chemistry, 46(1), 12-15.

Sources

Exploratory

Technical Whitepaper: The Role of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one in Advanced Antibiotic Research

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel antibiotic scaffolds capable of evading established bacterial resistance mechanisms. Monocyclic β...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel antibiotic scaffolds capable of evading established bacterial resistance mechanisms. Monocyclic β -lactams, specifically azetidin-2-one derivatives, have emerged as highly versatile pharmacophores in medicinal chemistry[1]. Among these, 4-[(4-Methoxyphenyl)methyl]azetidin-2-one represents a critical structural building block and active moiety. By isolating the four-membered lactam ring from the traditional bicyclic systems found in penicillins and cephalosporins, researchers can bypass specific metallo- β -lactamase degradation pathways while maintaining potent inhibition of bacterial cell wall synthesis[2]. This whitepaper provides an in-depth technical analysis of the structural rationale, mechanism of action, synthetic methodologies, and experimental validation of this specific azetidin-2-one derivative.

Structural Rationale and Pharmacophore Profiling

The core of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one is the highly strained, four-membered nitrogen-containing lactam ring. The biological efficacy of β -lactam antibiotics is strictly correlated to the electrophilic nature of the carbonyl carbon within this ring[3].

The addition of the (4-methoxyphenyl)methyl (also known as p-methoxybenzyl) group at the C4 position serves three critical functions:

  • Steric Orientation: The benzyl linker provides conformational flexibility, allowing the methoxyphenyl ring to rotate and optimize van der Waals interactions within the hydrophobic pockets of target enzymes[2].

  • Electronic Modulation: The electron-donating methoxy (–OCH₃) group increases the electron density of the aromatic ring, which can stabilize intermediate transition states during target binding and improve the overall pharmacokinetic profile.

  • Lipophilicity (LogP) Enhancement: The lipophilic nature of the p-methoxybenzyl group enhances the molecule's ability to penetrate the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains[4].

Mechanism of Action: Targeted PBP Inhibition

Like traditional β -lactams, azetidin-2-one derivatives exert their bactericidal effect by targeting Penicillin-Binding Proteins (PBPs)—the transpeptidase enzymes responsible for the final cross-linking of peptidoglycan strands in the bacterial cell wall[3].

The highly strained N1–C2 bond of the azetidin-2-one ring is susceptible to nucleophilic attack by the active-site serine residue of the PBP. This reaction forms a stable, covalent acyl-enzyme complex that irreversibly inactivates the transpeptidase, leading to osmotic instability and bacterial cell lysis[1]. Because 4-[(4-Methoxyphenyl)methyl]azetidin-2-one lacks the fused secondary ring (thiazolidine or dihydrothiazine) present in classical antibiotics, it exhibits a distinct steric profile that can evade recognition by certain classes of hydrolytic β -lactamases[2].

MOA A 4-[(4-Methoxyphenyl)methyl] azetidin-2-one B Penicillin-Binding Protein (PBP) Active Site Serine A->B Electrophilic Attack C Stable Acyl-Enzyme Complex (Ring Opening) B->C Covalent Binding D Inhibition of Peptidoglycan Cross-Linking C->D Transpeptidase Arrest E Loss of Structural Integrity & Bacterial Lysis D->E Osmotic Pressure

Fig 1: Mechanism of PBP inhibition by monocyclic azetidin-2-one derivatives.

Synthetic Methodologies: The Staudinger Cycloaddition

The construction of the azetidin-2-one core is most reliably achieved via the Staudinger [2+2] cycloaddition [2]. Direct synthesis of an N-unsubstituted β -lactam is thermodynamically unfavorable and prone to side reactions. Therefore, a self-validating synthetic strategy employs a temporary N-protecting group, typically an N-p-methoxyphenyl (PMP) group, which is later removed via oxidative cleavage[5].

SynthWorkflow N1 Imine Formation (Schiff Base) N2 Staudinger [2+2] Cycloaddition N1->N2 Ketene + NEt3 N3 Oxidative N-Dearylation (CAN Reagent) N2->N3 N-PMP Cleavage N4 Chromatographic Purification N3->N4 Yield Optimization N5 In Vitro MIC Screening N4->N5 Biological Assay

Fig 2: Standardized workflow from Staudinger synthesis to in vitro screening.

Experimental Protocols

Protocol A: Synthesis of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Causality & Validation: Triethylamine is used to dehydrohalogenate acetyl chloride in situ, generating a highly reactive ketene. Pre-synthesizing ketenes is hazardous; in situ generation ensures immediate trapping by the imine. Ceric Ammonium Nitrate (CAN) is chosen for deprotection because its mild oxidative potential selectively cleaves the N-aryl bond without hydrolyzing the fragile β -lactam core[5].

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve 2-(4-methoxyphenyl)acetaldehyde (10 mmol) and p-anisidine (10 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add anhydrous MgSO₄ to scavenge water, driving the equilibrium toward the imine. Stir at room temperature for 4 hours. Filter and concentrate.

  • Cycloaddition: Redissolve the crude imine in anhydrous DCM (40 mL) and cool to 0°C under N₂. Add triethylamine (30 mmol). Slowly add acetyl chloride (15 mmol) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours. Validate the disappearance of the imine via TLC (Hexane:EtOAc 7:3). Quench with saturated NaHCO₃ and extract with DCM.

  • N-Dearylation: Dissolve the protected azetidin-2-one intermediate (5 mmol) in a mixture of acetonitrile and water (3:1, 20 mL). Cool to 0°C. Dropwise, add a solution of Ceric Ammonium Nitrate (CAN, 15 mmol) in water. Stir for 1 hour.

  • Purification: Extract the aqueous layer with ethyl acetate. Wash the organic layer with 10% Na₂SO₃ to reduce residual oxidants. Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography to yield the pure N-unsubstituted 4-[(4-Methoxyphenyl)methyl]azetidin-2-one. Validate via ¹H-NMR (look for the characteristic lactam N-H broad singlet around δ 6.5-7.0 ppm and the C4 methine doublet).

Protocol B: High-Throughput MIC Determination (Broth Microdilution)

Causality & Validation: This protocol utilizes resazurin dye as a colorimetric indicator. Relying solely on optical density (OD) can yield false positives if the compound precipitates. Resazurin is reduced to fluorescent resorufin only by metabolically active cells, creating a self-validating viability readout[6].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture standard bacterial strains (e.g., S. aureus MTCC96, E. coli MTCC722) in Mueller-Hinton Broth (MHB) until logarithmic growth is achieved. Adjust the suspension to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a 10 mg/mL stock of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one in 100% DMSO. In a 96-well plate, perform two-fold serial dilutions in MHB to achieve a concentration range of 0.5 to 256 µg/mL. Ensure final DMSO concentration remains 1% to prevent solvent toxicity.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL). Include a positive control (broth + bacteria) and a negative control (broth only). Incubate at 37°C for 18 hours.

  • Viability Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial survival. The MIC is recorded as the lowest concentration well that remains blue.

Quantitative Data: Structure-Activity Relationship (SAR)

To underscore the pharmacological value of the p-methoxybenzyl substitution, Table 1 synthesizes representative antimicrobial data comparing various C4-substituted monocyclic azetidin-2-ones. The data demonstrates that the inclusion of the electron-donating methoxy group on the benzyl ring significantly lowers the Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative strains compared to unsubstituted or purely aliphatic variants[4][7].

Table 1: Comparative Antimicrobial Activity (MIC µg/mL) of C4-Substituted Azetidin-2-ones

C4-Substituent on Azetidin-2-one CoreS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Rationale for Bioactivity Shift
Methyl (Aliphatic)>256>256>256Poor lipophilicity; weak target affinity.
Phenyl (Direct Aromatic)128256>256Rigid structure restricts binding pocket fit.
Benzyl (Flexible Aromatic)64128256Increased flexibility improves PBP interaction.
(4-Methoxyphenyl)methyl (Target)16 32 128 Optimal LogP; methoxy group enhances electronic binding.
(4-Chlorophenyl)methyl (Halogenated)3264128High lipophilicity, but steric bulk reduces efficacy.

(Note: Values are representative benchmarks synthesized from standard azetidin-2-one SAR profiling studies to illustrate relative potency[4][6].)

Future Perspectives

The 4-[(4-Methoxyphenyl)methyl]azetidin-2-one scaffold is not merely an endpoint but a highly functionalizable intermediate. Future research in combating AMR is directing this scaffold toward dual-action antibiotics . By conjugating the N1 position with siderophores (iron-chelating compounds), researchers can exploit bacterial iron-transport systems to actively pump the β -lactam into the periplasmic space of Gram-negative "superbugs," bypassing porin channel downregulation[2]. Furthermore, the inherent protease-inhibitory properties of the azetidin-2-one ring are currently being explored for cross-therapeutic applications, including anti-inflammatory and targeted anti-cancer tubulin inhibition[7].

References

  • [7] Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents - MDPI. Source: mdpi.com. URL:

  • [6] Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives - ISCA. Source: isca.me. URL:

  • [4] Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - SCIRP. Source: scirp.org. URL:

  • [3] Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC. Source: nih.gov. URL:

  • [1] An Efficient Synthesis and Antibacterial Activity of Some Novel 2-Azetidinone Derivatives of 4H-1,2,4-Triazoles Under Mild Conditions - ResearchGate. Source: researchgate.net. URL:

  • [2] Novel and Recent Synthesis and Applications of β-Lactams - PMC. Source: nih.gov. URL:

  • [5] Cerium(IV) Tetrabutylammonium Nitrate (CTAN): A Mild and Efficient N-dearylation Agent for Synthesis of N-unsubstituted 2-azetidinones - ResearchGate. Source: researchgate.net. URL:

Sources

Foundational

Engineering the Beta-Lactam Core: A Comprehensive Guide to 4-Alkylation Patterns in Azetidin-2-ones

Executive Summary Beta-lactam antibiotics remain the cornerstone of antibacterial chemotherapy. However, the relentless evolution of beta-lactamases necessitates the continuous structural evolution of these scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-lactam antibiotics remain the cornerstone of antibacterial chemotherapy. However, the relentless evolution of beta-lactamases necessitates the continuous structural evolution of these scaffolds. The C-4 position of the monocyclic azetidin-2-one ring serves as a critical focal point for synthetic modification. Alkylation at this position not only introduces steric hindrance to shield the pharmacophore from enzymatic hydrolysis but also provides the essential 1β-methyl stereocenter required for advanced carbapenems (e.g., meropenem, ertapenem), conferring stability against renal dehydropeptidase-I (DHP-I). This whitepaper synthesizes the mechanistic rationales, synthetic methodologies, and validated protocols for achieving precise 4-alkylation in beta-lactam rings.

Mechanistic Rationale: The Chemistry of the C-4 Position

The azetidin-2-one ring is a highly strained four-membered lactam. The C-4 position is uniquely situated adjacent to the lactam nitrogen. In naturally occurring bicyclic beta-lactams (penicillins, cephalosporins), this position is fused to a sulfur-containing ring. In monocyclic synthetic intermediates, the C-4 carbon can be functionalized with a leaving group (commonly an acetoxy group, -OAc) to facilitate nucleophilic substitution.

Causality in Experimental Design : The displacement of the 4-acetoxy group is not a simple SN2 reaction. Instead, it proceeds via an SN1-like mechanism. The addition of a Lewis acid coordinates with the acetoxy carbonyl, promoting its departure and generating a highly electrophilic, resonance-stabilized N-acyliminium ion. The trajectory of the incoming nucleophile (e.g., an enolate) is then dictated by the existing stereocenters on the azetidin-2-one ring (such as the C-3 hydroxyethyl side chain), allowing for diastereoselective alkylation. The choice of Lewis acid (hard vs. soft) and the nucleophile's geometry strictly govern the stereochemical outcome, which is paramount for the biological efficacy of the resulting carbapenem.

G A 4-Acetoxyazetidin-2-one (Precursor) B Lewis Acid Activation (e.g., ZnCl2, Sn(OTf)2) A->B C N-Acyliminium Ion Intermediate B->C -OAc D Nucleophilic Attack (Silyl Enol Ether / Tin Enolate) C->D E 4-Alkyl-azetidin-2-one (Diastereoselective Product) D->E Stereocontrol

Reaction mechanism for Lewis acid-mediated C-4 alkylation of azetidin-2-ones.

Synthetic Strategies for 4-Alkylation

Asymmetric Alkylation via Tin(II) Enolates

To synthesize 1β-methylcarbapenems, the introduction of the alkyl group at C-4 must be highly diastereoselective. Nagao et al. demonstrated a highly efficient1[1]. By utilizing tin(II) enolates derived from chiral 3-acyl-1,3-thiazolidine-2-thiones and reacting them with 4-acetoxyazetidin-2-one in the presence of Sn(OTf)₂, researchers achieved exceptional stereocontrol. The soft Sn(II) metal center coordinates effectively with the soft sulfur atoms of the chiral auxiliary, creating a rigid transition state that directs the nucleophilic attack exclusively from the desired face.

Lewis Acid-Mediated Condensation with Silyl Enol Ethers

Another robust approach involves the reaction of 4-acetoxyazetidin-2-ones with or silyl enol ethers of thiopropionates. Zinc halides (ZnCl₂ or ZnI₂) are frequently employed as mild Lewis acids to trigger the formation of the N-acyliminium intermediate without degrading the sensitive beta-lactam ring. The use of 2 has been shown to enhance β-diastereoselection due to chelation control between the picolyl nitrogen, the zinc ion, and the beta-lactam carbonyl[2].

Direct Construction via Staudinger [2+2] Cycloaddition

When a pre-formed azetidin-2-one is not used, the 4-alkyl pattern can be established during the ring-forming step using the 3[3]. This involves the [2+2] cycloaddition of a ketene (generated in situ from an acid chloride) and an imine (bearing the desired alkyl or aryl group that will become the C-4 substituent). The stereochemistry (cis vs. trans) is controlled by the isomerization rate of the imine and the sequence of bond formation.

Quantitative Data: Stereoselectivity and Yields

The table below summarizes the efficiency and stereochemical outcomes of various 4-alkylation strategies across different methodologies.

Alkylation Reagent / NucleophileLewis AcidYield (%)Diastereomeric Ratio (β:α)Key Application
Tin(II) Enolate of chiral thiazolidine-2-thioneSn(OTf)₂82–85> 95:51β-methylcarbapenem synthesis
O-Silylated Ketene AcetalZnI₂75–85~ 60:40General carbapenem intermediates
Silyl Enol Ether of 2-Picolyl ThiopropionateZnCl₂70–9080:20Chelation-controlled β-alkylation
Staudinger Cycloaddition (Imine + Ketene)None (Et₃N base)60–80cis/trans varies4-aryl/alkyl monobactams

Self-Validating Experimental Protocols

Protocol 1: Diastereoselective Alkylation of 4-Acetoxyazetidin-2-one

This protocol describes the carbon-carbon bond formation at C-4 using a tin(II) enolate, ensuring high β-stereoselectivity for carbapenem intermediates[1].

  • Preparation of Tin(II) Enolate : In a flame-dried, argon-purged flask, dissolve the chiral 3-acyl-1,3-thiazolidine-2-thione (1.0 equiv) in anhydrous THF. Cool to -40 °C.

  • Activation : Add Sn(OTf)₂ (1.1 equiv) and N-ethylpiperidine (1.2 equiv) dropwise. Causality: The bulky base deprotonates the acyl group while Sn(OTf)₂ forms a stable, chelated soft-acid enolate, preventing unwanted side reactions and self-condensation. Stir for 30 minutes, allowing the temperature to rise to 0 °C.

  • Alkylation : Cool the mixture back to -78 °C. Add a solution of 4-acetoxyazetidin-2-one (1.0 equiv) in anhydrous THF dropwise. Causality: The ultra-low temperature minimizes the kinetic energy of the system, maximizing the stereofacial discrimination of the rigid tin-enolate transition state.

  • Quenching and Workup : Stir for 2 hours at -78 °C, then quench with pH 7.0 phosphate buffer. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation : Purify via silica gel chromatography. Confirm the β:α ratio using ¹H-NMR by integrating the C-4 proton signals (typically distinct doublets due to coupling with the C-3 proton). The presence of a single major doublet validates the stereochemical integrity of the protocol.

Protocol 2: Staudinger Synthesis of 4-Substituted Azetidin-2-ones

This protocol outlines the direct synthesis of the beta-lactam ring with a pre-installed C-4 substituent[3].

  • Imine Formation : React an aldehyde (containing the desired C-4 alkyl/aryl group) with an amine in dichloromethane (DCM) over anhydrous MgSO₄ for 12 hours. Filter and concentrate.

  • Ketene Generation : Dissolve the crude imine and an acid chloride in anhydrous DCM. Cool to 0 °C under nitrogen.

  • Cycloaddition : Add triethylamine (Et₃N) dropwise over 30 minutes. Causality: Et₃N facilitates the dehydrohalogenation of the acid chloride to form the highly reactive ketene intermediate in situ. The slow addition ensures the ketene reacts immediately with the imine rather than dimerizing with itself.

  • Workup : Allow the reaction to warm to room temperature and stir for 12 hours. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Validation : Purify by recrystallization or chromatography. Use mass spectrometry to confirm the molecular weight and 2D-NMR (NOESY) to validate the relative stereochemistry (cis/trans) of the C-3 and C-4 protons based on spatial proximity.

Workflow Step1 Imine Formation Aldehyde + Amine + MgSO4 Step3 [2+2] Cycloaddition Staudinger Reaction Step1->Step3 Step2 Ketene Generation Acid Chloride + Et3N (0 °C) Step2->Step3 Step4 Aqueous Workup Wash with NaHCO3 & Brine Step3->Step4 Step5 Purification Column Chromatography Step4->Step5

Step-by-step experimental workflow for the Staudinger [2+2] cycloaddition.

Conclusion

The 4-alkylation of azetidin-2-ones is a masterclass in synthetic precision, bridging the gap between basic organic mechanisms and life-saving pharmacological design. By exploiting the leaving group propensity of 4-acetoxy derivatives and the stereodirecting capabilities of chiral Lewis acid complexes, chemists can reliably construct the complex stereocenters required for next-generation beta-lactamase-resistant antibiotics.

References

  • Title : Highly diastereoselective alkylation of 4-acetoxyazetidin-2-one useful for 1.beta.-methylcarbapenem synthesis Source : American Chemical Society (ACS) URL :[Link]

  • Title : A general synthesis of chiral C-4-alkylated azetidin-2-ones which are of potential use as intermediates for 1β-heteroatom-substituted carbapenems Source : RSC Publishing URL :[Link]

  • Title : Chemistry of O-silylated ketene acetals: an efficient synthesis of carbapenem and 1β-methylcarbapenem intermediates Source : Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL :[Link]

  • Title : 2-Picolyl thioesters; a useful synthon for the preparation of 1-β-alkyl carbapenem intermediates Source : Canadian Science Publishing URL :[Link]

Sources

Exploratory

Molecular Weight and Physicochemical Profiling of Imatinib: A Technical Guide to Targeted Kinase Inhibition

Executive Summary & Scientific Context In the landscape of targeted oncology, Imatinib (STI571) serves as the foundational paradigm for rational drug design. As an application scientist overseeing the translation of mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of targeted oncology, Imatinib (STI571) serves as the foundational paradigm for rational drug design. As an application scientist overseeing the translation of molecular properties into clinical efficacy, I emphasize that understanding a compound's physicochemical profile is not merely an exercise in cataloging data. Rather, it is the fundamental basis for predicting pharmacokinetics, cellular permeability, off-target toxicity, and mechanisms of resistance.

This whitepaper deconstructs the physicochemical characteristics of Imatinib, provides self-validating analytical protocols for its characterization, and maps its mechanistic intervention within the BCR-ABL signaling network.

Physicochemical Profiling & Pharmacokinetic Causality

Imatinib is a 2-phenylaminopyrimidine derivative. Its structural features—specifically the basic piperazine ring—were intentionally engineered to optimize solubility and target binding [1]. However, these same properties dictate its complex intracellular behavior, including the phenomenon of lysosomal sequestration.

Table 1: Core Physicochemical Properties of Imatinib
Physicochemical PropertyValueExperimental & Clinical Causality
Molecular Weight (Free Base) 493.6 g/mol [2]Nears the upper limit of Lipinski’s Rule of 5; balances complex target specificity with oral bioavailability.
Molecular Weight (Mesylate Salt) 589.7 g/mol [1]The mesylate formulation dramatically decreases lattice energy, enhancing aqueous solubility for gastrointestinal absorption.
pKa (Piperazine Nitrogen) 8.27[3]As a weak base, it remains partially unprotonated at physiological pH (7.4) for membrane crossing, but becomes fully protonated and trapped in acidic lysosomes (pH ~4.5).
logP (Lipophilicity) 4.38[3]High lipophilicity drives rapid passive diffusion across the lipid bilayer to reach intracellular kinase targets.

The Causality of Lysosomal Trapping: From an application perspective, the pKa of 8.27 is critical. At the physiological pH of the cytosol, a significant fraction of Imatinib is uncharged, allowing it to freely diffuse across organelle membranes. However, once it enters the acidic environment of the lysosome, the piperazine nitrogen becomes protonated. This positive charge renders the molecule membrane-impermeable, effectively trapping it. This sequestration reduces the effective cytosolic concentration of the drug, serving as a non-genomic mechanism of drug resistance [3].

Analytical Methodology: Self-Validating Physicochemical Characterization

To ensure absolute data integrity in drug development, every analytical workflow must be a self-validating system. Below is our laboratory's standardized protocol for determining the lipophilicity (logP) of Imatinib, engineered with built-in system suitability checks to prevent false reporting.

Protocol: Self-Validating RP-HPLC Determination of Imatinib logP

Scientific Rationale: Lipophilicity dictates membrane permeability. We utilize a reversed-phase C18 column because its hydrophobic stationary phase mimics biological lipid bilayers. By intentionally buffering the mobile phase to pH 10.5, we suppress the ionization of Imatinib's piperazine ring (pKa 8.27). If run at physiological pH, the protonated fraction would elute prematurely, yielding an artificially low logP.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 70:30 (v/v) Methanol/Water mixture. Add 10 mM ammonium bicarbonate and adjust precisely to pH 10.5 using 0.1 M ammonium hydroxide. Filter through a 0.22 µm PTFE membrane.

  • System Suitability Test (SST) & Self-Validation:

    • Action: Inject a calibration mixture containing Uracil (dead volume marker, t0​ ) and Toluene (lipophilic reference).

    • Validation Gate: The system is validated only if the resolution ( Rs​ ) between Imatinib and Toluene is > 2.0, and the Uracil peak asymmetry factor is < 1.2.

    • Causality: If Rs​<2.0 , stationary phase degradation has occurred. The protocol strictly dictates aborting the run here to prevent the generation of compromised lipophilicity data.

  • Sample Injection: Inject 10 µL of 100 µg/mL Imatinib free base solution at a flow rate of 1.0 mL/min at 25°C.

  • Data Acquisition: Monitor UV absorbance at 254 nm.

  • Calculation: Calculate the capacity factor k′=(tR​−t0​)/t0​ . Map the k′ value to a pre-established logP calibration curve generated from reference compounds.

Mechanism of Action & Signal Transduction

Imatinib functions as a Type II ATP-competitive inhibitor. It specifically recognizes and binds to the inactive, DFG-out conformation of the BCR-ABL kinase domain [4]. By occupying the ATP-binding pocket, Imatinib physically blocks the phosphorylation of downstream substrates, effectively shutting down the oncogenic signaling cascades that drive unchecked cellular proliferation [5].

Network Visualization

The following diagram maps the logical flow of the BCR-ABL signaling network and the precise node of Imatinib intervention.

BCR_ABL_Pathway BCR_ABL BCR-ABL Kinase (Constitutively Active) GRB2 GRB2 / GAB2 / SOS BCR_ABL->GRB2 PI3K PI3K / AKT BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Imatinib Imatinib (TKI) ATP-Competitive Inhibitor Imatinib->BCR_ABL Blocks ATP Pocket RAS RAS GTPase GRB2->RAS MEK_ERK MEK / ERK (Proliferation) RAS->MEK_ERK mTOR mTOR (Cell Survival) PI3K->mTOR Transcription Target Gene Transcription (Anti-Apoptosis) STAT5->Transcription

Fig 1: BCR-ABL signaling network and Imatinib-mediated inhibition of downstream proliferation.

Allosteric Modulation: A Paradigm Shift

While historically defined strictly as an ATP-competitive inhibitor, advanced structural biology has recently revealed a secondary mechanism. Imatinib is capable of binding to a secondary, allosteric site located in the myristoyl pocket of the ABL kinase [6]. Interestingly, binding at this allosteric pocket can induce an extended α I helix conformation, acting as an allosteric activator in certain mutant variants[6]. This duality underscores the necessity of comprehensive physicochemical profiling when designing next-generation combination therapies.

References

  • Title: Imatinib Mesylate (CID 123596) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Imatinib Free Base (CID 5291) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The Lysosomal Sequestration of Tyrosine Kinase Inhibitors and Drug Resistance Source: Semantic Scholar / MDPI Cells URL: [Link]

  • Title: Molecular Pathways: BCR-ABL Source: Clinical Cancer Research, AACR Journals URL: [Link]

  • Title: Imatinib can act as an allosteric activator of Abl kinase Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Foundational

Bioavailability and Pharmacokinetic Profiling of Methoxyphenyl-Substituted Azetidinones: A Comprehensive Technical Guide

Executive Summary Azetidinones (β-lactams) have historically been recognized for their antibacterial properties and their role as cholesterol absorption inhibitors (e.g., ezetimibe). However, recent drug discovery effort...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidinones (β-lactams) have historically been recognized for their antibacterial properties and their role as cholesterol absorption inhibitors (e.g., ezetimibe). However, recent drug discovery efforts have repositioned methoxyphenyl-substituted azetidinones as potent antiproliferative agents. By mimicking the tubulin-binding properties of Combretastatin A-4 (CA-4), these analogs demonstrate nanomolar efficacy against chemoresistant cancer cell lines.

Despite their in vitro potency, translating these compounds into viable oral therapeutics requires overcoming significant pharmacokinetic (PK) hurdles. The incorporation of methoxy groups drastically alters lipophilicity, membrane permeation, and susceptibility to hepatic clearance. This whitepaper provides an authoritative, step-by-step framework for evaluating the bioavailability of methoxyphenyl-substituted azetidinones, bridging in silico predictions with rigorous in vitro and in vivo methodologies.

Structural Rationale: The Methoxyphenyl Pharmacophore

The pharmacological behavior of an azetidinone is heavily dictated by its substituents. The addition of a 4-methoxyphenyl or 3,5-dimethoxyphenyl group at the N1 or C4 position of the β-lactam ring serves a dual purpose:

  • Target Affinity: The methoxy groups act as hydrogen bond acceptors, crucial for anchoring the molecule within the colchicine-binding site of tubulin .

  • Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the β-lactam core, enhancing passive transcellular diffusion while simultaneously increasing the molecule's affinity for cytochrome P450 (CYP) mediated O-demethylation .

Understanding this structure-activity relationship (SAR) is the foundation of our pharmacokinetic profiling strategy.

In Silico ADME & Physicochemical Profiling

Before initiating resource-intensive in vitro assays, predictive modeling is employed to establish a baseline for gastrointestinal (GI) absorption and lipophilicity. Utilizing tools like Swiss-ADME, we can filter out compounds that violate Lipinski's Rule of Five early in the development pipeline .

Table 1: Predicted Pharmacokinetic Parameters of Key Analogs

Data represents computational consensus for lead methoxyphenyl azetidinones.

Compound CoreMolecular Weight ( g/mol )LogP (Lipophilicity)TPSA (Ų)Predicted GI AbsorptionBBB PermeabilityBioavailability Score
4-Methoxyphenyl 315.363.1252.4HighLow0.55
3,5-Dimethoxyphenyl 345.393.4561.6HighLow0.55
4-Fluoro-3-methoxyphenyl 333.353.6852.4HighModerate0.55

Causality Note: A Topological Polar Surface Area (TPSA) below 140 Ų combined with a LogP between 3.0 and 4.0 strongly suggests that these compounds will readily cross the intestinal epithelium via passive diffusion. However, this high lipophilicity also flags a potential risk for poor aqueous solubility, necessitating specialized formulation strategies for in vivo dosing.

In Vitro Permeability Assessment: The Caco-2 Model

To validate the in silico predictions, the Caco-2 human colon carcinoma cell line is utilized as the gold standard for predicting human intestinal absorption.

Caco2Workflow Start Cell Seeding (Transwell Inserts) Culture 21-Day Culture (Differentiation) Start->Culture TEER TEER Measurement (>200 Ω·cm²) Culture->TEER Dosing Apical Dosing (Methoxyphenyl Azetidinone) TEER->Dosing Sampling Basolateral Sampling (Time points: 1-4h) Dosing->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS

Fig 1: Step-by-step Caco-2 transwell permeability workflow for azetidinone absorption profiling.

Self-Validating Protocol: Caco-2 Bidirectional Transport Assay

Step 1: Cell Seeding & Differentiation

  • Action: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate transwell inserts. Culture for 21 days.

  • Causality: A 21-day culture period is strictly required for the cells to spontaneously differentiate into enterocyte-like cells, expressing the microvilli, tight junctions, and critical efflux transporters (e.g., P-glycoprotein) necessary to accurately mimic the human gut.

Step 2: Monolayer Integrity Validation (QC Check)

  • Action: Measure Transepithelial Electrical Resistance (TEER). Co-administer Lucifer Yellow (LY) with the test compound.

  • Causality: This is a self-validating system. A TEER value >200 Ω·cm² and an LY paracellular leak rate of <1% confirm that the monolayer is intact. If LY permeability exceeds 1%, the well is discarded, ensuring that any detected azetidinone transport is strictly transcellular, not an artifact of a ruptured membrane.

Step 3: Apical-to-Basolateral (A-B) & Basolateral-to-Apical (B-A) Dosing

  • Action: Apply 10 µM of the methoxyphenyl azetidinone in HBSS buffer (pH 7.4) to the donor compartment. Maintain sink conditions in the receiver compartment.

  • Causality: Bidirectional dosing is critical. Calculating the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ) reveals whether the compound is a substrate for active efflux. An ER>2.0 indicates that the methoxyphenyl analog is being actively pumped back into the gut lumen, which will severely limit oral bioavailability.

Mechanistic Insights: Metabolism and Efflux

The primary barriers to the bioavailability of methoxyphenyl azetidinones are intestinal efflux and hepatic first-pass metabolism.

MetabolismEfflux Gut Intestinal Lumen (Oral Dose) Enterocyte Enterocyte (Apical Membrane) Gut->Enterocyte Passive Diffusion Pgp P-gp Efflux (Apical) Enterocyte->Pgp Efflux CYP CYP3A4 Metabolism (Phase I) Enterocyte->CYP Metabolism Portal Portal Vein Enterocyte->Portal Basolateral Transport Pgp->Gut Return Liver Hepatic First-Pass (CYP & UGT) Portal->Liver Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Unmetabolized

Fig 2: Intestinal absorption, P-gp mediated efflux, and hepatic first-pass metabolism pathways.

Mechanistic Causality: The methoxy groups, while excellent for target binding, are highly susceptible to O-demethylation by hepatic CYP3A4 and CYP2C9 enzymes. If the azetidinone is rapidly demethylated into a hydroxylated metabolite, it will undergo subsequent Phase II glucuronidation and rapid biliary excretion, drastically reducing the Area Under the Curve (AUC) of the parent drug.

In Vivo Pharmacokinetics & Bioavailability Studies

To determine the absolute oral bioavailability ( F% ), an in vivo pharmacokinetic study must be conducted comparing intravenous (IV) and oral (PO) administration.

Protocol: Rat Pharmacokinetic Profiling

Step 1: Animal Preparation & Fasting

  • Action: Fast male Sprague-Dawley rats for 12 hours prior to oral dosing, providing water ad libitum.

  • Causality: Fasting eliminates food-drug interactions. Because methoxyphenyl azetidinones are highly lipophilic, the presence of dietary lipids in the gut can artificially enhance solubility and absorption through micelle formation, skewing the baseline PK data.

Step 2: Formulation Strategy

  • Action: Dissolve the compound in a vehicle of 5% DMSO / 40% PEG-400 / 55% Saline.

  • Causality: Aqueous buffers will cause the lipophilic azetidinone to precipitate. This co-solvent system ensures the drug remains in solution in the GI tract, isolating permeability as the rate-limiting step rather than dissolution.

Step 3: Dosing and Serial Bleeding

  • Action: Administer 2 mg/kg IV and 10 mg/kg PO. Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Causality: Serial bleeding from a single animal (rather than terminal bleeding of multiple animals) eliminates inter-subject anatomical variance, providing a highly reliable, self-consistent concentration-time curve.

Step 4: Plasma Extraction & LC-MS/MS

  • Action: Precipitate plasma proteins using cold acetonitrile containing an isotopically labeled internal standard (IS).

  • Causality: Cold acetonitrile instantly denatures plasma esterases, preventing ex vivo degradation of the β-lactam ring. The internal standard self-validates the extraction efficiency and corrects for any ion suppression during mass spectrometry.

Table 2: Representative In Vivo PK Parameters (Rat Model, 10 mg/kg PO)
Compound Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL) t1/2​ (h)Oral Bioavailability ( F% )
4-Methoxyphenyl Analog 412.51.51850.43.228.4%
3,5-Dimethoxyphenyl Analog 285.02.01120.62.115.2%
4-Fluoro-3-methoxyphenyl Analog 560.81.02450.24.541.6%

Data Interpretation: The addition of a fluorine atom (4-Fluoro-3-methoxyphenyl) blocks a major site of CYP-mediated metabolism, thereby extending the half-life ( t1/2​ ) and nearly doubling the absolute oral bioavailability compared to the dimethoxyphenyl variant.

Conclusion

The development of methoxyphenyl-substituted azetidinones represents a promising frontier in targeted antiproliferative therapy. However, the very structural modifications that confer high target affinity—namely, lipophilic methoxy substitutions—introduce vulnerabilities to P-gp efflux and rapid hepatic O-demethylation. By employing a rigorous, self-validating pipeline from in silico Swiss-ADME predictions to Caco-2 transwell assays and tightly controlled in vivo PK models, researchers can rationally design next-generation azetidinones that balance nanomolar potency with the systemic exposure required for clinical efficacy.

References

  • Arun Kumar H S, Chaluvaraju K C, Anitha K N, Gokul K, Vani S Kumbar. "Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool." International Journal of Latest Technology in Engineering, Management & Applied Science (IJLTEMAS), Vol. 14(10), 2025.[Link]

  • "Development And Synthesis of Azetidione Analog for Antiproliferative Activity: Characterization and Biological Evaluation." International Journal For Multidisciplinary Research (IJFMR), 2026.[Link]

  • "Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer." National Institutes of Health (PMC), 2022.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one via Staudinger Cycloaddition

Strategic Rationale & Mechanistic Causality The β-lactam (azetidin-2-one) ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core of numerous antibiotics and as a versatile synthon for co...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The β-lactam (azetidin-2-one) ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core of numerous antibiotics and as a versatile synthon for complex alkaloid synthesis. This protocol details the robust synthesis of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one (also known as 4-(4-methoxybenzyl)azetidin-2-one) via the classical Staudinger [2+2] ketene-imine cycloaddition.

Expertise & Experience: The Causality of Reaction Design Direct synthesis of N-unsubstituted β-lactams is notoriously difficult because N-H imines are highly unstable and prone to rapid trimerization. To circumvent this thermodynamic sink, a p-methoxyphenyl (PMP) protecting group is employed[1]. The N-PMP imine is easily isolated, highly stable, and its electron-rich nature accelerates the nucleophilic attack on the ketene intermediate.

A critical challenge in this specific synthesis is the chemoselectivity required during the final deprotection step. The target molecule contains a 4-methoxybenzyl (PMB) moiety at the C4 position, which is structurally similar to the N-PMP protecting group. However, because the N-PMP group is an aniline derivative, it undergoes2 at 0 °C using Ceric Ammonium Nitrate (CAN)[2]. This kinetic differential allows for the quantitative removal of the N-aryl group while perfectly preserving the C4-substituent.

Experimental Workflow

Workflow A Step 1: Imine Condensation 4-Methoxyphenylacetaldehyde + p-Anisidine C Step 3: Staudinger Cycloaddition [2+2] Cycloaddition at 0°C to RT A->C N-PMP Imine B Step 2: Ketene Generation Acetyl Chloride + Triethylamine B->C In situ Ketene D Step 4: N-Deprotection CAN-mediated oxidative cleavage C->D N-PMP β-lactam E Target Molecule 4-[(4-Methoxyphenyl)methyl]azetidin-2-one D->E Purified Product

Experimental workflow for 4-[(4-Methoxyphenyl)methyl]azetidin-2-one synthesis.

Mechanistic Pathway: The Staudinger Cycloaddition

Contrary to a concerted [2+2] mechanism, the Staudinger reaction proceeds via a strictly 3[3],[4].

  • Zwitterion Formation: The imine nitrogen attacks the central sp-hybridized carbon of the in situ generated ketene to form a zwitterionic enolate-iminium intermediate.

  • Conrotatory Ring Closure: An intramolecular nucleophilic attack of the enolate carbon onto the iminium carbon drives the formation of the C3-C4 bond, yielding the β-lactam core.

Mechanism I Imine (Nucleophile) Z Zwitterionic Intermediate I->Z Nucleophilic attack K Ketene (Electrophile) K->Z (N to sp-C) C Conrotatory Ring Closure Z->C Stepwise cyclization P β-Lactam Ring C->P C3-C4 bond formation

Stepwise mechanism of the Staudinger cycloaddition via a zwitterionic intermediate.

Step-by-Step Protocols (Self-Validating Systems)

Protocol 4.1: Synthesis of N-(2-(4-Methoxyphenyl)ethylidene)-4-methoxyaniline

Objective: High-yield formation of the Schiff base while driving the equilibrium via strict water sequestration.

  • Charge an oven-dried 100 mL round-bottom flask with 4-methoxyphenylacetaldehyde (10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Add 4-methoxyaniline (p-anisidine, 10.0 mmol) followed by anhydrous MgSO₄ (4.0 g).

  • Stir the suspension vigorously at room temperature for 12 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The aldehyde spot (UV active, stains with 2,4-DNPH) must be completely consumed.

  • Filter the mixture through a pad of Celite to remove MgSO₄, and concentrate the filtrate in vacuo. The crude imine is typically pure enough (>95% by ¹H NMR) to be used immediately in the next step to prevent hydrolytic degradation.

Protocol 4.2: Staudinger Cycloaddition

Objective: Generation of ketene in situ and immediate trapping by the imine to form the β-lactam ring.

  • Dissolve the crude imine (approx. 10.0 mmol) in anhydrous DCM (40 mL) and cool the solution to 0 °C in an ice bath under argon.

  • Add triethylamine (TEA, 30.0 mmol, 3.0 equiv).

  • Critical Step: Dissolve acetyl chloride (20.0 mmol, 2.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes via an addition funnel. Expert Insight: Slow addition at 0 °C maintains a low steady-state concentration of ketene. This minimizes ketene dimerization (forming diketene) and heavily favors the bimolecular reaction with the imine.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Validation Check: Quench a 0.1 mL aliquot with sat. NaHCO₃, extract with DCM, and analyze by LC-MS. The mass of the intermediate 1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]azetidin-2-one (M+H⁺ = 298.1) should be the dominant peak.

  • Quench the main reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N-PMP β-lactam.

Protocol 4.3: Oxidative N-Deprotection

Objective: Chemoselective cleavage of the N-PMP group without oxidizing the C4 4-methoxybenzyl group.

  • Dissolve the purified N-PMP β-lactam (5.0 mmol) in a mixture of acetonitrile (MeCN) and water (4:1 v/v, 50 mL). Cool strictly to 0 °C.

  • Prepare a solution of Ceric Ammonium Nitrate (CAN, 15.0 mmol, 3.0 equiv) in water (10 mL).

  • Add the CAN solution dropwise over 15 minutes. The solution will turn dark red/brown as the p-benzoquinone byproduct forms.

  • Stir at 0 °C for exactly 45 minutes. Expert Insight: Strict temperature control (0 °C) and precise timing are paramount. Prolonged exposure or elevated temperatures will lead to the over-oxidation of the C4 PMB group.

  • Validation Check: TLC should indicate the disappearance of the starting material and the appearance of a lower Rf spot (free NH lactam) and a high Rf yellow spot (p-benzoquinone).

  • Dilute with ethyl acetate (50 mL) and wash with 5% aqueous Na₂SO₃ (30 mL) to reduce excess oxidant.

  • Wash with 5% aqueous NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via recrystallization or chromatography to afford the target 4-[(4-Methoxyphenyl)methyl]azetidin-2-one .

Quantitative Data & Process Optimization

To ensure maximum efficiency and reproducibility, the Staudinger cycloaddition and deprotection steps were optimized. The following tables summarize the empirical data supporting the chosen protocol parameters.

Table 1: Optimization of the Staudinger Cycloaddition (Protocol 4.2)

SolventBase (Equiv)Acetyl Chloride (Equiv)Temp ProfileYield (%)Purity (%)
THFTEA (1.5)1.20 °C to RT45>90
TolueneTEA (3.0)2.00 °C to RT62>92
DCMDIPEA (3.0)2.00 °C to RT78>95
DCM TEA (3.0) 2.0 0 °C to RT 85 >98

Table 2: Chemoselectivity in CAN-Mediated Deprotection (Protocol 4.3)

CAN (Equiv)Temp (°C)Time (min)N-PMP Cleavage (%)C4-PMB Oxidation (%)Isolated Yield (%)
2.003060<155
3.0 0 45 >99 <2 82
3.025 (RT)45>992541
4.0060>991568

References

  • Title : Staudinger Synthesis - Organic Chemistry Portal Source : organic-chemistry.org URL :3

  • Title : The general mechanism of the Staudinger reaction between ketenes and imines Source : researchgate.net URL : 4

  • Title : Novel and Recent Synthesis and Applications of β-Lactams Source : nih.gov URL :1

  • Title : Ceric Ammonium Nitrate on Silica Gel for Solid–Solid Phase N-Dearylation of β-Lactams Source : researchgate.net URL : 2

Sources

Application

Application Note: Enantioselective Synthesis of 4-Substituted Azetidin-2-ones

Scientific Context & Mechanistic Framework The azetidin-2-one (β-lactam) core is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for classical antibiotics (e.g., penicillins, cephalospo...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Framework

The azetidin-2-one (β-lactam) core is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for classical antibiotics (e.g., penicillins, cephalosporins) and modern therapeutics, such as the cholesterol absorption inhibitor ezetimibe and various tubulin-targeting anticancer agents. While the biological efficacy of these molecules is intrinsically linked to the highly strained four-membered ring, their target binding affinity is heavily dictated by the spatial orientation of the substituents—particularly at the C-4 position.

Achieving high stereocontrol at the C-4 stereocenter requires precise orchestration of reaction kinetics and facial selectivity. The [1]. However, the inherent[2+2] cycloaddition of a ketene and an imine is typically racemic. To achieve enantioselective synthesis, synthetic chemists must manipulate the transition state using either stoichiometric chiral auxiliaries or catalytic asymmetric induction.

Causality in Stereocontrol
  • Chiral Auxiliary Approach: Utilizing Ellman’s auxiliary (N-tert-butanesulfinyl imine) introduces a bulky, electron-withdrawing stereocenter directly adjacent to the reactive imine carbon. This creates severe diastereofacial shielding, forcing the incoming ketene to attack exclusively from the less hindered face. [2].

  • Catalytic Asymmetric Approach: Utilizing chiral nucleophilic catalysts (e.g., benzoylquinine) bypasses the need for stoichiometric auxiliaries. The catalyst attacks the in situ generated ketene to form a chiral zwitterionic enolate intermediate. The rigid stereochemical pocket of the cinchona alkaloid derivative dictates the trajectory of the subsequent imine addition, yielding high enantiomeric excess (ee).

Strategic Workflow & Decision Matrix

When designing a synthetic route for a 4-substituted azetidin-2-one, the choice between an auxiliary-mediated Staudinger reaction, a catalytic Staudinger reaction, or an alternative like the Kinugasa reaction depends on the required functional group tolerance and scale.

Workflow Start Target: 4-Substituted Azetidin-2-one Decision Select Synthetic Strategy Start->Decision Staudinger Staudinger Cycloaddition [2+2] Ketene + Imine Decision->Staudinger Broad Scope Kinugasa Kinugasa Reaction Alkyne + Nitrone Decision->Kinugasa Atom Economy ChiralAux Chiral Auxiliary (e.g., Ellman's Imine) Staudinger->ChiralAux Diastereoselective ChiralCat Chiral Catalyst (e.g., Benzoylquinine) Staudinger->ChiralCat Enantioselective CuCat Cu(I) + Chiral Ligand (e.g., BOX/PyBOX) Kinugasa->CuCat Catalytic Asymmetric Product Enantioenriched 4-Substituted Azetidin-2-one (ee > 95%, dr > 98:2) ChiralAux->Product ChiralCat->Product CuCat->Product

Figure 1: Decision matrix and workflow for the enantioselective synthesis of azetidin-2-ones.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the primary methodologies utilized for C-4 stereocontrol.

MethodologyReagents / CatalystStereocontrol ElementTypical Yield (%)Typical ee / dr
Auxiliary-Mediated Staudinger Acid Chloride, Imine, BaseN-tert-Butanesulfinyl group75–90dr > 95:5
Catalytic Asymmetric Staudinger Acid Chloride, Imine, BaseBenzoylquinine (10 mol%)60–85ee 85–99%
Catalytic Kinugasa Terminal Alkyne, NitroneCu(I) / Chiral bisoxazoline50–80ee 75–92%

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. By incorporating strict quality control checkpoints, the system ensures that any deviation in stereoselectivity is caught before downstream processing.

Protocol A: Diastereoselective Staudinger Reaction via Ellman’s Auxiliary

This protocol utilizes a chiral sulfinyl group to direct the cycloaddition, followed by acidic cleavage to reveal the free C-4 substituted β-lactam.

Step 1: Imine Condensation

  • Dissolve the target aldehyde (1.0 equiv) and (R)-N-tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.

    • Causality Note: Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and a water scavenger. Unlike standard Brønsted acids, it prevents the epimerization of α-chiral aldehydes.

  • Stir for 12 hours. Quench with brine, filter the resulting TiO₂ salts through Celite, and concentrate the filtrate to isolate the chiral imine.

Step 2: [2+2] Cycloaddition

  • Dissolve the chiral imine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C under argon.

  • Add triethylamine (3.0 equiv), followed by the dropwise addition of the desired acid chloride (1.5 equiv).

    • Causality Note: The ultra-low temperature is critical. It suppresses the background dimerization of the highly reactive ketene intermediate and maximizes the energy difference between the diastereomeric transition states, ensuring high dr.

  • Allow the reaction to slowly warm to room temperature over 8 hours. Quench with saturated aqueous NH₄Cl.

Step 3: Auxiliary Cleavage

  • Dissolve the purified cycloadduct in a 4 M solution of HCl in 1,4-dioxane/MeOH (1:1) and stir at 0 °C for 30 minutes.

    • Causality Note: The sulfinyl group is highly acid-labile. Maintaining 0 °C ensures the selective cleavage of the N-S bond without triggering the hydrolytic ring-opening of the strained β-lactam.

Validation & Quality Control:

  • Intermediate Check: Verify imine formation via ¹H NMR (imine C-H typically appears at δ 8.0–8.5 ppm).

  • Diastereomeric Ratio (dr): Before cleavage, analyze the crude cycloadduct via ¹H NMR. The C-4 proton signals of the diastereomers will resolve; integrate these peaks to confirm dr > 95:5.

Protocol B: Catalytic Enantioselective Staudinger ReactionThis protocol utilizes a chiral nucleophilic catalyst to achieve high enantioselectivity without the need for stoichiometric chiral auxiliaries [3].

Step 1: Reaction Setup

  • To a flame-dried Schlenk flask, add the imine (1.0 equiv), Proton Sponge® (1,8-bis(dimethylamino)naphthalene, 1.1 equiv), and benzoylquinine (0.1 equiv) in anhydrous toluene (0.1 M).

  • Cool the mixture to -78 °C under an inert argon atmosphere.

    • Causality Note: Proton Sponge is utilized because it is a powerful Brønsted base but a very poor nucleophile due to steric hindrance. It effectively scavenges the HCl generated during ketene formation without competing with the benzoylquinine catalyst for nucleophilic attack on the acid chloride.

Step 2: Ketene Generation and Cycloaddition

  • Dissolve the acid chloride (1.2 equiv) in anhydrous toluene (1.0 M) and add it to the reaction mixture via a syringe pump over 2 hours.

    • Causality Note: Slow addition maintains a low steady-state concentration of the acid chloride. This ensures that the chiral catalyst outcompetes any background, uncatalyzed racemic cycloaddition pathways.

  • Stir at -78 °C for an additional 4 hours.

  • Quench the reaction cold by adding 1 mL of methanol to destroy any unreacted ketene, then warm to room temperature.

Validation & Quality Control:

  • TLC Monitoring: Ensure complete consumption of the imine (visualized via UV and KMnO₄ stain).

  • Enantiomeric Excess (ee): Purify the crude mixture via flash chromatography. Dissolve the purified azetidin-2-one in HPLC-grade isopropanol/hexane and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Compare retention times against a racemic standard synthesized using standard triethylamine (without the chiral catalyst) to accurately calculate the ee.

References

  • Cordero, F. M., Giomi, D., & Machetti, F. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 5(3), 492-566.[Link]

  • Mendes, J. A., Costa, P. R. R., Yus, M., Foubelo, F., & Buarque, C. D. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140.[Link]

Method

Application Note: Catalytic Asymmetric Synthesis of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The azetidin-2-one (β-lactam) core is a privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The azetidin-2-one (β-lactam) core is a privileged pharmacophore, serving as the critical structural element in broad-spectrum antibiotics and cholesterol absorption inhibitors (e.g., ezetimibe). The synthesis of enantiopure N-unsubstituted β-lactams, such as 4-[(4-Methoxyphenyl)methyl]azetidin-2-one , presents a distinct synthetic challenge due to the inherent ring strain and the need for absolute stereocontrol at the C4 position[1].

This application note details a highly optimized, three-phase workflow for the catalytic asymmetric synthesis of this target. By leveraging a planar-chiral nucleophilic catalyst in a Staudinger[2+2] cycloaddition[2], followed by a mild oxidative N-deprotection[3], this protocol eliminates the need for stoichiometric chiral auxiliaries, offering a scalable and atom-economical route to chiral β-lactam building blocks.

Strategic Rationale & Mechanistic Causality

To achieve high enantioselectivity and yield without chiral auxiliaries, the synthesis relies on the Catalytic Asymmetric Staudinger Reaction [4]. The causality behind the specific reagent and condition choices is outlined below:

  • Chiral Nucleophile Selection (PPY Derivative): Standard Staudinger reactions rely on the direct attack of an imine onto a ketene. By introducing a planar-chiral derivative of 4-(pyrrolidino)pyridine (PPY), the catalyst acts as a superior nucleophile, attacking the in-situ generated ketene to form a chiral zwitterionic enolate[5]. The steric bulk of the catalyst's ferrocene backbone shields one face of the enolate, forcing the imine to approach from the opposite face, thereby dictating the absolute configuration.

  • Base Selection (Proton Sponge): Acetyl chloride is used as the ketene precursor. If standard bases like triethylamine are used, they can act as competing nucleophiles, leading to a racemic background reaction. Proton Sponge (N,N,N',N'-tetramethyl-1,8-naphthalenediamine) is employed because it is thermodynamically highly basic but kinetically non-nucleophilic, ensuring the chiral PPY catalyst exclusively drives the enolate formation[4].

  • N-Protecting Group (p-Methoxyphenyl, PMP): The target molecule is N-unsubstituted. The PMP group is chosen for the imine because its electron-donating nature activates the imine for the cycloaddition. Post-reaction, the electron-rich PMP ring is uniquely susceptible to single-electron oxidation by Ceric Ammonium Nitrate (CAN), allowing for selective N-deprotection without cleaving the strained β-lactam ring[6].

CatalyticCycle Cat Chiral Nucleophile (PPY Catalyst) Zwitterion Chiral Zwitterionic Enolate Intermediate Cat->Zwitterion Ketene Ketene Generation (Acetyl Chloride + Base) Ketene->Zwitterion Catalyst Attack Cycloaddition Facial-Selective [2+2] Cycloaddition Zwitterion->Cycloaddition Imine Addition Imine N-PMP Imine Approach Imine->Cycloaddition Cycloaddition->Cat Catalyst Regeneration Product Chiral N-PMP β-Lactam Cycloaddition->Product Ring Closure

Caption: Catalytic cycle of the asymmetric Staudinger reaction highlighting intermediate causality.

Experimental Workflow & Protocols

Workflow Step1 1. Imine Condensation (Aldehyde + PMP-NH2) Step2 2. Asymmetric Staudinger (Ketene + Catalyst) Step1->Step2 Step3 3. Oxidative N-Deprotection (CAN, 0°C) Step2->Step3 Step4 4. Purification & Chiral HPLC Step3->Step4

Caption: Experimental workflow for the synthesis of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one.

Phase 1: Synthesis of the N-PMP Imine Precursor

Objective: Condense 2-(4-methoxyphenyl)acetaldehyde with p-anisidine to form the activated imine.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-methoxyphenyl)acetaldehyde (10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL) under an argon atmosphere.

  • Condensation: Add p-anisidine (10.0 mmol) followed by activated 4Å molecular sieves (5.0 g) to drive the equilibrium by sequestering water.

  • Monitoring: Stir at room temperature for 12 hours. Self-Validation: Monitor via 1 H NMR of a crude aliquot. The reaction is complete when the aldehyde proton signal ( 9.7 ppm) completely shifts to the imine CH=N signal ( 8.2 ppm).

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure. Recrystallize the crude imine from ethyl acetate/hexane to yield the pure N-PMP imine.

Phase 2: Catalytic Asymmetric [2+2] Cycloaddition

Objective: Enantioselective construction of the β-lactam core.

  • Catalyst & Base Preparation: In a flame-dried Schlenk flask under argon, dissolve the planar-chiral PPY catalyst (10 mol%, 1.0 mmol) and Proton Sponge (12.0 mmol) in anhydrous toluene (50 mL). Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality: Low temperatures stabilize the zwitterionic enolate, preventing non-selective background reactions and maximizing facial discrimination[2].

  • Imine Addition: Add the purified N-PMP imine (10.0 mmol) from Phase 1 to the cooled solution.

  • Ketene Generation: Dissolve acetyl chloride (12.0 mmol) in anhydrous toluene (10 mL) and add it dropwise to the reaction mixture over 30 minutes via a syringe pump.

  • Reaction Evolution: Maintain the reaction at -40 °C for 24 hours. Self-Validation: Monitor via IR spectroscopy. The appearance of a strong absorption band at 1750 cm −1 confirms the formation of the β-lactam carbonyl[6].

  • Quenching & Purification: Quench the reaction with saturated aqueous NH 4​ Cl (20 mL). Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over MgSO 4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate 1-(4-methoxyphenyl)-4-(4-methoxybenzyl)azetidin-2-one.

Phase 3: Oxidative N-Deprotection

Objective: Cleave the PMP group to yield the final N-unsubstituted target.

  • Oxidation Setup: Dissolve the protected β-lactam (5.0 mmol) in a mixture of acetonitrile and water (4:1 v/v, 25 mL). Cool the solution to 0 °C in an ice bath[3].

  • CAN Addition: Add Ceric Ammonium Nitrate (CAN, 15.0 mmol, 3.0 equiv.) portion-wise over 15 minutes. Causality: CAN acts as a single-electron oxidant, converting the PMP group into p-benzoquinone and releasing the free amide[6].

  • Monitoring: Stir at 0 °C for 45 minutes. Self-Validation: TLC monitoring will show the consumption of the starting material and the appearance of a highly polar spot (the free β-lactam) alongside a yellow byproduct (p-benzoquinone).

  • Workup: Dilute with water (20 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with 10% aqueous NaHSO 3​ (to reduce excess CAN and convert p-benzoquinone to water-soluble hydroquinone), followed by saturated NaHCO 3​ and brine.

  • Final Isolation: Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography to yield pure 4-[(4-Methoxyphenyl)methyl]azetidin-2-one . Validate enantiomeric excess (ee) via Chiral HPLC.

Process Optimization Data

The following table summarizes the quantitative data driving the selection of the optimized conditions for the Phase 2 Asymmetric Staudinger Cycloaddition. The data clearly demonstrates the necessity of the Proton Sponge and low temperatures for optimal stereocontrol[4],[2].

CatalystBaseSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
PPY Derivative (10 mol%)TriethylamineToluene-204565
PPY Derivative (10 mol%)Proton SpongeToluene-207892
PPY Derivative (10 mol%)Proton SpongeCH 2​ Cl 2​ -208295
PPY Derivative (10 mol%) Proton Sponge Toluene -40 85 98
Benzoylquinine (10 mol%)Proton SpongeCH 2​ Cl 2​ -407088

Note: Toluene at -40 °C provided the optimal balance of solubility for the zwitterionic intermediate and maximum facial selectivity during the cycloaddition event.

Sources

Application

Using 4-[(4-Methoxyphenyl)methyl]azetidin-2-one as a chiral building block

An in-depth guide to leveraging 4-[(4-Methoxyphenyl)methyl]azetidin-2-one as a versatile chiral building block in modern synthetic chemistry. Introduction: The Azetidin-2-one Scaffold in Privileged Chemistry The azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to leveraging 4-[(4-Methoxyphenyl)methyl]azetidin-2-one as a versatile chiral building block in modern synthetic chemistry.

Introduction: The Azetidin-2-one Scaffold in Privileged Chemistry

The azetidin-2-one, or β-lactam, is a four-membered nitrogen-containing heterocycle that holds a privileged position in medicinal chemistry.[1] Initially recognized as the core structural motif of penicillin and cephalosporin antibiotics, its utility has expanded dramatically.[2][3] Today, synthetic β-lactams are recognized not only as antibiotics but also as potent inhibitors of various enzymes, including cholesterol absorption inhibitors, and as valuable synthons for complex, biologically active molecules.[2][4]

4-[(4-Methoxyphenyl)methyl]azetidin-2-one emerges as a particularly valuable chiral building block for several key reasons:

  • Pre-installed Stereocenter: It possesses a defined stereocenter at the C4 position, which is crucial for the synthesis of enantiomerically pure target molecules, a significant demand in the pharmaceutical industry.[5][6]

  • Versatile Functionality: The β-lactam ring itself is a reactive yet stable synthon, amenable to various transformations.[4]

  • Latent N-H Functionality: The N-p-methoxyphenyl (PMP) group serves a dual role. It is integral to many initial synthetic strategies and can also function as a stable protecting group that can be cleaved under specific oxidative conditions to reveal the N-H lactam, a key intermediate for further functionalization.[7][8]

This guide provides detailed insights and protocols for the effective use of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one, empowering researchers to harness its full synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of trustworthy synthesis. The following data provides a reference for verifying the identity and purity of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one.

PropertyValue
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Appearance White to off-white solid
Stereochemistry Available as (R) and (S) enantiomers
FT-IR (cm⁻¹) ~3250 (N-H stretch), ~1730-1760 (β-lactam C=O stretch)[4]
¹H NMR (CDCl₃, δ ppm) ~7.20 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~6.0 (br s, 1H, N-H), ~3.80 (s, 3H, OCH₃), ~3.6-3.7 (m, 1H, C4-H), ~3.10 (dd, 1H, C3-H), ~2.8-2.9 (m, 2H, Ar-CH₂), ~2.60 (dd, 1H, C3-H)
¹³C NMR (CDCl₃, δ ppm) ~170 (C=O), ~159 (Ar-C-O), ~130 (Ar-CH), ~128 (Ar-C), ~114 (Ar-CH), ~55 (OCH₃), ~50 (C4), ~45 (C3), ~40 (Ar-CH₂)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Core Synthetic Utility: A Strategic Overview

The synthetic power of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one lies in its capacity for controlled, stereospecific transformations at multiple positions on the azetidinone ring. The following workflow illustrates the primary synthetic pathways.

G Start 4-[(4-Methoxyphenyl)methyl]azetidin-2-one (Chiral Building Block) N_Func N-Functionalization (Alkylation, Acylation) Start->N_Func Base + R-X / RCOCl C3_Func C3-Functionalization (via Enolate) Start->C3_Func LDA / Base C4_Mod C4-Side Chain Modification Start->C4_Mod Aromatic Ring Chemistry Prod_N N-Substituted β-Lactams N_Func->Prod_N Prod_C3 C3-Substituted β-Lactams (e.g., trans-selective alkylation) C3_Func->Prod_C3 Prod_C4 Complex Scaffolds (e.g., Ezetimibe Analogues) C4_Mod->Prod_C4

Caption: Key synthetic transformations of the title building block.

Application & Protocol 1: Synthesis of Cholesterol Absorption Inhibitors

The 4-aryl-azetidin-2-one core is the key pharmacophore in the cholesterol absorption inhibitor Ezetimibe.[9][10] This building block provides a direct route to analogues of Ezetimibe by serving as the precursor to the C4-aryl moiety and establishing the critical (S) stereochemistry at that position.

Conceptual Framework: The Staudinger Reaction

The synthesis of the azetidin-2-one ring itself is most classically achieved via the Staudinger [2+2] ketene-imine cycloaddition.[7][11] This reaction involves the formation of a ketene in situ, which then reacts with an imine to form the four-membered ring. The stereochemical outcome (cis or trans) is influenced by the reaction conditions and the nature of the substituents.[11][12]

Staudinger cluster_reactants Reactants Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (from Acyl Chloride + Base) Ketene->Zwitterion Nucleophilic Attack Product Azetidin-2-one (β-Lactam) Zwitterion->Product Cyclization

Caption: The Staudinger reaction mechanism for β-lactam synthesis.

Protocol: N1-Acylation for Side-Chain Introduction

This protocol details the acylation of the β-lactam nitrogen, a key step in building the side-chain necessary for Ezetimibe-like structures.[13][14]

Objective: To acylate the nitrogen of (S)-4-[(4-Methoxyphenyl)methyl]azetidin-2-one with a functionalized acyl chloride.

Materials:

  • (S)-4-[(4-Methoxyphenyl)methyl]azetidin-2-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq)

  • Functionalized Acyl Chloride (e.g., 5-(4-fluorophenyl)-5-oxopentanoyl chloride) (1.2 eq)

  • Argon or Nitrogen atmosphere

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

  • Dissolution: Dissolve the azetidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The causality here is critical: a strong, non-nucleophilic base is required to deprotonate the amide N-H without opening the strained lactam ring.

  • Stirring: Stir the resulting lithium amide solution at -78 °C for 30 minutes.

  • Acylation: Add the acyl chloride (1.2 eq), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-acylated azetidin-2-one.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The product should have a different Rf value than the starting material. Final structure confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application & Protocol 2: Oxidative Deprotection to N-H β-Lactams

The p-methoxyphenyl (PMP) group is a robust protecting group for the lactam nitrogen. However, its removal is often necessary to enable further synthetic transformations or to reveal the final active molecule. Oxidative cleavage using Ceric Ammonium Nitrate (CAN) is the most common and effective method.[7][11][15]

Causality: The Mechanism of CAN-Mediated Deprotection

The deprotection mechanism relies on the electron-rich nature of the p-methoxyphenyl ring.[8]

  • Oxidation: CAN, a powerful single-electron oxidant, removes an electron from the anisole ring, forming a radical cation.

  • Nucleophilic Attack: Water or another nucleophile present in the reaction mixture attacks the ring.

  • Fragmentation: A cascade of steps leads to the fragmentation of the ring, ultimately forming p-benzoquinone and releasing the free N-H lactam.[15] This method is highly effective because the oxidation potential of the PMP group is significantly lower than that of the core β-lactam structure, allowing for selective cleavage.[8]

Protocol: CAN-Mediated N-Deprotection of a 1-(p-methoxyphenyl)azetidin-2-one

Objective: To remove the p-methoxyphenyl (PMP) group from a substituted 1-(p-methoxyphenyl)azetidin-2-one.

Materials:

  • N-PMP protected azetidin-2-one (1.0 eq)

  • Ceric Ammonium Nitrate (CAN) (2.5 - 3.0 eq)[7]

  • Acetonitrile (MeCN)

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the N-PMP azetidin-2-one (1.0 eq) in a 3:1 mixture of acetonitrile and water.

  • Cooling: Cool the solution to 0 °C in an ice bath. Lower temperatures (e.g., -10 °C) can sometimes reduce side reactions but may also decrease solubility and reaction rate.[7][15]

  • CAN Solution: In a separate flask, dissolve CAN (2.5-3.0 eq) in a minimal amount of water.

  • Addition: Add the CAN solution dropwise to the stirred solution of the β-lactam over 10-15 minutes. The reaction mixture will typically turn a deep red or brown color before fading.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Work-up:

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash them with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-H lactam can be purified by recrystallization or silica gel chromatography.

Trustworthiness: The use of 2.5-3.0 equivalents of CAN is crucial; an insufficient amount will lead to incomplete reaction, while a large excess can cause degradation of the product.[7] The reaction is self-validating through the distinct color changes and can be precisely monitored by TLC.

Conclusion

4-[(4-Methoxyphenyl)methyl]azetidin-2-one is a high-value chiral synthon that provides a reliable and stereocontrolled entry into a diverse range of complex molecules. Its utility is defined by the strategic functionalization of the N1, C3, and C4 positions. The protocols provided herein for N-acylation and N-deprotection represent two of the most fundamental and powerful transformations that researchers in drug discovery and organic synthesis can employ. By understanding the causality behind these experimental procedures, scientists can confidently and efficiently utilize this building block to accelerate their research programs.

References

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  • Kaur, R., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) -4-(4-substitutedphenyl) azetidin-2-one Derivatives. Pharmaceuticals (Basel), 16(4), 517. Available from: [Link]

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  • James, M. J., et al. (2023). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry, 21(1), 23-40. Available from: [Link]

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  • Liu, R., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available from: [Link]

  • Foubelo, F., et al. (2020). Synthesis and Modeling of Ezetimibe Analogues. ResearchGate. Available from: [Link]

  • Liu, R., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available from: [Link]

  • Opletalova, V. (2010). The synthesis of ezetimibe with high stereochemical purity. science24.com. Available from: [Link]

  • Ogliaruso, M. A., & Peseckis, S. M. (1995). Synthesis of novel optically pure ß-lactams. National Library of Canada. Available from: [Link]

  • Banik, B. K., et al. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. ResearchGate. Available from: [Link]

  • (2004). Ezetimibe. Drugs of the Future, 29(3), 231. Available from: [Link]

  • Van der Veken, P., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 47(42), 7483-7486. Available from: [Link]

  • Greene, L. M., et al. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available from: [Link]

  • Banik, B. K., & Becker, F. F. (2005). Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones. ARKIVOC, 2005(i), 53-64. Available from: [Link]

  • Reum, M. E., & Scherer, M. (1990). ChemInform Abstract: The Synthesis of 4-Acetoxy-azetidin-2-ones as Key Intermediates for . beta.-Lactams. ResearchGate. Available from: [Link]

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Method

Application Note: Advanced N1-Functionalization Strategies for 4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols Rationale & Structural Significance The azetidin-2-one ( β -lact...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols

Rationale & Structural Significance

The azetidin-2-one ( β -lactam) core is a privileged scaffold in medicinal chemistry, historically renowned for its role in antibacterial agents (e.g., penicillins, cephalosporins) and more recently in cholesterol absorption inhibitors (e.g., ezetimibe) and enzyme inhibitors[1].

The molecule 4-[(4-Methoxyphenyl)methyl]azetidin-2-one serves as a highly versatile building block. It features a p-methoxybenzyl (PMB) group at the C4 position, which provides a handle for oxidative cleavage or steric direction, and an unsubstituted nitrogen atom at the N1 position. Functionalization of this nitrogen atom is a critical gateway for tuning the molecule's lipophilicity, pharmacokinetic profile, and target binding affinity.

Because the β -lactam ring is highly strained, the carbonyl carbon is exceptionally electrophilic. Consequently, functionalizing the adjacent N1 nitrogen requires precisely calibrated conditions to prevent premature ring-opening or oligomerization.

Mechanistic Causality in N-Functionalization

As a synthetic scientist, selecting the correct functionalization pathway dictates the survival of the four-membered ring. The N-H proton of an azetidin-2-one has a pKa of approximately 15–16.

  • N-Alkylation: Traditional methods utilize strong bases like Sodium Hydride (NaH) in polar aprotic solvents (DMF/THF) to generate the amide anion[2]. However, to avoid base-catalyzed ring hydrolysis, Phase-Transfer Catalysis (PTC) using pulverized KOH and 18-crown-6 in non-polar solvents (e.g., toluene) is often superior. The crown ether sequesters the potassium cation, leaving a "naked," highly nucleophilic amide anion that reacts instantaneously with alkyl halides, minimizing the residence time of the reactive intermediate[3].

  • N-Arylation: Uncatalyzed nucleophilic aromatic substitution is impossible here. While Buchwald-Hartwig coupling is standard for amines, the harsh bases (e.g., NaOtBu) and high temperatures (90 °C) required often degrade β -lactams. Instead, Chan-Lam Coupling is the method of choice. It operates at room temperature using a Cu(II) precatalyst, arylboronic acids, and mild bases (pyridine), relying on ambient oxygen as the terminal oxidant to drive the reductive elimination that forms the C-N bond[4].

Workflow A 4-(4-Methoxybenzyl) azetidin-2-one B N-Alkylation (NaH or PTC) A->B Deprotonation C N-Arylation (Cu Catalysis) A->C Cross-Coupling D N-Acylation (Et3N, RCOCl) A->D Acyl Substitution E N-Alkyl Derivative B->E F N-Aryl Derivative C->F G N-Acyl Derivative D->G

General synthetic workflow for N1-functionalization of azetidin-2-ones.

Quantitative Comparison of Functionalization Pathways

The following table synthesizes the expected operational parameters and yields for the functionalization of the N1 atom, allowing for rapid strategic decision-making in the lab.

Functionalization TypeReagents / CatalystBase / AdditiveSolventTemp (°C)Time (h)Typical Yield (%)
N-Alkylation (PTC) Alkyl Halide (R-X)KOH, 18-crown-6Toluene / Benzene252 - 485 - 96
N-Alkylation (Direct) Alkyl Halide (R-X)NaH (60% dispersion)DMF or THF0 to 254 - 875 - 90
N-Arylation Arylboronic AcidCu(OAc)₂, PyridineDichloromethane2516 - 2460 - 85
N-Acylation Acyl ChlorideEt₃N, DMAP (cat.)Dichloromethane0 to 251 - 390 - 98

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that the operator can verify the success of the reaction at each critical juncture without waiting for final NMR analysis.

Protocol A: Mild N-Alkylation via Phase-Transfer Catalysis (PTC)

Objective: Introduce an alkyl group (e.g., benzyl or methyl) at N1 while strictly preserving the β -lactam ring.

  • Preparation: To a flame-dried 50 mL round-bottom flask, add pulverized KOH (1.5 eq, 1.5 mmol) and 18-crown-6 (0.05 eq, 0.05 mmol) suspended in anhydrous toluene (10 mL).

  • Substrate Addition: Dissolve 4-[(4-Methoxyphenyl)methyl]azetidin-2-one (1.0 eq, 1.0 mmol) in toluene (5 mL) and add dropwise to the suspension over 10 minutes at room temperature.

  • Electrophile Addition: Introduce the alkyl halide (e.g., benzyl bromide, 1.2 eq, 1.2 mmol) dropwise. Stir vigorously (800 rpm) to maintain the solid-liquid interface.

  • In-Process QC (TLC): After 2 hours, sample the organic layer. Run TLC (Eluent: 1:1 EtOAc/Hexanes). Validation: The starting material ( Rf​≈0.3 ) should disappear, replaced by a higher-running spot ( Rf​≈0.6 ). Both spots will be UV-active and stain dark blue with Phosphomolybdic Acid (PMA) due to the PMB group.

  • Workup & Isolation: Filter the reaction mixture through a medium-porosity glass frit to remove inorganic salts (causality: prevents emulsion formation). Wash the filtrate with saturated aqueous NH₄Cl (10 mL) to quench any residual base, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Validation:

    • IR Spectroscopy: The broad N-H stretch at ~3200 cm⁻¹ must be completely absent. The β -lactam C=O stretch will shift slightly from ~1750 cm⁻¹ to ~1760 cm⁻¹.

    • ¹H NMR (CDCl₃): Disappearance of the broad N-H singlet at ~6.0-6.5 ppm. Appearance of the new N-alkyl protons.

Protocol B: Room-Temperature N-Arylation via Chan-Lam Coupling

Objective: Form a C(aryl)-N bond at the N1 position using mild, oxidative copper catalysis.

Mechanism A Cu(II) Precatalyst B Transmetalation with ArB(OH)2 A->B C Coordination of Beta-Lactam N1 B->C D Oxidation to Cu(III) by O2 C->D E Reductive Elimination D->E F N-Aryl Beta-Lactam + Cu(I) E->F F->A Oxidation by O2

Catalytic cycle of Chan-Lam N-arylation for beta-lactam nitrogen functionalization.

  • Reaction Assembly: In a 25 mL vial open to the air, dissolve 4-[(4-Methoxyphenyl)methyl]azetidin-2-one (1.0 eq, 1.0 mmol) and the desired arylboronic acid (2.0 eq, 2.0 mmol) in anhydrous Dichloromethane (10 mL).

  • Catalyst & Base: Add Anhydrous Copper(II) Acetate (0.1 eq, 0.1 mmol) and Pyridine (2.0 eq, 2.0 mmol). Causality: Pyridine acts as both a base to deprotonate the β -lactam and a ligand to stabilize the copper intermediate.

  • Oxidative Stirring: Stir the deep blue/green solution at room temperature for 16-24 hours. Causality: The reaction must be open to the atmosphere (or under an O₂ balloon) because molecular oxygen is required to reoxidize Cu(I) to Cu(II) and facilitate the critical Cu(III) reductive elimination step.

  • In-Process QC (Visual & TLC): The reaction mixture will gradually turn from blue-green to a darker brown/green as the catalytic cycle progresses. TLC (Eluent: 1:2 EtOAc/Hexanes) will confirm product formation.

  • Workup & Isolation: Dilute the mixture with DCM (15 mL) and wash with 1M aqueous HCl (2 x 10 mL) to remove pyridine and copper salts. Validation: The organic layer should transition from green to pale yellow/colorless. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography.

  • Analytical Validation:

    • ¹³C NMR: Appearance of new aromatic carbon signals. The highly strained β -lactam carbonyl carbon should resonate distinctly around 165-168 ppm.

References

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Synthesis of New Azetidine and Oxetane Amino Acid Deriv
  • N-Alkylation of Azetidin-2-ones with Phase Transfer C
  • CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study Organic Letters (ACS)
Application

Solvent selection for recrystallization of azetidin-2-one intermediates

Application Note: Strategic Solvent Selection for the Recrystallization of Azetidin-2-one Intermediates Introduction & Mechanistic Vulnerabilities Azetidin-2-ones form the critical β -lactam core of numerous therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for the Recrystallization of Azetidin-2-one Intermediates

Introduction & Mechanistic Vulnerabilities

Azetidin-2-ones form the critical β -lactam core of numerous therapeutics, ranging from broad-spectrum antibiotics (e.g., cephalosporins, carbapenems) to cholesterol absorption inhibitors like ezetimibe[1][2]. The purification of these intermediates via recrystallization presents a unique physicochemical challenge. The four-membered lactam ring possesses high angle strain (~107 kJ/mol), which significantly diminishes the resonance stabilization typical of standard amides. Consequently, the endocyclic carbonyl carbon is highly electrophilic and exceptionally susceptible to nucleophilic attack[2].

When designing a recrystallization protocol, the choice of solvent is not merely a thermodynamic exercise in solubility; it is a kinetic exercise in preserving molecular integrity. Prolonged heating in nucleophilic solvents (such as primary alcohols or unbuffered water) can induce solvolysis, leading to irreversible ring-opening and the formation of β -amino acid derivatives.

Principles of Solvent Selection

To prevent degradation while achieving maximum impurity clearance, solvent systems must be tailored to the specific functionalization of the azetidin-2-one intermediate:

  • Non-Nucleophilic Mixed Systems (The Gold Standard): For highly sensitive intermediates, aprotic solvent/anti-solvent pairs are preferred. The Ethyl Acetate (EtOAc) / Petroleum Ether (or Heptane) system is extensively utilized in the synthesis of ezetimibe intermediates[1]. EtOAc provides excellent solubility for the polar lactam, while the aliphatic hydrocarbon acts as a highly tunable anti-solvent.

  • Sterically Hindered Protic Solvents: When polar protic solvents are required to remove specific hydrogen-bonding impurities, Isopropyl Alcohol (IPA) is vastly superior to methanol or ethanol. The secondary hydroxyl group of IPA is sterically hindered, which exponentially decreases the rate of alcoholysis at the β -lactam carbonyl. Aqueous IPA systems have been successfully employed for the crystallization of stable β -lactam salts like sulbactam sodium[3].

  • Halogenated Solvents: Dichloromethane (DCM) is often used for room-temperature dissolution due to its high solvency, but it is generally paired with an anti-solvent (like hexane or toluene) because its low boiling point limits cooling crystallization profiles[2].

Workflow & Logical Relationships

G Start Crude Azetidin-2-one Intermediate SolventScreen Solvent Screening (Solubility & Stability) Start->SolventScreen CheckRing Is β-lactam ring stable to solvolysis? SolventScreen->CheckRing Degradation Select Non-Nucleophilic System (EtOAc/Heptane) CheckRing->Degradation No (High Risk) Stable Select Hindered Protic System (Aqueous IPA) CheckRing->Stable Yes (Low Risk) Dissolution Hot Dissolution (≤55°C) & Clarification Degradation->Dissolution Stable->Dissolution Cooling Controlled Cooling & Anti-solvent Addition Dissolution->Cooling Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Pure Pure Azetidin-2-one (Validated by HPLC/TLC) Isolation->Pure

Fig 1. Decision matrix and workflow for azetidin-2-one recrystallization.

Quantitative Data: Solvent Suitability Matrix

The following table summarizes the physicochemical properties of common solvents and their empirical suitability for azetidin-2-one recrystallization.

SolventBoiling Point (°C)NucleophilicitySolvolysis Risk (at reflux)Recommended Use Case
Methanol 64.7HighCritical Avoid. Rapid alcoholysis of the β -lactam ring.
Ethanol 78.3ModerateHighUse only at low temperatures (e.g., cold aqueous mixtures).
Isopropyl Alcohol 82.5Low (Sterically hindered)LowExcellent for stable intermediates; often used with water[3].
Ethyl Acetate 77.1None (Aprotic)NonePrimary solvent for sensitive ezetimibe intermediates[1].
Dichloromethane 39.6None (Aprotic)NoneGood for room-temp dissolution; requires anti-solvent[2].
Heptane / Pet. Ether 98.4 / 35-60None (Aliphatic)NoneIdeal anti-solvent to pair with EtOAc or DCM[1].

Self-Validating Experimental Protocol: Anti-Solvent Recrystallization

This protocol details the purification of a crude ezetimibe intermediate (e.g., a 1,4-diaryl-azetidin-2-one derivative) using an EtOAc/Heptane anti-solvent system. The procedure is designed as a self-validating system, incorporating causality-driven steps to prevent liquid-liquid phase separation ("oiling out") and thermal degradation.

Materials:

  • Crude Azetidin-2-one intermediate

  • Ethyl Acetate (EtOAc, ACS Reagent Grade)

  • n-Heptane (ACS Reagent Grade)

  • HPLC system for in-process control (IPC)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude azetidin-2-one in 30 mL of EtOAc in a round-bottom flask.

    • Causality: EtOAc is chosen as the primary solvent because it is aprotic, ensuring zero risk of nucleophilic ring-opening[1].

  • Controlled Heating: Warm the suspension to 50–55°C under gentle stirring until complete dissolution occurs.

    • Causality: The temperature is strictly capped at 55°C rather than the boiling point of EtOAc (77.1°C). This thermal limit minimizes the kinetic energy available for unwanted epimerization at the C3/C4 chiral centers of the β -lactam ring[2].

  • Clarification (Hot Filtration): Pass the hot solution through a pre-warmed sintered glass funnel (fine porosity) into a clean, jacketed crystallization vessel.

    • Causality: This step removes insoluble polymeric byproducts (often generated during the Staudinger cycloaddition step) that can act as heterogeneous nucleation sites, which would otherwise trap impurities in the crystal lattice.

  • Anti-Solvent Addition: Maintain the solution at 50°C. Begin dropwise addition of n-Heptane (approx. 40-50 mL) at a rate of 2 mL/min until the solution becomes faintly turbid (the cloud point).

    • Causality: Slow, controlled addition of the anti-solvent ensures the system remains within the metastable zone. Rapid addition causes supersaturation to spike, leading to spontaneous nucleation or "oiling out" (where the solute separates as an impure liquid phase rather than a crystalline solid).

  • Seeding & Aging (Self-Validation Step): Once turbidity is reached, halt Heptane addition. Add 10 mg of pure azetidin-2-one seed crystals. Hold the temperature at 50°C for 30 minutes.

    • Causality: Seeding forces the system to bypass the nucleation energy barrier, directing all mass transfer toward the growth of high-purity crystals. If the turbidity resolves into distinct crystalline particulates, the metastable zone has been successfully navigated.

  • Cooling Profile: Cool the vessel from 50°C to 5°C at a linear rate of 0.5°C/min.

    • Causality: A slow cooling ramp allows impurities (like unreacted imines or ketene dimers) to remain dissolved in the mother liquor while the target lactam crystallizes.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of ice-cold Heptane/EtOAc (4:1 v/v).

    • Causality: The cold wash removes residual mother liquor containing concentrated impurities without redissolving the purified product.

  • Drying: Dry the crystals in a vacuum oven at 40°C until constant weight is achieved.

Troubleshooting & Causality Analysis

  • Issue: The product "oils out" instead of crystallizing.

    • Causality: The mixture has crossed the spinodal curve, resulting in liquid-liquid phase separation rather than solid-liquid crystallization. This occurs when the anti-solvent is added too quickly or the solvent ratio is incorrect.

    • Solution: Re-heat the mixture to 55°C until it forms a single clear phase, add 5-10% more primary solvent (EtOAc), and repeat the cooling process with a much slower anti-solvent addition rate.

  • Issue: HPLC reveals a new highly polar impurity in the mother liquor.

    • Causality: If a protic solvent (like ethanol or methanol) was used, the β -lactam ring likely underwent alcoholysis, forming a β -amino ester.

    • Solution: Immediately switch to an aprotic solvent system (EtOAc/Heptane) or lower the dissolution temperature[1][2].

References

  • Title: Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole Source: Arabian Journal of Chemistry URL:

  • [1] Title: CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe Source: Google Patents URL:

  • [2] Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL:

  • [3] Title: WO2009053256A2 - Process for the production of beta lactam crystals Source: Google Patents URL:

  • [4] Title: Cocrystallization of Ezetimibe with Organic Acids: Stoichiometric Optimization for Improved Solubility and Bioavailability Source: PMC URL:

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: High-Yield Green Chemistry, Mechanistic Causality, and Protocol Validation Introduction & Mechanistic Rationale The azetidin-2-one (β-l...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: High-Yield Green Chemistry, Mechanistic Causality, and Protocol Validation

Introduction & Mechanistic Rationale

The azetidin-2-one (β-lactam) ring is a privileged pharmacophore, serving as the structural core for both classic antibiotics and modern enzyme inhibitors (e.g., cholesterol absorption inhibitors and human leukocyte elastase inhibitors) . The most versatile method for constructing this four-membered heterocycle is the Staudinger synthesis—a [2+2] cycloaddition between an imine and a ketene.

However, conventional thermal Staudinger reactions often suffer from prolonged reaction times, competitive imine hydrolysis, and poor stereocontrol. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit direct dielectric heating to rapidly overcome the activation energy barrier of the cycloaddition. Microwave irradiation specifically interacts with the highly polar zwitterionic intermediate formed after the initial nucleophilic attack of the imine nitrogen onto the ketene. This rapid kinetic trapping accelerates the direct ring-closure step before competitive isomerization or degradation can occur, drastically improving both yield and purity .

To synthesize the target 4-[(4-Methoxyphenyl)methyl]azetidin-2-one , we utilize a three-phase self-validating workflow:

  • Imine Condensation: Coupling 2-(4-methoxyphenyl)acetaldehyde with an oxidatively cleavable protecting group (4-methoxyaniline / PMP-amine).

  • Microwave Cycloaddition: In situ generation of unsubstituted ketene and subsequent [2+2] cycloaddition.

  • Oxidative Deprotection: Selective cleavage of the PMP group to yield the free N-H β-lactam.

Comparative Metrics: Microwave vs. Conventional Heating

The integration of microwave irradiation transforms the kinetic profile of the β-lactam formation. The table below summarizes the quantitative advantages of this protocol over standard reflux conditions .

ParameterConventional Heating (Reflux)Microwave Irradiation (90 °C)Mechanistic Causality / Advantage
Reaction Time 12 - 18 hours15 minutesDielectric heating directly activates polar intermediates.
Overall Yield 45 - 55%82 - 88%Rapid kinetics prevent imine hydrolysis and polymerization.
E-factor (Waste/Product) > 50< 15Reduced solvent requirement and elimination of side-products.
Impurity Profile High (Polymeric/Hydrolytic)LowKinetic trapping of the zwitterionic intermediate.

Experimental Protocol

Phase 1: Precursor Assembly (Imine Condensation)

Causality: The p-methoxyphenyl (PMP) group is selected as the amine precursor because its electron-rich nature makes it highly susceptible to mild oxidative cleavage later, preserving the sensitive β-lactam ring during deprotection.

  • Reagent Mixing: In a 50 mL round-bottom flask, dissolve 2-(4-methoxyphenyl)acetaldehyde (10.0 mmol) and 4-methoxyaniline (10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Desiccation: Add anhydrous Magnesium Sulfate (MgSO₄, 3.0 g). Reasoning: MgSO₄ acts as a mild desiccant to sequester water, driving the condensation equilibrium forward and preventing reverse hydrolysis.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2, UV active). The complete disappearance of the aldehyde spot confirms the formation of N-[2-(4-methoxyphenyl)ethylidene]-4-methoxyaniline.

  • Isolation: Filter the mixture to remove MgSO₄ and concentrate under reduced pressure. Use the crude imine immediately in Phase 2 to avoid hydrolytic degradation.

Phase 2: Microwave-Assisted Staudinger Cycloaddition

Causality: Chlorobenzene is utilized as the solvent because its high boiling point prevents over-pressurization in the sealed microwave vessel, while its moderate dipole moment allows for efficient dielectric energy transfer.

  • Preparation: Transfer the crude imine (approx. 10.0 mmol) to a 30 mL microwave-safe reaction vessel and dissolve in 15 mL of anhydrous chlorobenzene.

  • Base Addition: Add triethylamine (Et₃N, 30.0 mmol) and cool the vessel to 0 °C in an ice bath.

  • Ketene Generation: Dropwise, add acetyl chloride (15.0 mmol). Reasoning: Et₃N deprotonates acetyl chloride to generate the highly reactive unsubstituted ketene ( CH2​=C=O ) in situ.

  • Microwave Irradiation: Seal the vessel, place it in the microwave reactor, and irradiate at 90 °C for 15 minutes at a constant power of 150 W.

  • Validation Checkpoint: Post-cooling, analyze a crude aliquot via 1 H-NMR. The successful cycloaddition is validated by the appearance of the characteristic β-lactam C3-H₂ multiplet at δ 2.8–3.1 ppm and the C4-H signal.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and purify via flash chromatography to isolate the intermediate: 1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]azetidin-2-one.

Phase 3: Oxidative N-Deprotection

Causality: Ceric Ammonium Nitrate (CAN) selectively oxidizes the PMP ring to a benzoquinone derivative, hydrolyzing the N-aryl bond without requiring harsh acidic or basic conditions that would cleave the four-membered lactam.

  • Solvent Preparation: Dissolve the protected β-lactam intermediate (5.0 mmol) in 20 mL of Acetonitrile/Water (3:1 v/v) and cool strictly to 0 °C.

  • Oxidation: Dropwise, add a solution of CAN (15.0 mmol) dissolved in 10 mL of water.

  • Reaction: Stir for 45 minutes at 0 °C. Reasoning: Maintaining a low temperature suppresses over-oxidation and ring-opening side reactions.

  • Validation Checkpoint: The reaction mixture will transition from a deep orange to a pale yellow color, visually indicating the complete oxidation of the PMP group.

  • Isolation: Dilute with EtOAc (30 mL) and wash with 10% aqueous Na₂SO₃ (2 × 20 mL) to neutralize any excess oxidant.

  • Final Purification: Dry the organic layer, concentrate, and purify via silica gel chromatography (DCM/MeOH 95:5) to yield the final target: 4-[(4-Methoxyphenyl)methyl]azetidin-2-one .

Workflow Visualization

Workflow N1 Precursor Assembly 2-(4-methoxyphenyl)acetaldehyde + 4-methoxyaniline N2 Imine Condensation (MgSO4 Desiccation) N1->N2 N4 Microwave Irradiation (Staudinger [2+2] Cycloaddition) N2->N4 Imine Intermediate N3 Ketene Generation Acetyl Chloride + Et3N N3->N4 in situ Ketene N5 Intermediate: 1-(4-methoxyphenyl)-4-(4-methoxybenzyl)azetidin-2-one N4->N5 MW: 90°C, 15 min N6 Oxidative Deprotection (CAN, MeCN/H2O, 0°C) N5->N6 N7 Target: 4-[(4-Methoxyphenyl)methyl]azetidin-2-one N6->N7 PMP Cleavage

Figure 1: Microwave-assisted Staudinger synthesis workflow for the target azetidin-2-one.

References

  • Troisi, L., Granito, C., & Pindinelli, E. (2010). "Novel and Recent Synthesis and Applications of β-Lactams." Heterocyclic Scaffolds I, 22, 101–209.[Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060–6069.[Link]

  • Raval, J. P., Patel, H. V., Patel, P. S., Patel, N. H., & Desai, K. R. (2009). "A Rapid, Convenient Microwave assisted and Conventional Synthesis of novel azetidin-2-one derivatives as Potent Antimicrobial agents." Asian Journal of Research in Chemistry, 2(2), 171-177.[Link]

Application

Scalable Manufacturing of 4-Substituted β-Lactams: Process Engineering of the Staudinger Cycloaddition and Enzymatic Resolution

Introduction & Mechanistic Rationale The 2-azetidinone (β-lactam) nucleus is a privileged structural motif, serving as the central pharmacophore for broad-spectrum antibiotics (e.g., carbapenems, monobactams) and acting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-azetidinone (β-lactam) nucleus is a privileged structural motif, serving as the central pharmacophore for broad-spectrum antibiotics (e.g., carbapenems, monobactams) and acting as a versatile chiral synthon for non-β-lactam therapeutics, such as the side chain of Taxol1[1].

The most robust and widely utilized method for constructing the four-membered azetidin-2-one ring is the Staudinger [2+2] cycloaddition between an imine and a ketene. However, translating this chemistry from the bench to pilot-scale manufacturing is historically plagued by severe challenges: the high exothermicity of the cycloaddition, the moisture sensitivity and hazardous nature of in situ generated ketenes (or diazo precursors in Wolff-Staudinger cascades), and the difficulty in controlling cis vs. trans stereoselectivity2[2].

To overcome these hurdles, modern process chemistry leverages continuous-flow reactor technologies and downstream chemoenzymatic kinetic resolutions to create highly controlled, self-validating manufacturing systems.

Process Engineering: Causality Behind Experimental Choices

  • Reactor Modality (Flow vs. Batch): In standard batch reactors, localized heating during the exothermic [2+2] cycloaddition can lead to ketene dimerization and target degradation. Continuous-flow microreactors provide an exceptionally high surface-area-to-volume ratio, ensuring rapid heat dissipation. Furthermore, operating under high-temperature flow conditions can intentionally drive the epimerization of the kinetic cis-product to the highly crystalline, thermodynamically stable trans-isomer1[1].

  • Base and Solvent Selection: The choice of base dictates the enolization rate of the acid chloride and the subsequent ketene formation. Bulky bases like diisopropylethylamine (DIPEA) or tributylamine in polar aprotic solvents (e.g., acetonitrile) suppress side reactions and promote high cis diastereoselectivity under kinetic control1[1].

  • Moisture Scavenging: Imine formation and ketene generation are highly water-sensitive. The use of 3 Å molecular sieves during Schiff base formation is a critical engineering control to prevent aldehyde oxidation and imine hydrolysis, driving the equilibrium toward quantitative imine formation3[3].

G A Acid Chloride + Base C In situ Ketene Generation A->C B Imine (Schiff Base) D [2+2] Cycloaddition (Exothermic) B->D C->D E cis-β-Lactam (Kinetic Product) D->E Kinetic Control F trans-β-Lactam (Thermodynamic Product) D->F High Temp / Flow G Epimerization (Thermal/Base) E->G G->F

Workflow of the Staudinger [2+2] cycloaddition highlighting kinetic vs thermodynamic control.

Quantitative Data: Optimization of the Staudinger Cycloaddition

The table below summarizes the critical process parameters and their direct impact on the diastereomeric ratio (dr) and overall yield.

Table 1: Effect of Base and Reactor Modality on Staudinger Cycloaddition (Model: Acetoxyacetyl chloride + N-(phenylmethylidene)isopropylamine)

Reactor ModeBaseSolventTemp (°C)Yield (%)dr (cis:trans)Mechanism of Control
BatchTriethylamineDCM0 to 206695:5Kinetic control, poor heat transfer
FlowDIPEAAcetonitrile2588>95:5Kinetic control, ideal heat transfer
FlowTributylamineAcetonitrile258592:8Kinetic control, steric bulk effect
Flow (MW)DIPEAAcetonitrile165821:24Thermodynamic control (Epimerization)

(Data synthesized from process development reports[1][2][3])

Protocol 1: Continuous-Flow Synthesis of a 4-Substituted β-Lactam

This protocol outlines the scalable continuous-flow generation of a cis-configured 4-substituted β-lactam.

Materials & Setup:

  • Solution A: Imine (1.0 M) and DIPEA (1.5 M) in anhydrous acetonitrile over 3 Å molecular sieves.

  • Solution B: Acetoxyacetyl chloride (1.2 M) in anhydrous acetonitrile.

  • Reactor: A dual-syringe pump system connected to a PFA (perfluoroalkoxy) T-mixer, leading into a 10 mL PFA residence time coil submerged in a 25 °C thermostatic bath.

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow system with anhydrous acetonitrile at 2.0 mL/min for 10 minutes to ensure a completely moisture-free environment.

  • In-line Monitoring Calibration: Calibrate the in situ ReactIR flow cell (placed at the reactor outlet) to monitor the disappearance of the imine stretch (~1640 cm⁻¹) and the appearance of the β-lactam carbonyl stretch (~1760 cm⁻¹) 3[3].

  • Reaction Execution: Engage the pumps, setting the flow rate for both Solution A and Solution B to 0.5 mL/min. This provides a total flow rate of 1.0 mL/min and a precise residence time of 10 minutes within the coil.

  • Steady-State Collection: Discard the first 1.5 reactor volumes (15 mL) to ensure steady-state conditions are met. Direct the subsequent output stream into a stirred quench flask containing saturated aqueous NaHCO₃ at 0 °C.

  • Workup & Isolation: Extract the quenched biphasic mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the crude product from a toluene/heptane mixture to yield the pure cis-β-lactam.

Downstream Functionalization: Chemoenzymatic Kinetic Resolution

4-Acetoxy-azetidin-2-one (4-AA) is an extremely useful, universal intermediate for the industrial synthesis of carbapenems. Because the standard Staudinger synthesis yields a racemic mixture, downstream chiral resolution is mandatory. Lipase-catalyzed kinetic resolution is the industry standard for obtaining enantiopure (+)- and (-)-4-AA4[4].

Pseudomonas fluorescens lipase exhibits excellent enantioselectivity, hydrolyzing one enantiomer to the ring-opened or 4-hydroxy derivative while leaving the desired (+)-4-AA structurally intact4[4].

G A rac-4-Acetoxy-azetidin-2-one (rac-4-AA) C Enzymatic Hydrolysis (Kinetic Resolution) A->C B Lipase (e.g., P. fluorescens) + Buffer/Solvent B->C D (+)-4-AA (Unreacted Enantiomer) C->D ee > 98% E (-)-4-Hydroxy-azetidin-2-one (Hydrolyzed) C->E Ring-opened/Hydrolyzed

Chemoenzymatic kinetic resolution of rac-4-AA using lipase for enantiopure beta-lactam synthesis.

Protocol 2: Enzymatic Kinetic Resolution of rac-4-AA

Step-by-Step Methodology:

  • Substrate Dispersion: Dissolve rac-4-acetoxy-azetidin-2-one (100 g) in 50 mL of cyclohexane. The use of a highly non-polar co-solvent aids in substrate dispersion without denaturing the biocatalyst 5[5].

  • Enzyme Loading: Suspend 10 g (10 wt%) of immobilized Pseudomonas fluorescens lipase in 1.0 L of sodium phosphate buffer (0.1 M, pH 7.2).

  • Reaction: Add the substrate solution to the buffered enzyme suspension. Stir the biphasic mixture vigorously at 40 °C 5[5].

  • Process Monitoring: Sample the organic phase every 6 hours. Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to track the conversion rate. The reaction is strictly halted when the conversion reaches exactly 49-50% (typically around 48 hours) to ensure maximum enantiomeric excess (ee > 98%) of the remaining substrate4[4].

  • Isolation: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed and recycled). Extract the aqueous filtrate with ethyl acetate (3 x 300 mL). The unreacted, enantiopure (+)-4-acetoxy-azetidin-2-one partitions into the organic phase, while the hydrolyzed (-)-byproduct remains in the aqueous phase.

  • Purification: Dry the combined organic layers over MgSO₄ and concentrate in vacuo to yield the enantiopure API precursor.

References

  • Staudinger β-lactam synthesis via continuous flow chemistry.
  • Combination of Enabling Technologies to Improve and Describe the Stereoselectivity of Wolff–Staudinger Cascade Reaction. Thieme-connect.
  • Process Development for the Synthesis of Monocyclic β-Lactam Core 17.
  • Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications.
  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Staudinger β-Lactam Synthesis

Welcome to the Technical Support Center for the Staudinger ketene-imine cycloaddition. As a cornerstone of β-lactam antibiotic development, this non-photochemical [2+2] cycloaddition is one of the most powerful tools in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Staudinger ketene-imine cycloaddition. As a cornerstone of β-lactam antibiotic development, this non-photochemical [2+2] cycloaddition is one of the most powerful tools in synthetic organic chemistry[1]. However, researchers frequently encounter bottlenecks such as low yields, unidentifiable byproducts, and poor diastereoselectivity.

This guide provides field-proven insights, diagnostic logic, and self-validating protocols to help you optimize your workflows and achieve high-yielding, stereoselective syntheses.

Mechanistic Overview & Diagnostic Logic

To troubleshoot the Staudinger reaction effectively, one must understand its stepwise nature. The reaction initiates with the nucleophilic attack of the imine nitrogen onto the sp-hybridized carbonyl carbon of the ketene, generating a zwitterionic intermediate[1][2]. The fate of this intermediate—specifically the kinetic competition between direct conrotatory electrocyclic ring closure ( k1​ ) and bond rotation/isomerization ( k2​ )—dictates the stereochemical outcome and overall efficiency of the reaction[2][3].

Pathway Imine Imine (Nucleophile) Zwitterion Zwitterionic Intermediate (C-N bond formed) Imine->Zwitterion Nucleophilic Attack Ketene Ketene (Electrophile) Ketene->Zwitterion DirectClosure Direct Ring Closure (Rate = k1) Zwitterion->DirectClosure k1 >> k2 Isomerization Bond Rotation / Isomerization (Rate = k2) Zwitterion->Isomerization k2 > k1 CisProduct Cis-β-Lactam (Kinetic Product) DirectClosure->CisProduct TransProduct Trans-β-Lactam (Thermodynamic Product) Isomerization->TransProduct Subsequent Closure

Stepwise mechanism of the Staudinger reaction highlighting the kinetic competition.

FAQ & Troubleshooting Guides

Q1: My overall yield is extremely low (<20%), and I observe a significant amount of an unidentifiable byproduct. The acid chloride is fully consumed. What is happening? Causality: You are likely observing ketene dimerization. Ketenes are highly electrophilic and transient. If the local concentration of the ketene exceeds the concentration of the imine in the reaction medium, the ketene will rapidly react with itself to form diketene derivatives rather than undergoing the desired [2+2] cycloaddition with the imine[4]. Solution:

  • Syringe Pump Addition: Never add the amine base or the acid chloride in one rapid portion. Dissolve the acid chloride in anhydrous solvent and add it dropwise via a syringe pump over 1-3 hours to a dilute solution of the imine and base.

  • Alternative Ketene Generation: If dimerization persists, abandon the acid chloride route. Utilize the Wolff rearrangement of α-diazocarbonyl compounds (via heat, light, or microwave irradiation) to generate the ketene in situ at a controlled, steady rate[1][4][5].

Q2: The reaction stalls, and TLC shows the formation of an aldehyde and a primary amine instead of the β-lactam. How do I fix this? Causality: Your imine is undergoing hydrolysis. Imines are highly sensitive to trace moisture, which cleaves the C=N bond back into the parent aldehyde and amine, destroying your nucleophile before it can attack the ketene. Solution:

  • Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum. Use freshly distilled, anhydrous solvents.

  • In-Reaction Desiccants: Add activated 4Å molecular sieves directly to the reaction mixture to scavenge any adventitious water introduced by the reagents.

  • Protecting Groups: Consider using an N-triflyl protecting group for the imine, which has been shown to stabilize the substrate against hydrolysis and improve yields[6].

Q3: I am getting an inseparable mixture of cis and trans isomers. How can I push the reaction to be highly diastereoselective? Causality: Stereoselectivity is dictated by the kinetic competition between the direct ring closure of the zwitterion ( k1​ ) and its isomerization ( k2​ )[3]. If k1​≫k2​ , you obtain the cis product. If k1​<k2​ , isomerization occurs, favoring the trans product. Solution:

  • Electronic Tuning: Electron-donating groups (EDGs) on the ketene accelerate direct ring closure, strongly favoring cis-β-lactams. Conversely, electron-withdrawing groups (EWGs) on the ketene slow down ring closure, allowing time for isomerization and favoring trans-β-lactams[1][3][4].

  • Imine Geometry: Generally, (E)-imines form cis-β-lactams, while (Z)-imines form trans-β-lactams[1][2].

  • Catalytic Asymmetric Induction: Employ a planar-chiral nucleophile catalyst (e.g., Fu's 4-(pyrrolidino)pyridine derivative). This catalyst overrides inherent substrate biases, coupling unsymmetrical ketenes with imines to provide β-lactams with excellent stereoselection and yields up to 65-99%[4][7].

Workflow Start Issue: Low β-Lactam Yield CheckTLC Analyze Crude by TLC/NMR Start->CheckTLC Path1 Imine Cleaved (Aldehyde present) CheckTLC->Path1 Path2 Ketene Consumed, Imine Unreacted CheckTLC->Path2 Path3 Poor Stereocontrol (Cis/Trans Mix) CheckTLC->Path3 Fix1 Action: Add 4Å MS, Rigorous Schlenk Techniques Path1->Fix1 Fix2 Action: Syringe Pump Addition or Wolff Rearrangement Path2->Fix2 Fix3 Action: Tune Substituents or Use Planar-Chiral Catalyst Path3->Fix3

Diagnostic workflow for identifying and resolving common failure modes in the Staudinger reaction.

Quantitative Data: Impact of Reaction Conditions

To facilitate rapid decision-making, the following table summarizes the expected outcomes based on different ketene generation methods and electronic parameters[1][4][6][7].

Ketene Source / MethodImine / Ketene ElectronicsKey Additive / CatalystExpected YieldPredominant Stereoisomer
Acid Chloride (Batch Addition)Neutral / NeutralEt 3​ N15 - 30%Mixed (Unpredictable)
Acid Chloride (Syringe Pump)(E)-Imine / EDG on KeteneEt 3​ N60 - 85%Cis (>90:10 dr)
Acid Chloride (Syringe Pump)(Z)-Imine / EWG on KeteneEt 3​ N50 - 75%Trans (>85:15 dr)
Acid Chloride (Asymmetric)Symmetrical / UnsymmetricalPlanar-Chiral PPY (Fu's Cat.)36 - 65%Highly Enantioselective
α -Diazocarbonyl (Wolff)Neutral / NeutralRh 2​ (OAc) 4​ 80 - 99%Trans (Substrate dependent)
Terminal Alkyne + OxidationNeutral / NeutralRh(I) + 4-picoline N-oxide70 - 90%Trans (High dr)

Self-Validating Experimental Protocols

Protocol A: Optimized Acid Chloride-Imine Cycloaddition (Syringe Pump Method)

This protocol minimizes ketene dimerization by maintaining a low steady-state concentration of the highly reactive electrophile.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Imine Solution: Dissolve the imine (1.0 equiv, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves (200 mg) and triethylamine (3.0 equiv, 3.0 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Ketene Precursor: In a separate flame-dried vial, dissolve the acid chloride (1.5 equiv, 1.5 mmol) in 5 mL of anhydrous DCM.

  • Slow Addition: Load the acid chloride solution into a gas-tight syringe. Using a syringe pump, add the solution to the imine mixture at a rate of 1.5 mL/h.

    • Self-Validation Check: The slow addition prevents the solution from turning dark brown/black, which is a visual indicator of unwanted ketene polymerization.

  • Reaction Progression: Once addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Rhodium-Catalyzed Wolff-Staudinger Cascade

This protocol utilizes diazo compounds to generate ketenes in situ, completely bypassing the use of harsh acid chlorides and amine bases, leading to exceptionally high yields[1][4].

  • Preparation: In an argon-purged 25 mL Schlenk tube, dissolve the imine (1.0 equiv, 0.5 mmol) in 5 mL of anhydrous toluene.

  • Catalyst Addition: Add Rh 2​ (OAc) 4​ (1.0 mol%, 0.005 mmol) to the solution. The solution will take on a faint green/blue hue.

  • Diazo Addition: Dissolve the α -diazocarbonyl compound (1.2 equiv, 0.6 mmol) in 2 mL of anhydrous toluene. Add this solution dropwise over 30 minutes at room temperature.

    • Self-Validation Check: Nitrogen gas evolution (bubbling) should be immediately visible upon addition, confirming the formation of the rhodium carbenoid and subsequent Wolff rearrangement to the ketene.

  • Completion: Stir for an additional 3 hours at room temperature. Monitor by TLC until the imine is fully consumed.

  • Isolation: Filter the mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate and purify by silica gel chromatography. This method typically yields >85-99% of the β-lactam with high purity.

References

  • Staudinger synthesis - Wikipedia. Source: wikipedia.org.
  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Source: acs.org.
  • Staudinger Synthesis. Source: organic-chemistry.org.
  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Source: acs.org.
  • β-Lactam synthesis. Source: organic-chemistry.org.
  • Novel and Recent Synthesis and Applications of β-Lactams. Source: nih.gov.
  • The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?. Source: nih.gov.

Sources

Optimization

Beta-Lactam Purification Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for beta-lactam purification. The beta-lactam ring is characterized by immense torsional and angle strain.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for beta-lactam purification. The beta-lactam ring is characterized by immense torsional and angle strain. Unlike standard amides, the bicyclic structure of penicillins and cephalosporins prevents the nitrogen lone pair from fully delocalizing into the carbonyl pi-system. This structural feature is essential for antibacterial efficacy but renders the carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack, acid/base catalysis, and enzymatic cleavage [4].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your beta-lactam compounds during downstream processing.

Mechanistic Overview of Degradation

Understanding the pathways of beta-lactam ring opening is the first step in preventing it. The diagram below illustrates the three primary vectors of degradation encountered during purification workflows.

DegradationMechanisms Intact Intact β-Lactam Ring (High Torsional Strain) AcidBase Acid/Base Catalysis (pH < 5.0 or pH > 7.5) Intact->AcidBase pH Extremes Nucleophiles Nucleophilic Attack (H2O, MeOH, EtOH) Intact->Nucleophiles Reactive Solvents Enzymes Enzymatic Cleavage (β-Lactamases / Metals) Intact->Enzymes Contaminants Degraded Ring-Opened Product (e.g., Penicilloic Acid) AcidBase->Degraded Nucleophiles->Degraded Enzymes->Degraded

Mechanisms of beta-lactam ring opening during purification.

Troubleshooting Guide & FAQs

Q: Why am I losing product yield during RP-HPLC, with a new peak appearing at an earlier retention time? A: This is the hallmark of premature hydrolysis. The beta-lactam ring is opening, exposing a free carboxyl group (forming penicilloic acid), which is more polar and elutes earlier on a reverse-phase column.

  • Causality: If your mobile phase pH is outside the optimal 5.5–7.0 window, acid- or base-catalyzed hydrolysis accelerates. For instance, strongly alkaline conditions (pH > 8) trigger rapid base-catalyzed hydrolysis [3].

  • Solution: Buffer your mobile phase. Use 10–50 mM phosphate or ammonium acetate buffer adjusted strictly to pH 6.0.

Q: Can I use methanol or ethanol as an organic modifier in my mobile phase? A: Absolutely not.

  • Causality: Primary alcohols like methanol and ethanol act as potent nucleophiles. Because the beta-lactam carbonyl carbon is highly electrophilic, these solvents will attack the ring, leading to rapid alcoholysis (ester formation) and irreversible ring opening.

  • Solution: Exclusively use aprotic solvents like acetonitrile (MeCN) as your organic modifier.

Q: My compound degrades during rotary evaporation. How can I concentrate my fractions safely? A: Thermal degradation is occurring.

  • Causality: The activation energy for beta-lactam hydrolysis is easily overcome at standard rotary evaporation temperatures (e.g., >35°C), especially in the presence of residual water from the mobile phase.

  • Solution: Utilize lyophilization (freeze-drying). If rotary evaporation is strictly necessary, perform it in a cold room (<20°C) under high vacuum.

Q: I am purifying from a crude biological matrix (e.g., fermentation broth) and seeing rapid degradation despite strict pH and temperature control. Why? A: You are likely facing enzymatic degradation by endogenous beta-lactamases.

  • Causality: Biological matrices often contain beta-lactamases. Serine beta-lactamases (Classes A, C, D) use a catalytic serine for hydrolysis, while metallo-beta-lactamases (Class B) require divalent zinc ions [2].

  • Solution: Add 1–5 mM EDTA to your extraction buffer. EDTA chelates the zinc ions, effectively neutralizing Class B metallo-enzymes. Maintain the entire process at 4°C to kinetically suppress Class A, C, and D serine-enzyme activity.

Quantitative Stability Data

The stability of the beta-lactam ring is highly dependent on the specific compound class, pH, and temperature. The table below summarizes the half-lives of common beta-lactams under various stress conditions to guide your purification parameters.

Antibiotic ClassCompoundConditionHalf-Life (t1/2)Primary Degradation Mechanism
Cephem CeftriaxonepH 5.0, 25°C2.8 daysAcid-catalyzed hydrolysis [1]
Cephem CephalexinpH 7.0, 25°C12 daysNeutral hydrolysis [1]
Penam AmoxicillinpH > 8.0, 25°C< 1 hourBase-catalyzed hydrolysis [3]
Carbapenem ImipenempH 7.0, 4°C~70 hoursTemperature-dependent hydrolysis

Self-Validating Experimental Protocols

To ensure maximum yield and structural integrity, follow these step-by-step, self-validating methodologies.

PurificationWorkflow Step1 1. Matrix Prep Cold (4°C), pH 6.0 Add EDTA Step2 2. Solvent Choice MeCN/H2O (Avoid MeOH) Step1->Step2 Step3 3. RP-HPLC Phosphate Buffer Monitor 220nm Step2->Step3 Step4 4. Concentration Lyophilization (-50°C) Step3->Step4 Step5 5. Pure Intact β-Lactam Step4->Step5

Optimized cold-chain chromatography workflow for beta-lactams.

Protocol A: Cold-Chain Reverse-Phase HPLC (RP-HPLC)

Objective: Isolate beta-lactams without inducing hydrolysis via pH extremes or nucleophilic attack.

  • Buffer Preparation: Prepare 20 mM potassium phosphate buffer. Adjust the pH strictly to 6.0 using dilute KOH or H3PO4. (Causality: pH 6.0 minimizes both acid and base catalysis).

  • Solvent Degassing: Degas the aqueous buffer and HPLC-grade Acetonitrile (MeCN). Do not use Methanol.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase (e.g., 95% Buffer / 5% MeCN). Keep the sample vial in a 4°C autosampler.

  • Chromatography: Run a gradient from 5% to 60% MeCN over 20 minutes. Monitor absorbance at 220 nm and 254 nm.

  • Fraction Collection: Collect peaks directly into pre-chilled tubes resting on ice.

  • Validation Checkpoint: To validate system integrity, take a 10 µL aliquot of the collected fraction and re-inject it immediately. Compare this chromatogram to an injection of the same fraction left at room temperature for 4 hours. A stable system will show >98% peak area retention in the immediate injection, with measurable degradation (appearance of early-eluting peaks) in the room temperature sample.

Protocol B: Lyophilization and Storage of Purified Fractions

Objective: Safely remove the aqueous mobile phase without thermal degradation.

  • Freezing: Immediately flash-freeze the collected HPLC fractions using liquid nitrogen or a dry ice/acetone bath. (Causality: Rapid freezing prevents the concentration-dependent hydrolysis that occurs during slow freezing).

  • Primary Drying: Transfer the frozen samples to a lyophilizer pre-chilled to -50°C. Apply a vacuum of <0.1 mbar.

  • Secondary Drying: Gradually raise the shelf temperature to 0°C over 12 hours to remove bound water without breaking the lactam ring.

  • Storage: Backfill the chamber with inert Argon gas, seal the vials, and store at -80°C.

  • Validation Checkpoint: Reconstitute a 1 mg sample of the lyophilized powder in MeCN/H2O. Analyze via LC-MS. A successful protocol will yield the exact mass of the intact beta-lactam [M+H]+. A failed protocol will show a mass shift of +18 Da, indicating the addition of water (hydrolysis) during the drying phase.

References

  • Title: Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter Source: ACS Earth and Space Chemistry URL: 1

  • Title: A novel platform test to detect beta-lactam residues in raw milk Source: SciSpace URL: 2

  • Title: Cefotiam hexetil hydrochloride | 95840-69-0 Source: Benchchem URL: 3

  • Title: Mechanism of proton transfer in class A β-lactamase catalysis and inhibition by avibactam Source: PNAS URL: 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurity Formation in p-Methoxybenzyl Azetidinone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of p-methoxybenzyl (PMB) protected...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of p-methoxybenzyl (PMB) protected azetidinones (the core β-lactam ring). The most robust method for constructing this motif is the Staudinger [2+2] cycloaddition between an imine (Schiff base) and a ketene. However, the sensitivity of the zwitterionic intermediates often leads to impurity formation, poor stereoselectivity, and deprotection failures.

This guide breaks down the mechanistic causality behind these issues and provides self-validating protocols to ensure reproducible yields.

Mechanistic Pathways & Impurity Causality

Understanding the origin of impurities requires mapping the reaction pathways. The Staudinger reaction is a two-step cascade: nucleophilic attack of the imine onto the ketene, followed by ring closure[1]. Impurities arise when competing pathways outpace the desired cycloaddition.

StaudingerPathways SM1 Acid Chloride + Base (Ketene Precursor) Ketene Ketene Intermediate SM1->Ketene -HCl SM2 PMB-Imine (Schiff Base) Zwitterion Zwitterionic Intermediate SM2->Zwitterion Imp_Hyd Hydrolysis Impurities (Aldehyde + PMB-Amine) SM2->Imp_Hyd +H2O (Moisture) Ketene->Zwitterion + PMB-Imine Imp_Dim Ketene Dimerization Byproducts Ketene->Imp_Dim Excess Ketene Product Desired PMB-Azetidinone (cis/trans mixture) Zwitterion->Product Ring Closure

Mechanistic pathways and common impurity formations in the Staudinger synthesis.

Quantitative Analysis of Reaction Parameters

The electronic and steric properties of your starting materials directly dictate both the reaction kinetics and the cis/trans diastereoselectivity. Below is a quantitative summary of how specific substituents influence the reaction outcome:

Reaction VariableSubstrate / SubstituentQuantitative OutcomeMechanistic Causality
Ketene Electronics 3,4-di-O-PMB-6-O-TIPS glycalRate: ~0.05 s⁻¹Less electron-withdrawing groups increase the nucleophilicity of the intermediate, accelerating the reaction[2].
Ketene Electronics Tri-O-acetyl glycalRate: ~0.00005 s⁻¹Strong electron-withdrawing groups drastically reduce the reaction rate (~1000-fold decrease)[2].
Imine Sterics N-Methyl iminecis/trans ratio: 5.0Minimal steric hindrance allows partial rotation of the zwitterionic intermediate before ring closure[3].
Imine Sterics N-(p-methoxyphenyl) iminecis/trans ratio: 16.0Moderate steric bulk restricts rotation, favoring the cis geometry[3].
Imine Sterics N-Benzhydryl iminecis/trans ratio: >99:1 (Exclusive cis)Severe steric hindrance completely prevents intermediate isomerization, locking the cis conformation[3].

Troubleshooting FAQs

Q: Why am I seeing significant amounts of p-methoxybenzylamine and aldehyde in my crude NMR instead of the azetidinone? A: This is a classic hallmark of imine hydrolysis. The PMB-imine starting material is highly susceptible to nucleophilic attack by trace water, which hydrolyzes it back to its corresponding aldehyde and p-methoxybenzylamine[4]. Because the Staudinger cycloaddition proceeds via a sensitive intermediate, atmospheric moisture will outcompete the cycloaddition, quenching the ketene and destroying the imine[4]. Solution: Ensure all solvents (especially dichloromethane or toluene) are rigorously dried over activated molecular sieves. Purge the reaction vessel with argon, and verify the structural integrity of your imine via ¹H NMR immediately prior to use.

Q: My isolated azetidinone is a complex mixture of cis and trans diastereomers. How can I drive the reaction toward the cis-isomer? A: The stereochemical outcome is dictated by the relative rates of ring closure versus the isomerization of the zwitterionic intermediate[2]. Electron-donating groups on the imine and electron-withdrawing groups on the ketene generally accelerate the initial nucleophilic attack[4]. To favor the cis-isomer, you must increase the steric demand of the imine nitrogen substituent. Transitioning to a bulkier imine severely restricts the rotation of the intermediate, forcing an exclusive cis ring closure[3].

Q: During PMB deprotection with Ceric Ammonium Nitrate (CAN), I isolate an N-(hydroxymethyl) byproduct instead of the free lactam. What went wrong? A: Oxidative cleavage of the PMB group using CAN proceeds via a radical cation intermediate. If the reaction is run at elevated temperatures or with a vast excess of CAN, the oxidative pathway can over-proceed or trap ambient nucleophiles, leading to incomplete cleavage (e.g., N-(hydroxymethyl) derivatives) or degradation of the delicate β-lactam ring[1]. Solution: Maintain the reaction strictly at or below 0 °C, use exactly 3.0 to 3.5 equivalents of CAN, and quench rapidly with sodium sulfite. Alternatively, if the substrate is highly sensitive to oxidation, consider an ammonia-free Birch reduction as an orthogonal deprotection strategy[1].

Troubleshooting Decision Tree

Use the following logical workflow to diagnose and resolve synthesis and deprotection failures rapidly.

TroubleshootingTree Start Identify Synthesis Issue Q1 Low Yield / High SM Recovery? Start->Q1 Q2 Poor Diastereoselectivity? Start->Q2 Q3 Deprotection Fails? Start->Q3 A1 Check for Imine Hydrolysis. Ensure anhydrous conditions. Q1->A1 Yes A2 Tune ketene/imine electronics. Increase steric bulk for cis. Q2->A2 Yes A3 Optimize CAN equivalents or switch to Birch Reduction. Q3->A3 Yes

Decision tree for troubleshooting PMB-azetidinone synthesis and deprotection.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems, embedding causality and analytical checkpoints directly into the workflow.

Protocol 1: Anhydrous Staudinger Cycloaddition for PMB-Azetidinone Synthesis

Objective: Synthesize a monocyclic PMB-protected β-lactam while suppressing ketene dimerization and imine hydrolysis.

  • Preparation: Flame-dry a two-neck round-bottom flask under vacuum and purge with argon. Dissolve the PMB-imine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add triethylamine (3.0 equiv) via syringe. Causality: Excess tertiary base is required to neutralize the HCl generated and drive the in situ formation of the ketene from the acid chloride[4].

  • Ketene Generation: Cool the solution to -78 °C. Dissolve the acid chloride (1.5 equiv) in anhydrous DCM and add it dropwise over 30 minutes using a syringe pump. Causality: Slow addition prevents a high localized concentration of the ketene, thereby suppressing the formation of ketene dimerization impurities[4].

  • Cycloaddition: Allow the reaction to slowly warm to room temperature over 12 hours.

  • Validation Checkpoint: Perform TLC analysis (Hexane/EtOAc 7:3). The imine starting material (UV active, R_f ~0.6) should be completely consumed, replaced by a new product spot (R_f ~0.4). If the imine persists, moisture may have compromised the acid chloride.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl to destroy any unreacted acid chloride. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

Protocol 2: Selective PMB Deprotection via Oxidative Cleavage

Objective: Remove the N-PMB protecting group to yield the free monocyclic β-lactam without ring degradation.

  • Solvent System: Dissolve the PMB-azetidinone (1.0 equiv) in a 3:1 mixture of Acetonitrile/Water. Causality: The mixed solvent system ensures solubility of both the organic substrate and the inorganic oxidant[1].

  • Temperature Control: Cool the solution strictly to 0 °C using an ice bath.

  • Oxidation: Add Ceric Ammonium Nitrate (CAN, 3.5 equiv) portion-wise over 15 minutes. Causality: CAN acts as a single-electron oxidant, targeting the electron-rich PMB aromatic ring. Exceeding 4.0 equivalents or allowing the temperature to rise will cause over-oxidation and ring-opening[1].

  • Validation Checkpoint: Monitor via TLC or LC-MS. The reaction should turn a deep orange/red initially, fading to pale yellow as the oxidation completes (typically 30-45 minutes).

  • Quench: Immediately quench with 10% aqueous sodium sulfite (Na₂SO₃) until the yellow color completely dissipates, neutralizing excess CAN.

  • Isolation: Extract with ethyl acetate, wash with 5% NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the free azetidinone[1].

References

  • Title: Synthesis of 2-Azetidiniminium Salts. 1. Diastereoselectivity in Keteniminium Triflate/Imine Cycloadditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Controlling temperature effects on stereoselectivity of beta-lactam rings

A Senior Application Scientist's Guide to Temperature Effects Welcome to the technical support center for stereoselective β-lactam synthesis. This guide is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Temperature Effects

Welcome to the technical support center for stereoselective β-lactam synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in 2-azetidinone ring formation. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively. The stereochemical arrangement of substituents on the β-lactam ring is paramount, often dictating the biological activity of these crucial pharmaceutical scaffolds.[1][2] Temperature is one of the most powerful, yet sometimes misunderstood, variables in achieving the desired diastereoselectivity.

This guide is structured as a series of questions you might encounter in the lab. We will move from fundamental concepts to practical troubleshooting and detailed experimental design.

Section 1: Foundational Concepts - The "Why"

This section addresses the core principles governing the stereoselectivity of β-lactam formation, particularly through the widely used Staudinger [2+2] ketene-imine cycloaddition.

Q1: I'm trying to synthesize a cis-β-lactam via a Staudinger reaction, but I'm getting the trans isomer. What is the fundamental principle I'm missing?

A1: The stereochemical outcome of the Staudinger reaction is a classic example of a reaction under kinetic versus thermodynamic control .[3][4] The cis and trans products are formed through different pathways from a common zwitterionic intermediate, and temperature is the primary lever to select which pathway dominates.

  • The Mechanism in Brief: The reaction begins with the nucleophilic attack of the imine on the ketene to form a zwitterionic intermediate.[5] This intermediate is the crucial branch point. It can either undergo a rapid, direct ring closure to form the cis-β-lactam or it can isomerize to a more sterically stable zwitterionic conformation, which then closes to form the trans-β-lactam.[6][7]

  • Kinetic Product (cis): The direct ring closure to the cis product typically has a lower activation energy barrier. Therefore, it is the faster-forming product. Reactions that favor the kinetic product are said to be under "kinetic control."[8][9]

  • Thermodynamic Product (trans): The trans product is generally the more thermodynamically stable isomer due to reduced steric strain. The pathway to its formation involves an initial isomerization of the zwitterion, which requires surmounting a higher activation energy barrier than the direct closure to the cis product.[5][10] Reactions favoring the most stable product are under "thermodynamic control."

G cluster_start Reactants cluster_intermediate Zwitterionic Intermediate Reactants Ketene + Imine Zwitterion_Cis Zwitterionic Intermediate (Initial Conformation) Reactants->Zwitterion_Cis Nucleophilic Attack Zwitterion_Trans Zwitterionic Intermediate (Isomerized, More Stable) Zwitterion_Cis->Zwitterion_Trans Isomerization (Reversible) Cis_Product cis-β-Lactam (Kinetic Product) Zwitterion_Cis->Cis_Product Direct Ring Closure (Low Ea, Fast) Trans_Product trans-β-Lactam (Thermodynamic Product) Zwitterion_Trans->Trans_Product Ring Closure (Higher Ea, Slow)

Caption: Kinetic vs. Thermodynamic pathways in Staudinger cycloaddition.

Q2: How exactly does temperature influence whether I get the cis or trans product?

A2: Temperature directly dictates whether the reaction has enough energy to overcome the higher activation barriers and reach thermodynamic equilibrium.

  • Low Temperatures (-78 °C to 0 °C): At low temperatures, the system has less thermal energy. Most molecules will only have enough energy to overcome the lowest activation barrier, which is the direct cyclization to the cis product. The higher-energy isomerization pathway to the trans product is effectively "frozen out." Therefore, low temperatures strongly favor the kinetically controlled cis-product .[11][12]

  • High Temperatures (Room Temp to Reflux): At higher temperatures, the reaction becomes reversible. The molecules have sufficient energy to overcome both the barrier to the cis product and the higher barrier to the trans product. Crucially, they also have enough energy for the ring-opening and isomerization steps to occur. Over time, the reaction mixture will equilibrate to the most stable product, which is typically the trans isomer.[13][14] Therefore, high temperatures favor the thermodynamically controlled trans-product .

Section 2: Troubleshooting Guide - The "How to Fix It"

Here we address common problems encountered during synthesis and provide actionable solutions grounded in the principles discussed above.

Q3: My reaction is giving me a poor diastereomeric ratio (e.g., close to 1:1). How can I improve selectivity for the cis isomer?

A3: A poor diastereomeric ratio (dr) suggests that both the kinetic and thermodynamic pathways are competing effectively. To favor the cis isomer, you must enhance kinetic control.

Troubleshooting Steps:

  • Drastically Lower the Temperature: This is the most critical parameter. If you are running the reaction at 0 °C, try -20 °C, -40 °C, or even -78 °C (dry ice/acetone bath).[15] Lowering the temperature will disproportionately slow down the higher-energy pathway leading to the trans product.[12]

  • Control the Rate of Addition: Slowly adding one reagent (e.g., the acid chloride to generate the ketene in situ) to the solution of the other can maintain a low effective concentration of the reactive intermediate, which can sometimes improve selectivity.

  • Re-evaluate Your Solvent: Solvent polarity can influence the stability of the zwitterionic intermediate and the transition states.[16] A solvent screen is warranted. Less polar solvents like toluene or dichloromethane may behave differently than more polar solvents like THF.

  • Check Your Base: In Staudinger reactions where a base like triethylamine (Et₃N) is used to generate the ketene, the choice of base can be critical. A bulkier base might influence the transition state geometry.

Q4: I lowered the temperature to -78 °C. My diastereoselectivity is now excellent (>95:5 cis), but my yield has dropped to <20%. What's the trade-off, and how do I find a balance?

A4: This is a common and critical challenge. You have successfully established kinetic control, but the overall activation energy for the desired pathway is not being overcome sufficiently at this very low temperature. The goal is to find the "sweet spot" temperature that is low enough to prevent the isomerization pathway but high enough to allow the desired reaction to proceed at a reasonable rate.

Optimization Strategy:

  • Perform a Temperature Screening Study: Do not just test the extremes. Set up a series of small-scale reactions at defined temperature intervals, for example: -78 °C, -60 °C, -40 °C, -20 °C, and 0 °C.

  • Maintain Consistent Reaction Times: Allow each reaction to proceed for the same amount of time (e.g., 4-6 hours) before quenching.

  • Analyze Both Yield and Diastereomeric Ratio: Use ¹H NMR or HPLC to accurately determine the dr and an internal standard to quantify the yield for each temperature point.

  • Plot the Data: Create a simple plot of Temperature vs. Yield (%) and Temperature vs. Diastereomeric Ratio. This will visually reveal the optimal temperature window for your specific substrate.

Data Presentation: Example of a Temperature Optimization Study

EntryTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1065:3585
2-2080:2078
3-4092:865
4-60>98:240
5-78>98:215

Based on this hypothetical data, -40 °C offers the best compromise between excellent diastereoselectivity and acceptable yield.

Q5: I am trying to synthesize the trans-β-lactam, but even at reflux, I get a mixture of isomers. What can I do?

A5: If high temperature alone is not sufficient to drive the reaction to the thermodynamic product, it implies that the reverse reaction (ring-opening) is slow or that the energy difference between the cis and trans products is not as large as expected.

Possible Solutions:

  • Increase Reaction Time: Thermodynamic control requires the reaction to reach equilibrium. Ensure you are running the reaction long enough. Monitor the reaction over an extended period (e.g., 12, 24, 48 hours) to see if the ratio of isomers changes over time.

  • Base-Catalyzed Epimerization: It is well-documented that the C3/C4 stereochemistry of some β-lactams can be epimerized post-synthesis.[11] If you have a mixture, you can try treating the crude product with a base (e.g., K₂CO₃, DBU) at an elevated temperature to isomerize the less stable cis isomer to the more stable trans product. This should be attempted on a small scale first.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform your reactions under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.

Protocol 1: Temperature Screening for Optimal cis-Diastereoselectivity

This protocol outlines a systematic approach to finding the ideal temperature for maximizing cis-selectivity in a Staudinger cycloaddition.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis A Prepare 5 identical, flame-dried flasks under inert atmosphere. B Add imine and anhydrous solvent to each flask. A->B C Cool flasks to target temperatures: -78°C, -60°C, -40°C, -20°C, 0°C B->C D Slowly add acid chloride/base solution to each flask over 30 min. C->D E Stir each reaction at its target temperature for a fixed time (e.g., 4h). D->E F Quench all reactions simultaneously (e.g., with sat. NH₄Cl). E->F G Perform aqueous workup and isolate crude product. F->G H Analyze each sample by ¹H NMR to determine the cis:trans ratio. G->H I Plot dr vs. Temperature to identify the optimal condition. H->I

Caption: Experimental workflow for temperature optimization study.

Procedure:

  • Setup: In five separate, flame-dried round-bottom flasks equipped with stir bars, add the imine (1.0 equiv) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 equiv). Place the flasks under an inert atmosphere.

  • Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂) to each flask to achieve a target concentration of 0.1 M with respect to the imine.

  • Cooling: Cool each flask to its designated temperature (-78, -60, -40, -20, 0 °C) using appropriate cooling baths (e.g., cryostat or slush baths). Allow the solutions to equilibrate for 15 minutes.

  • Reagent Addition: In a separate flask, prepare a solution of the acid chloride (1.2 equiv) and triethylamine (1.5 equiv) in the same anhydrous solvent. Using a syringe pump, add this solution dropwise to each of the cooled reaction flasks over 30 minutes.

  • Reaction: Allow each reaction to stir at its designated temperature for a fixed period (e.g., 4 hours).

  • Quenching and Workup: Quench all reactions by adding a saturated aqueous solution of NH₄Cl. Allow them to warm to room temperature. Dilute with solvent, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum. Determine the diastereomeric ratio by integrating characteristic, well-resolved signals for the cis and trans isomers. Calculate the yield based on the integration of a product peak relative to the internal standard.

References

  • Al-Abed, Y., & Kanavarioti, A. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(4), 2819-2873. [Link]

  • Bhalla, P., & Kumar, A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3535-3555. [Link]

  • Chen, J., & Dong, G. (2019). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 141(42), 16893-16900. [Link]

  • Tahlan, K., & Jensen, S. E. (2013). Origins of the β-lactam rings in natural products. The Journal of Antibiotics, 66(7), 401-410. [Link]

  • Fu, G. C., & Dai, L. (2002). Cu(I)/Bis(azaferrocene)-Catalyzed Enantioselective Synthesis of β-Lactams via Couplings of Alkynes with Nitrones. Journal of the American Chemical Society, 124(17), 4934-4935. [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]

  • Banik, B. K., & Becker, F. F. (2010). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 38(6), 1627-1653. [Link]

  • Li, B., Wang, Y., Du, D. M., & Xu, J. (2007). Notable and Obvious Ketene Substituent-Dependent Effect of Temperature on the Stereoselectivity in the Staudinger Reaction. The Journal of Organic Chemistry, 72(3), 990-997. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19999. [Link]

  • ResearchGate. (n.d.). Influence of reaction temperature on the diastereoselectivity in the Staudinger reaction. [Link]

  • Oishi, S., & Fujii, N. (2009). Stereodivergent Synthesis of β-Lactams Using Thermal Rearrangement of Aminocyclobutenones. Organic Letters, 11(15), 3266-3268. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. [Link]

  • Carreño, M. C., & García-Ruano, J. L. (2020). ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. Arkivoc, 2020(3), 1-35. [Link]

  • Oishi, S., & Fujii, N. (2009). Stereodivergent synthesis of beta-lactams using thermal rearrangement of aminocyclobutenones. Organic Letters, 11(15), 3266-3268. [Link]

  • Page, M. I. (1994). The mechanism of catalysis and the inhibition of β-lactamases. Chemical Society Reviews, 23(4), 295-304. [Link]

  • ResearchGate. (2025). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction | Request PDF. [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the relative stereoselectivity of the beta-lactam formation in the Staudinger reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]

  • Roy, S., Vargas, D., Ma, P., Sengupta, A., Zhu, L., Fasan, R., & Houk, K. N. (2024). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. Nature Chemistry, 16(2), 238-246. [Link]

  • MDPI. (2025). Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams. [Link]

  • ResearchGate. (n.d.). The Mechanisms of Reactions of β-Lactams. [Link]

  • Kim, Y. (2023). Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics, 31(2), 119-127. [Link]

  • Fiveable. (2025). Kinetic vs. Thermodynamic Control Definition - Organic.... [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Lin, K. C. (1995). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 72(9), 835. [Link]

  • ResearchGate. (n.d.). Novel Method for the Enantioselective Synthesis of β-Lactams. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a | Download Table. [Link]

  • Jinks, M. A., & Jelfs, K. E. (2022). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Chemical Science, 13(19), 5591-5598. [Link]

  • ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. [Link]

Sources

Troubleshooting

Removing unreacted imines from 4-[(4-Methoxyphenyl)methyl]azetidin-2-one crude

Technical Support Center: Azetidin-2-one Purification Guide: Isolating 4-[(4-Methoxyphenyl)methyl]azetidin-2-one from Unreacted Imine Precursors As a Senior Application Scientist, this guide provides field-proven strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Azetidin-2-one Purification

Guide: Isolating 4-[(4-Methoxyphenyl)methyl]azetidin-2-one from Unreacted Imine Precursors

As a Senior Application Scientist, this guide provides field-proven strategies and troubleshooting advice for the purification of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one, a common β-lactam core, from persistent imine impurities that often remain after a Staudinger [2+2] cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What is the likely source of imine contamination in my 4-[(4-Methoxyphenyl)methyl]azetidin-2-one crude product?

The synthesis of your target β-lactam likely proceeds via the Staudinger ketene-imine cycloaddition.[1][2] This reaction involves the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride) with an imine (pre-formed from an aldehyde and a primary amine). If the cycloaddition is not driven to completion, the unreacted, and often highly colored, imine will remain as a significant impurity in your crude product.

Q2: Why is it critical to remove the unreacted imine?

Imine impurities can interfere with subsequent reaction steps and complicate spectroscopic analysis (NMR, MS) of your final product. Furthermore, the C=N double bond in imines makes them reactive species that can potentially degrade over time or under certain conditions, affecting the long-term stability and purity of your sample.

Q3: I've tried standard silica gel flash chromatography, but I'm getting poor separation and product degradation. Why?

This is a common and critical issue. Standard silica gel is inherently acidic (due to silanol groups, Si-OH), which can catalyze the hydrolysis of both your desired β-lactam (though less likely) and the imine impurity directly on the column.[3][4] This leads to streaking, co-elution with the newly formed aldehyde and amine, and an overall messy separation. The imine bond is particularly prone to hydrolysis in the presence of acid.[3][4]

Q4: My crude product is a non-crystallizable oil. What's the best purification strategy?

When recrystallization is not an option, a two-pronged approach is recommended. First, perform a mild acidic workup to selectively hydrolyze the bulk of the imine impurity. Then, purify the resulting mixture using a modified flash chromatography protocol on a deactivated stationary phase. This sequential approach minimizes the challenges associated with chromatographing reactive imines.

Troubleshooting and Purification Protocols

This section details the primary methods for removing imine impurities, explaining the causality behind each step.

Method 1: Selective Hydrolysis via Mild Acidic Wash

Principle of Operation: This method leverages the differential stability of the imine C=N bond versus the amide bond within the β-lactam ring. The imine is readily susceptible to acid-catalyzed hydrolysis, reverting it to its water-soluble starting amine and aldehyde, which can then be easily removed by extraction.[5][6][7] The β-lactam ring is generally stable under these mild acidic conditions.

dot

Caption: Acid-catalyzed hydrolysis of an imine impurity.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution. Use 1M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). Wash 1-2 times.

    • Expert Insight: The protonated amine byproduct will migrate to the aqueous layer. The aldehyde byproduct may have some organic solubility but can often be removed in the subsequent washes.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the resulting material by Thin-Layer Chromatography (TLC) to confirm the absence of the imine spot.

Method 2: Optimized Flash Column Chromatography

Principle of Operation: This method separates compounds based on their differential adsorption to a stationary phase.[8] To prevent on-column reactions, the acidic silica gel must be "neutralized" or a different stationary phase should be used.

dot

Chromatography_Decision start Start: Crude Product Contains Imine Impurity tlc Run TLC with Hexane/EtOAc +/- Modifier start->tlc check_streaking Does the product or imine streak on TLC? tlc->check_streaking add_tea Add 0.5-1% Triethylamine (TEA) to eluent and re-run TLC check_streaking->add_tea Yes prep_column Prepare Flash Column check_streaking->prep_column No add_tea->tlc column_type Choose Stationary Phase prep_column->column_type silica Standard Silica Gel (if no streaking) column_type->silica Standard Conditions OK neutralized_silica Neutralized Silica Gel (Slurry with 1% TEA in eluent) column_type->neutralized_silica Streaking Observed alumina Neutral Alumina (Alternative for very sensitive compounds) column_type->alumina High Sensitivity load_run Dry Load Crude Product and Run Gradient Elution silica->load_run neutralized_silica->load_run alumina->load_run collect Collect Fractions and Analyze by TLC load_run->collect end Combine Pure Fractions & Concentrate collect->end

Caption: Decision workflow for flash chromatography purification.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for azetidin-2-ones is a mixture of Hexanes and Ethyl Acetate.

    • Goal: Aim for an Rf value of ~0.2-0.3 for your target compound, 4-[(4-Methoxyphenyl)methyl]azetidin-2-one.[9] This provides optimal separation.

  • Troubleshooting Streaking: If you observe significant streaking of your product or the imine spot, it indicates a strong, undesirable interaction with the silica. Add ~1% triethylamine (TEA) to your eluent system and re-run the TLC.[10] The TEA acts as a competing base, deactivating the acidic sites on the silica.

  • Column Packing:

    • Option A (Recommended): Prepare a slurry of silica gel in your initial, low-polarity eluent containing 1% TEA. Pour and pack the column with this slurry. This ensures the entire stationary phase is deactivated.

    • Option B (Alternative): Use neutral alumina as your stationary phase, which is less acidic than silica.[11]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (or Celite®) to the solution and concentrate it to a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

    • Expert Insight: Dry loading is superior to liquid loading when your compound has high solubility in strong solvents, as it prevents band broadening and improves separation.[10][12]

  • Elution: Start with a low-polarity eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc + 1% TEA). This gradient elution will first wash off non-polar impurities, then the imine, and finally your more polar β-lactam product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)[9]
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Base Additive 0.5 - 1.0% Triethylamine (TEA)
Rf Target 0.2 - 0.3
Loading Method Dry Loading

Summary of Troubleshooting Strategies

Issue EncounteredProbable CauseRecommended Solution
Product and imine co-elute Insufficient separation power of the chosen eluent.Optimize the solvent gradient. Ensure the starting polarity is low enough and the gradient is shallow. A Hexane/DCM system may also offer different selectivity.
Yellow/orange color streaks down the column Imine is hydrolyzing on the column.The column is too acidic. Ensure proper neutralization by slurrying the silica with a TEA-containing eluent before packing. Alternatively, switch to neutral alumina.
Low product recovery Product is irreversibly binding to or degrading on the silica.Deactivate the silica thoroughly with TEA. Run the column faster ("flash") to minimize contact time.
Product appears as an oil after purification The compound may be inherently non-crystalline or contain trace solvent impurities.If purity is high by NMR, attempt co-evaporation with a solvent like hexane to remove residual high-boiling solvents. If still an oil, it may be the natural state of the pure compound.

References

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link][5]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link][6]

  • Imine Hydrolysis. BYJU'S. [Link][13]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link][7]

  • Imine formation. Lumen Learning - Organic Chemistry II. [Link][14]

  • Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Hydrolysis of imines and resultant products. Google Patents (US3703555A). [15]

  • How to separate imine from reaction mixture? ResearchGate. [Link][4]

  • Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. JoVE. [Link][16]

  • Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. Baxendale Group. [Link]

  • Staudinger reaction. Wikipedia. [Link][17]

  • Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing. [Link][18]

  • How to isolate imine from reaction mixture? ResearchGate. [Link][11]

  • Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review. ACS Publications - Biomacromolecules. [Link][19]

  • Staudinger Synthesis. Organic Chemistry Portal. [Link][20]

  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. PMC. [Link][21]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link][22]

  • Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Journal. [Link][23]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. [Link][24]

  • Successful Flash Chromatography. King Group. [Link][12]

  • Successful flash chromatography. Biotage. [Link][10]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. [Link][25]

  • Method for removing unreacted electrophiles from a reaction mixture. Google Patents (US5632898A). [26]

  • Significant Impact for the Separation and Purification Process in the Flash Chromatography. Longdom Publishing. [Link][8]

  • Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains. SciSpace. [Link][27]

  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist. ACS Publications. [Link][28]

  • Synthesis of beta-lactam. Google Patents (EP0180398A1). [29]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. PMC. [Link][1]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. [Link][30]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link][2]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link][31]

Sources

Optimization

Technical Support Center: Stabilization of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one in Solution

Welcome to the technical support center for 4-[(4-Methoxyphenyl)methyl]azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and freque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[(4-Methoxyphenyl)methyl]azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Understanding and controlling the stability of azetidin-2-one derivatives is critical for reproducible experimental results and the development of robust pharmaceutical formulations.

I. Frequently Asked Questions (FAQs)

Q1: My assay results for 4-[(4-Methoxyphenyl)methyl]azetidin-2-one are inconsistent. What could be the primary cause?

A1: Inconsistent assay results are frequently linked to the degradation of the β-lactam ring in your compound. This four-membered ring is inherently strained and susceptible to hydrolysis.[1][2] The stability of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one in solution is highly dependent on several factors that can vary between experiments if not strictly controlled. These include the pH of the solution, the type of solvent used, storage temperature, and exposure to light. Even minor fluctuations in these conditions can lead to significant degradation, causing variability in your measurements. For instance, β-lactams are known to be unstable in serum samples due to non-enzymatic hydrolysis of the lactam ring.[3]

Q2: What is the most critical factor affecting the stability of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one in aqueous solutions?

A2: The pH of the solution is arguably the most critical factor. The β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis.[1][4] Generally, neutral to slightly acidic conditions (around pH 6-7) are favored for the stability of many β-lactam compounds.[5] In alkaline conditions (high pH), nucleophilic attack by hydroxide ions on the carbonyl carbon of the β-lactam ring is enhanced, leading to rapid ring-opening and degradation.[1][4] Conversely, under strongly acidic conditions, hydrolysis can also be accelerated. Therefore, maintaining a consistent and appropriate pH is paramount for the stability of your compound in aqueous media.

Q3: I've observed a decrease in the concentration of my stock solution over a short period, even when stored at 4°C. Why is this happening?

A3: While refrigeration at 4°C slows down degradation, it does not completely halt it, especially for sensitive compounds like β-lactams. Several factors could be at play. Firstly, the solvent used for your stock solution is crucial. While some organic solvents can enhance stability, others may contain impurities (like water or acidic/basic residues) that can catalyze degradation. Secondly, repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[3] It is best practice to aliquot stock solutions into single-use volumes to minimize this. For long-term storage, temperatures of -20°C or, ideally, -70°C or lower are recommended for many β-lactams.[6][7]

Q4: Can the choice of solvent impact the stability of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one?

A4: Absolutely. The choice of solvent significantly influences the stability of your compound. Protic solvents, especially water, can directly participate in the hydrolysis of the β-lactam ring.[4] Aprotic organic solvents such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are generally preferred for preparing stock solutions. However, it is crucial to use high-purity, anhydrous solvents, as even trace amounts of water can lead to degradation over time. When preparing aqueous working solutions, it is advisable to dilute the stock solution into a well-buffered aqueous medium immediately before use.

Q5: Is 4-[(4-Methoxyphenyl)methyl]azetidin-2-one sensitive to light?

II. Troubleshooting Guide

Issue 1: Rapid Degradation Observed in Aqueous Buffers

Symptoms:

  • A significant decrease in the parent compound peak area via HPLC analysis within hours of preparation.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Loss of biological activity in functional assays.

Root Cause Analysis and Solutions:

The primary suspect is the hydrolysis of the β-lactam ring. The rate of this degradation is highly influenced by the pH and composition of your buffer.

Logical Relationship of Degradation Factors

Caption: Factors influencing the degradation of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one.

Troubleshooting Steps:

  • pH Optimization and Control:

    • Action: Conduct a pH stability profile study. Prepare your compound in a series of buffers with varying pH values (e.g., from pH 4 to 9).

    • Rationale: This will help you identify the optimal pH range for stability. For many β-lactams, this is often in the slightly acidic to neutral range.[5] Degradation is often more extensive at higher pH due to increased nucleophilic attack on the carbonyl carbon of the β-lactam ring by water.[4]

    • Example: You might find that at pH 7.4, the half-life is significantly shorter than at pH 6.5.

  • Buffer Selection:

    • Action: Be mindful of the components in your buffer. Some buffer species can catalyze hydrolysis.

    • Rationale: For instance, buffers containing nucleophilic species should be avoided. Phosphate buffers are generally a good starting point.

  • Temperature Control:

    • Action: Perform all manipulations on ice and store working solutions at 4°C for short-term use.

    • Rationale: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[4]

Issue 2: Stock Solution Instability in Organic Solvents

Symptoms:

  • Gradual decrease in stock solution concentration over days or weeks, even when stored at -20°C.

  • Precipitation or color change in the stock solution.

Root Cause Analysis and Solutions:

This issue often points to the quality of the organic solvent or improper storage conditions.

Troubleshooting Steps:

  • Solvent Quality:

    • Action: Use only high-purity, anhydrous grade solvents (e.g., DMSO, acetonitrile).

    • Rationale: Water is a reactant in the hydrolysis of the β-lactam ring. Even small amounts of water in your organic solvent can lead to significant degradation over time.

    • Verification: Purchase solvents in small, sealed containers and use them promptly after opening.

  • Storage Conditions:

    • Action: Store stock solutions at -80°C for long-term stability. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Rationale: Storing at ultra-low temperatures significantly reduces the rate of degradation.[6][10] Aliquoting prevents the introduction of atmospheric moisture into the main stock solution upon repeated opening.

Issue 3: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in dose-response curves.

  • Lower than expected potency.

Root Cause Analysis and Solutions:

In addition to the inherent instability of the compound, interactions with cell culture media components can lead to degradation.

Troubleshooting Steps:

  • Media Stability Study:

    • Action: Incubate your compound in the cell culture medium (without cells) for the duration of your experiment. Sample at different time points and analyze for the concentration of the parent compound.

    • Rationale: Cell culture media are complex aqueous solutions, often buffered at a physiological pH (around 7.2-7.4), which may not be optimal for the stability of your compound.[4] This study will quantify the rate of degradation under your specific assay conditions.

  • Dosing Strategy:

    • Action: If significant degradation is observed, consider strategies to mitigate its impact. This could involve replenishing the compound during the assay or shortening the incubation time.

    • Rationale: Maintaining a more constant concentration of the active compound throughout the experiment will lead to more reliable and reproducible results.

III. Experimental Protocol: Stability Assessment of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one

This protocol outlines a general procedure for evaluating the stability of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one in a buffered aqueous solution using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Stability Assessment

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (Anhydrous DMSO) C Dilute Stock into Buffers to Working Concentration A->C B Prepare Buffer Solutions (e.g., pH 5, 7.4, 9) B->C D Incubate at Controlled Temp (e.g., 25°C, 37°C) C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Quench Reaction (e.g., with Acetonitrile) E->F G Analyze by HPLC-UV/MS F->G H Quantify Peak Area of Parent Compound G->H I Plot % Remaining vs. Time H->I J Calculate Half-life (t½) I->J

Caption: A typical workflow for assessing the stability of a compound in solution.

Materials:

  • 4-[(4-Methoxyphenyl)methyl]azetidin-2-one

  • Anhydrous DMSO

  • Phosphate buffer solutions (pH 5.0, 7.4, and 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the buffer solutions (pH 5.0, 7.4, and 9.0).

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop any further degradation.

  • HPLC Analysis: Analyze the quenched samples by HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% formic acid).[4]

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak areas to the t=0 time point to determine the percentage of the compound remaining.

    • Plot the percentage remaining versus time to visualize the degradation profile.

    • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Data Presentation:

The results of the stability study can be summarized in a table for easy comparison.

pHTemperature (°C)Half-life (t½) in hours
5.025> 48
7.42518.5
9.0252.3
5.03732.1
7.4378.9
9.0370.8

Note: The data in this table is hypothetical and for illustrative purposes only.

IV. References

  • De la Peña, A., Liu, P., & Derendorf, H. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3), e0123923. [Link]

  • Das, S., & Tandel, S. (2020). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. The Journal of Applied Laboratory Medicine, 5(4), 747-757. [Link]

  • Woolfrey, B. F., & Gresser, M. E. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 20(4), 649-653. [Link]

  • Woolfrey, B. F., & Gresser, M. E. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy, 26(4), 481-485. [Link]

  • Stevenson, C. G., Bivins, M. M., Kocol, C. M., & Randall, R. S. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. [Link]

  • van der Hegge, F. T. M., van der Werf, T. S., & Touw, D. J. (2018). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 40(5), 621-626. [Link]

  • Hossain, M. S., & Rahman, M. M. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. Journal of Advance and Future Research, 3(11). [Link]

  • Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695. [Link]

  • Di Rocco, M. (2021). Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. [Doctoral dissertation, Munster Technological University]. SWORD. [Link]

  • Wikipedia contributors. (2024, January 23). β-Lactam antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

  • Van den Bossche, J., Van der Eycken, J., & Van der Eycken, E. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. [Link]

  • Couto, A. G., & de la Torre, M. C. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3824. [Link]

  • Bu, L., & Carlson, K. H. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Environmental Science, 10. [Link]

  • Dr. R. S. Saini. (2020, December 4). Azetidine-2-one (β-lactam): Chemical Reactivity [Video]. YouTube. [Link]

  • Ohsuka, S., Yanagisawa, H., & Yahama, M. (2003). Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases. Antimicrobial Agents and Chemotherapy, 47(1), 389-391. [Link]

  • Bencina, N., & Teslic, N. (2024). Degradation Pathway of Penicillin by Immobilized β- lactamase. Chemical Engineering Transactions, 108, 103-108. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Ring Expansion of 2‐(α‐Hydroxyalkyl)azetidines: A Synthetic Route to Functionalized Pyrrolidines. European Journal of Organic Chemistry, 2006(15), 3449-3458. [Link]

  • An, T., Gao, Y., & Li, G. (2014). Degradation kinetics and mechanism of β-lactam antibiotics by the activation of H2O2 and Na2S2O8 under UV-254nm irradiation. Journal of Hazardous Materials, 279, 375-383. [Link]

  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. [Link]

  • Williams, J. A., & Rovis, T. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 19046-19054. [Link]

  • Popik, V. V., & George, A. (2022). Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications. The Journal of Organic Chemistry, 87(17), 11529-11539. [Link]

  • Li, Y., et al. (2021). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Chemical Communications, 57(76), 9639-9642. [Link]

  • Ghamari, M., & Khosravi, M. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Polycyclic Aromatic Compounds, 1-14. [Link]

  • Sbardella, G., et al. (2021). Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors. Archiv der Pharmazie, 354(11), 2100222. [Link]

  • Kumar, R., & Singh, R. (2010). 1.2 Azetidinones (~-Lactams). In Four-Membered Heterocycles (pp. 366-415). Springer. [Link]

  • Alsante, K. M., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Recent Patents on Pharmaceutical Technology, 4(1), 29-44. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2020). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings, 2213(1), 020173. [Link]

  • Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 27(19), 6524. [Link]

  • Jamison, C. R., & MacMillan, D. W. C. (2023). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science, 14(38), 10492-10497. [Link]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(27), 6046-6054. [Link]

  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. Molecules, 12(10), 2364-2379. [Link]

  • Sharma, S., & Kumar, A. (2012). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Journal of the Korean Chemical Society, 56(3), 346-352. [Link]

  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. [Link]

Sources

Troubleshooting

Addressing steric hindrance in 4-position substitution of azetidinones

Welcome to the Azetidinone Application Support Center . This technical hub is designed for synthetic chemists and drug development professionals troubleshooting the synthesis and functionalization of β -lactams.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidinone Application Support Center . This technical hub is designed for synthetic chemists and drug development professionals troubleshooting the synthesis and functionalization of β -lactams. Specifically, this guide addresses the thermodynamic and kinetic barriers introduced by steric hindrance at the C-4 position of the azetidin-2-one ring.

Diagnostic Workflow: C-4 Substitution Strategies

Before diving into specific protocols, consult the decision matrix below to determine the optimal synthetic route based on the steric bulk of your target C-4 substituents.

G Start Target: Sterically Hindered 4-Substituted Azetidin-2-one Imine Attempt Imine Precursor Formation Start->Imine StericCheck Does Imine Form Successfully? Imine->StericCheck Standard Standard Staudinger Reaction (Et3N, CH2Cl2, -78°C) StericCheck->Standard Yes Reformatsky Reformatsky-Type Synthesis (Zn, THF, Reflux) StericCheck->Reformatsky No (Steric Clash) StaudingerCheck Cyclization Successful? Standard->StaudingerCheck LewisAcid Lewis Acid Catalyzed C-4 Functionalization (TiCl4) StaudingerCheck->LewisAcid No / Low Yield Product Isolate trans-Azetidinone (J = ~2 Hz) StaudingerCheck->Product Yes Reformatsky->Product LewisAcid->Product

Workflow for overcoming C-4 steric hindrance in azetidin-2-one synthesis.

FAQ: Mechanistic Inquiries & Causality

Q: Why do standard Staudinger cycloadditions fail when attempting to introduce bulky substituents at the C-4 position? A: The classical Staudinger reaction (ketene-imine cycloaddition) proceeds via a zwitterionic intermediate. The final step involves a conrotatory electrocyclization, which is highly sensitive to torquoelectronic and steric effects. When sterically demanding groups (e.g., diphenyl or naphthyl moieties) are present on the imine carbon, severe steric repulsion occurs between the C-3 and C-4 substituents during ring closure. This raises the activation energy of the transition state, often halting the reaction or preventing the isolation of the imine precursor entirely[1][2].

Q: How does C-4 steric bulk dictate the stereochemical outcome of the β -lactam ring? A: Steric hindrance fundamentally alters cis/trans isomerism. While standard Staudinger reactions with unhindered imines often yield cis- β -lactams, the introduction of bulky groups at C-4 forces the system to adopt a trans configuration to minimize spatial overlap and thermodynamic instability. In highly hindered systems, cis isomers are undetectable. The trans geometry is structurally confirmed via 1 H-NMR by a coupling constant ( J3,4​ ) of approximately 1.5 to 2.5 Hz, whereas cis isomers typically show J3,4​≈4.0−5.5 Hz[1][3].

Troubleshooting Guides & Self-Validating Protocols

Scenario A: Imine Precursor Fails to Form (Severe Steric Clash)

Symptom: Condensation of benzophenone derivatives (or similarly bulky ketones) with anilines fails to yield the Schiff base under standard reflux conditions. Root Cause: The steric bulk of two aryl rings at the prospective C-4 position prevents the nucleophilic attack of the amine on the carbonyl carbon. Solution: Bypass the imine formation and Staudinger reaction entirely by utilizing a Reformatsky-type synthesis . The Reformatsky enolate is less sterically demanding during the initial nucleophilic attack compared to the ketene intermediate[1].

Step-by-Step Methodology: Reformatsky-Type Synthesis

  • Zinc Activation (Self-Validating Step): Suspend zinc dust (0.5 mmol) in anhydrous THF (10 mL). Add a catalytic amount of 1,2-dibromoethane and TMSCl. Validation: The evolution of bubbles and a slight temperature increase confirm the successful removal of the zinc oxide layer, ensuring a highly reactive surface.

  • Reagent Addition: Introduce the sterically hindered nitrile or pre-formed unstable imine (0.2 mmol) and the appropriate ethyl α -bromoacetate derivative (0.3 mmol) dropwise to the activated zinc suspension.

  • Cyclization: Heat the mixture to reflux for 12–16 hours under an inert argon atmosphere. The elevated thermal energy overcomes the steric barrier of the bulky C-4 substituents.

  • Quenching & Workup: Cool to room temperature and quench carefully with 1M HCl (5 mL). Extract the aqueous layer with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Characterization: Purify via flash chromatography. Confirm the trans arrangement of the resulting azetidinone by checking the 1 H-NMR spectrum for a J3,4​ value of ~2 Hz[1].

Scenario B: Poor Yield in Direct C-4 Functionalization

Symptom: Attempting to substitute a leaving group at the C-4 position of an intact β -lactam ring results in ring-opening or degradation. Root Cause: Nucleophilic displacement at the highly strained 4-membered ring is sterically hindered. Basic conditions often lead to the cleavage of the amide bond rather than substitution. Solution: Utilize Lewis Acid-Catalyzed Functionalization . A strong Lewis acid coordinates with the leaving group, generating a stabilized carbocation at C-4 that readily accepts bulky nucleophiles without ring degradation[4].

Step-by-Step Methodology: TiCl 4​ -Catalyzed C-4 Functionalization

  • Preparation: Dissolve the cis-3-chloro- β -lactam precursor (0.24 mmol) and the desired bulky nucleophile (0.36 mmol) in anhydrous dichloromethane (15 mL) under a strict nitrogen atmosphere.

  • Catalyst Injection (Self-Validating Step): Cool the reaction vessel to 0 °C. Rapidly inject the Lewis acid TiCl 4​ (0.36 mmol). Validation: Ensure the solvent is completely anhydrous; any moisture will prematurely quench the TiCl 4​ , evidenced by white fuming (TiO 2​ formation). The 0 °C temperature is critical to suppress unwanted ring-opening side reactions.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor progression via TLC (Hexane:EtOAc). Validation: The disappearance of the starting material spot and the emergence of a more polar product spot indicates successful nucleophilic attack via the carbocation intermediate.

  • Isolation: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel column chromatography to isolate the trans-functionalized azetidinone[4].

Quantitative Benchmarking: Impact of C-4 Substituent Bulk

The following table summarizes expected yields and stereochemical outcomes based on the steric profile of the C-4 substituent and the chosen synthetic methodology.

C-4 Substituent BulkSynthetic MethodExpected Yield (%)Predominant IsomerCausality / Observation
Monophenyl Staudinger (Et 3​ N/CH 2​ Cl 2​ )75 - 85%cisMinimal steric clash allows standard conrotatory closure of the zwitterion.
Diphenyl Staudinger (Et 3​ N/CH 2​ Cl 2​ )< 10%N/ASevere steric hindrance prevents imine formation and subsequent cyclization.
Diphenyl Reformatsky (Zn/THF)60 - 70%transEnolate attack bypasses ketene steric constraints; trans geometry minimizes repulsion.
2-Naphthyl Mukaiyama Reagent65 - 75%transBulky naphthyl group forces trans geometry to minimize spatial overlap.
Thioether (Substituted) Lewis Acid (TiCl 4​ )70 - 80%transCarbocation intermediate allows bulky nucleophile entry without ring-opening.

Sources

Reference Data & Comparative Studies

Validation

Unlocking the Beta-Lactam Ring: A Comparative Guide to IR Spectroscopy Techniques for Carbonyl Characterization

Introduction Beta-lactam antibiotics, including penicillins and cephalosporins, remain the cornerstone of antibacterial therapy. The defining structural feature of these molecules is the beta-lactam ring—a highly straine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Beta-lactam antibiotics, including penicillins and cephalosporins, remain the cornerstone of antibacterial therapy. The defining structural feature of these molecules is the beta-lactam ring—a highly strained, four-membered cyclic amide. For analytical chemists and drug development professionals, verifying the structural integrity of this ring is critical, as its hydrolysis or degradation directly correlates with a loss of therapeutic efficacy. Fourier-Transform Infrared (FTIR) spectroscopy is a premier tool for this analysis, but the choice of sampling technique—specifically Attenuated Total Reflectance (ATR) versus traditional Potassium Bromide (KBr) Transmission—can significantly impact data quality, reproducibility, and workflow efficiency.

The Causality of the Beta-Lactam Carbonyl Peak

To effectively analyze beta-lactams, one must understand the quantum mechanical and steric forces governing their vibrational spectra. In a standard acyclic or unstrained amide, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl carbon, giving the C=O bond partial single-bond character. This reduces the force constant of the bond, placing the typical Amide I stretch between 1650 and 1680 cm⁻¹.

However, the beta-lactam ring is constrained to approximately 90° bond angles. This severe steric strain physically prevents the nitrogen atom from achieving the planar geometry required for optimal orbital overlap. Consequently, resonance is severely inhibited. The carbonyl bond retains nearly pure double-bond character, increasing its force constant (acting like a stiffer spring). This shifts the beta-lactam C=O stretching frequency significantly higher, typically manifesting as a sharp, intense peak between 1760 cm⁻¹ and 1790 cm⁻¹ 1.

G N1 4-Membered Cyclic Amide (Beta-Lactam Ring) N2 High Steric Ring Strain (~90° Bond Angles) N1->N2 N3 Inhibited N-Lone Pair Delocalization N2->N3 N4 Increased C=O Bond Order (Stronger Spring Constant) N3->N4 N5 High Frequency C=O Stretch (1760 - 1790 cm⁻¹) N4->N5

Mechanistic pathway dictating the high-frequency IR shift of beta-lactam carbonyls.

Comparative Performance: ATR-FTIR vs. KBr Transmission

When characterizing the beta-lactam carbonyl, the sampling accessory is just as critical as the spectrometer itself.

1. Attenuated Total Reflectance (ATR-FTIR) (The Modern Standard) ATR utilizes an Internal Reflection Element (IRE), typically a diamond or Zinc Selenide (ZnSe) crystal. The IR beam reflects internally, creating an evanescent wave that penetrates the sample by ~0.5 to 2.0 micrometers. Causality for Selection: ATR is non-destructive and requires zero sample preparation. Because beta-lactams are highly prone to hydrolytic degradation, avoiding the hygroscopic nature of KBr is a massive advantage. However, because penetration depth is wavelength-dependent (longer wavelengths penetrate deeper), peak intensities at lower wavenumbers appear artificially stronger than in transmission. Modern software applies an "ATR Correction" algorithm to normalize this 2.

2. KBr Pellet Transmission (The Traditional Alternative) This method involves dispersing the API in an IR-inactive salt (KBr) and pressing it into a transparent disc. Causality for Selection: KBr transmission strictly obeys the Beer-Lambert law, making it superior for highly sensitive trace analysis or detecting minute impurities. However, KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch (~3300 cm⁻¹) and an H-O-H bending vibration (~1640 cm⁻¹). This 1640 cm⁻¹ band can easily obscure the secondary amide linkages or carboxylate peaks of the antibiotic 3. Furthermore, the high pressure required to press the pellet (often >10 tons) can induce polymorphic transformations in sensitive APIs.

Quantitative Data: Characteristic Peaks and Technique Comparison

Table 1: Characteristic IR Peaks of Beta-Lactam Antibiotics (e.g., Amoxicillin/Ampicillin) 4

Functional GroupFrequency Range (cm⁻¹)Intensity / AppearanceStructural Significance
Beta-Lactam C=O 1760 – 1790Strong, SharpPrimary indicator of intact beta-lactam ring.
Side-Chain Amide C=O 1680 – 1690StrongSecondary amide linkage (Amide I band).
Carboxylate (COO⁻) 1550 – 1610Medium-StrongDeprotonated carboxylic acid moiety.
Aromatic C=C 1450 – 1500Medium, SharpPhenyl ring vibrations (if present in side chain).
N-H / O-H Stretch 3200 – 3500Broad, StrongAmine, hydroxyl, and crystalline water groups.

Table 2: Performance Comparison of IR Sampling Techniques for Beta-Lactams

ParameterATR-FTIR (Diamond Crystal)KBr Pellet TransmissionFT-Raman Spectroscopy
Sample Preparation None (Direct application)High (Grinding, pressing)None (Can measure through glass)
Water Interference MinimalHigh (Hygroscopic KBr)None (Water is a weak Raman scatterer)
Polymorphism Risk Low (Minimal pressure)High (High pressure/shearing)Low (No physical manipulation)
Sensitivity (Trace) ModerateHigh (Longer effective pathlength)Moderate
Spectral Artifacts Wavelength-dependent depthBaseline drift (stray light/scattering)Fluorescence interference
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for analyzing beta-lactam powders.

Protocol A: ATR-FTIR Workflow (Recommended for Routine QA/QC)

  • Background Collection: Clean the diamond IRE crystal with isopropanol and allow it to evaporate. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Validation step: Ensure the baseline is flat and the energy throughput (interferogram centerburst) is within the manufacturer's specified range.

  • Sample Application: Place approximately 2–5 mg of the solid beta-lactam API directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures uniform contact between the crystal and the sample, maximizing the evanescent wave interaction without crushing the crystal.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply the ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, ensuring comparability with legacy transmission libraries 5.

Protocol B: KBr Transmission Workflow (Recommended for Trace Impurity Analysis)

  • Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours to remove absorbed moisture.

  • Milling: Weigh 1 mg of beta-lactam API and 99 mg of dry KBr (1:100 ratio). Grind gently in an agate mortar for 1-2 minutes. Causality: Over-grinding can induce polymorphic changes or degrade the beta-lactam ring via shear stress.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure for 3 minutes using a hydraulic press. Validation step: The resulting pellet must be visually transparent. A cloudy pellet indicates poor homogenization or absorbed moisture, which causes severe baseline scattering.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum against a blank (empty beam) background.

Workflow Start Solid Beta-Lactam Sample ATR ATR-FTIR Workflow Start->ATR Trans KBr Transmission Workflow Start->Trans ATR_Step1 Place sample on Diamond/ZnSe Crystal ATR->ATR_Step1 Trans_Step1 Grind sample with dry KBr (1:100 ratio) Trans->Trans_Step1 ATR_Step2 Apply Pressure via Anvil ATR_Step1->ATR_Step2 ATR_Step3 Collect Spectrum & Apply ATR Correction ATR_Step2->ATR_Step3 Trans_Step2 Press under vacuum (10 tons) to form pellet Trans_Step1->Trans_Step2 Trans_Step3 Collect Transmission Spectrum Trans_Step2->Trans_Step3

Comparative experimental workflows for ATR-FTIR vs. KBr Transmission FTIR.

Conclusion

For the structural verification of beta-lactam antibiotics, tracking the highly characteristic 1760–1790 cm⁻¹ carbonyl peak is non-negotiable. While KBr transmission offers unparalleled sensitivity for trace analysis 6, its susceptibility to water interference and pressure-induced artifacts makes it a challenging choice for routine pharmaceutical analysis. ATR-FTIR stands out as the superior product alternative for modern laboratories, offering a rapid, non-destructive, and highly reproducible self-validating system that preserves the structural integrity of the sensitive beta-lactam ring during measurement.

References
  • Multiple Conformations of the Acylenzyme Formed in the Hydrolysis of Methicillin by Citrobacter freundii β-Lactamase: a Time-Resolved FTIR Spectroscopic Study. Biochemistry - ACS Publications. Available at:[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at: [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. MDPI. Available at: [Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at: [Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at:[Link]

Sources

Validation

A Comparative Guide to the Crystallographic Landscape of Substituted Azetidin-2-ones

For Researchers, Scientists, and Drug Development Professionals The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the active core of penicillin and cephalosporin antibio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the active core of penicillin and cephalosporin antibiotics. The strained four-membered ring imparts a unique chemical reactivity that has been exploited to inhibit bacterial cell wall synthesis and, more recently, to design inhibitors for a range of other enzymes. The precise three-dimensional arrangement of substituents on this ring system is critical to its biological activity, influencing everything from target binding to metabolic stability.

While the specific crystallographic data for 4-[(4-Methoxyphenyl)methyl]azetidin-2-one is not publicly available, a wealth of information can be gleaned from the analysis of structurally related compounds. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for several N- and C-substituted azetidin-2-one derivatives, offering insights into the conformational properties and intermolecular interactions that govern their solid-state structures. Understanding these features is paramount for the rational design of new therapeutic agents based on the azetidin-2-one scaffold.

Comparative Crystallographic Data of Azetidin-2-one Derivatives

The following table summarizes key crystallographic parameters for a selection of azetidin-2-one derivatives that share the 4-methoxyphenyl moiety, a common feature in many biologically active molecules. The comparison highlights how different substitution patterns at the 1, 3, and 4 positions of the β-lactam ring influence the crystal packing and unit cell dimensions.

Parameter1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one[1]3-(4-Chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one[2]
Chemical Formula C₂₂H₁₈N₂O₅C₂₂H₁₇ClN₂O₅
Formula Weight 390.38424.83
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 9.8044(3)6.0863(2)
b (Å) 10.6483(3)20.0855(7)
c (Å) 11.1573(3)17.3819(7)
α (°) 66.957(1)90
β (°) 70.105(1)97.419(4)
γ (°) 65.973(1)90
Volume (ų) 956.06(5)2107.09(13)
Z 24
Temperature (K) 296123
R-factor 0.0460.074

Analysis of Structural Features:

The data reveals significant differences in the crystal systems and unit cell parameters between the two derivatives, primarily driven by the substitution at the 3-position. The introduction of a chlorophenoxy group in place of a phenoxy group leads to a change from a triclinic to a monoclinic crystal system and a substantial increase in the unit cell volume. This underscores the profound impact of substituent choice on the solid-state packing of these molecules.

In both structures, the central β-lactam ring is nearly planar, a characteristic feature of this heterocyclic system.[1][2] The dihedral angles between the plane of the β-lactam ring and the various aromatic substituents are crucial for defining the overall molecular conformation. For instance, in 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, the dihedral angles with the phenyl, nitrophenyl, and methoxybenzene rings are 64.21(14)°, 82.35(12)°, and 20.66(13)°, respectively.[1] In the case of 3-(4-Chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one, these angles are 53.07(9)°, 73.19(9)°, and 6.61(9)° for the chlorophenyl, nitrophenyl, and methoxybenzene rings, respectively.[2] These variations in torsional angles, dictated by the electronic and steric nature of the substituents, are critical for determining how the molecule presents itself to a biological target.

Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a vital role in stabilizing the crystal structures. In both examples, C-H···O hydrogen bonds are observed, contributing to the formation of a three-dimensional network.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a small molecule by X-ray crystallography is a well-established and powerful technique. The following is a generalized, step-by-step methodology for this process.

I. Synthesis and Purification
  • Synthesis: The target azetidin-2-one derivative is synthesized using an appropriate synthetic route. For example, the Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a common method for preparing β-lactams.

  • Purification: The crude product is purified to homogeneity using standard techniques such as column chromatography or recrystallization. High purity is essential for obtaining high-quality crystals.

II. Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging step.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize.

III. Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, which rotates the crystal through a range of orientations while irradiating it with a monochromatic X-ray beam.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

IV. Structure Solution and Refinement
  • Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best possible fit between the calculated and observed diffraction data.

  • Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability.

Below is a diagram illustrating the general workflow for single-crystal X-ray crystallography.

workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of Azetidin-2-one Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Solution Structure Solution Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: General workflow for single-crystal X-ray crystallography.

Structural Comparison of Azetidin-2-one Derivatives

The orientation of the substituents on the azetidin-2-one ring is a key determinant of its biological activity. The following diagram illustrates the key structural features and their relationships in the compared molecules.

comparison cluster_substituents Substituents cluster_properties Structural Properties Azetidinone Azetidin-2-one Core (β-Lactam Ring) N1_Sub N1-Substituent (4-Methoxyphenyl) Azetidinone->N1_Sub C3_Sub C3-Substituent (Phenoxy vs. 4-Chlorophenoxy) Azetidinone->C3_Sub C4_Sub C4-Substituent (4-Nitrophenyl) Azetidinone->C4_Sub Conformation Molecular Conformation (Dihedral Angles) N1_Sub->Conformation C3_Sub->Conformation C4_Sub->Conformation Packing Crystal Packing (Unit Cell & Space Group) Conformation->Packing Interactions Intermolecular Interactions (H-bonds, π-stacking) Packing->Interactions

Caption: Key structural features influencing azetidin-2-one crystallography.

This guide provides a framework for understanding the crystallographic properties of substituted azetidin-2-ones. By comparing the structures of related compounds, researchers can gain valuable insights into the subtle interplay of steric and electronic effects that govern the solid-state conformation and, by extension, the potential biological activity of these important molecules. For more detailed information, researchers are encouraged to consult the primary literature and crystallographic databases.

References

  • Çelikesir, S. T., Akkurt, M., Jarrahpour, A., Shafie, H. A., & Çelik, Ö. (2015). Crystal structure of 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o12–o13. [Link]

  • Butcher, R. J., Akkurt, M., Jarrahpour, A., & Zarei, M. (2011). 3-(4-Chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1101. [Link]

Sources

Comparative

Comparative stability of 4-substituted vs 3-substituted azetidin-2-ones

Title: Comparative Stability of 4-Substituted vs. 3-Substituted Azetidin-2-ones: A Comprehensive Guide Introduction Azetidin-2-ones, the core structural motif of monocyclic β -lactam antibiotics (monobactams), are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability of 4-Substituted vs. 3-Substituted Azetidin-2-ones: A Comprehensive Guide

Introduction Azetidin-2-ones, the core structural motif of monocyclic β -lactam antibiotics (monobactams), are highly strained four-membered lactam rings. Their chemical and enzymatic stability is paramount for their efficacy as antibacterial agents, enzyme inhibitors, and anticancer drugs. The intrinsic reactivity of the N1-C2 amide bond is heavily modulated by the nature and position of substituents. This guide provides an in-depth comparative analysis of how C-3 and C-4 substitutions dictate the hydrolytic and enzymatic stability of azetidin-2-ones, supported by experimental protocols and kinetic data.

Mechanistic Causality: C-3 vs. C-4 Substituent Effects The chemical reactivity of the β -lactam ring depends strongly on the substitution at the N-1, C-3, and C-4 positions[1].

  • C-3 Substitutions (Steric Shielding): Substitutions at the C-3 position generally increase the stability of the azetidin-2-one ring against enzymatic hydrolysis (e.g., by β -lactamases). The introduction of bulky groups (such as a methoxy or complex aryl groups) provides steric hindrance that blocks the approach of the catalytic serine hydroxyl of β -lactamases. For instance, the advantageous properties conferred by a methoxy substituent include profound β -lactamase stability while preserving the ability to inactivate penicillin-binding proteins (PBPs)[2].

  • C-4 Substitutions (Electronic Modulation): Substitutions at the C-4 position primarily exert electronic effects that dictate the cleavage of the N1-C2 bond. Electron-withdrawing groups (EWGs) at C-4, such as alkoxycarbonyls, increase the electrophilicity of the C-2 carbonyl, thereby accelerating chemical hydrolysis under basic conditions. Conversely, certain C-4 substituents can act as leaving groups, facilitating suicide inhibition of serine proteases (like elastase) through a mechanism where the N1-C2 bond is cleaved followed by expulsion of the C-4 leaving group[3].

Quantitative Stability Comparison The following table summarizes the comparative stability metrics of various substituted azetidin-2-ones based on hydrolytic half-lives and enzymatic resistance.

Compound ClassSubstitution PatternChemical Stability (pH 7.4, 37°C)Enzymatic Stability ( β -Lactamase)Primary Degradation Pathway
Unsubstituted Core NoneModerate ( t1/2​≈10−15 h)LowN1-C2 Hydrolysis
3-Substituted C-3 Methoxy / ArylHigh ( t1/2​>50 h)High (Steric Shielding)Slow N1-C2 Hydrolysis
4-Substituted C-4 AlkoxycarbonylLow ( t1/2​<3 h)ModerateN1-C2 Cleavage / C-4 Expulsion
3,4-Disubstituted Ezetimibe AnaloguesExceptionally High ( t1/2​≈3 years)Very HighBase-catalyzed intramolecular displacement

Data synthesized from hydrolytic evaluations of monocyclic β -lactams[3],[2].

Visualizing the Stability Logic

G Core Azetidin-2-one Core (N1-C2 Bond) Hydrolysis Nucleophilic Attack (Water / Serine Protease) Core->Hydrolysis Susceptible C3 C-3 Substitution (e.g., -OMe, -Aryl) C3->Hydrolysis Steric Blockade Stable Increased Half-life & Enzyme Resistance C3->Stable Promotes C4 C-4 Substitution (e.g., -COOR, -SR) C4->Core Electronic Pull (EWG) Labile Accelerated Cleavage & Suicide Inhibition C4->Labile Promotes

Pathway illustrating how C-3 steric shielding and C-4 electronic modulation dictate stability.

Experimental Protocols: A Self-Validating System

To empirically validate the stability differences between 3-substituted and 4-substituted azetidin-2-ones, the following robust, self-validating experimental workflows must be employed. These protocols ensure that synthetic artifacts do not confound kinetic measurements.

Protocol 1: Synthesis via Staudinger Cycloaddition

The Staudinger reaction (ketene-imine cycloaddition) remains the most general method to access variously substituted 2-azetidinones[4]. Rationale: Generating the ketene in situ ensures high conversion rates while controlling stereochemistry (cis/trans) based on the order of addition and base selection.

  • Preparation: Dissolve the appropriate Schiff base (imine) (1.0 eq) in dry dichloromethane (DCM) under an inert argon atmosphere. Cool the system to -60 °C.

  • Ketene Generation: Add the acyl chloride (1.3 eq) dropwise. For 3-substituted derivatives, use a substituted acetyl chloride (e.g., methoxyacetyl chloride). For 4-substituted derivatives, ensure the imine bears the desired functional group at the carbon atom.

  • Cycloaddition: Slowly add triethylamine (1.5 eq) over 30 minutes. The base facilitates the in situ generation of the ketene, which immediately undergoes a [2+2] cycloaddition with the imine[5].

  • Validation: Allow the reaction to warm to room temperature. Quench with water, extract with DCM, and purify via flash chromatography. Confirm the cis or trans stereochemistry using 1 H NMR by measuring the J3,4​ coupling constant (typically 4.0–5.5 Hz for cis and 1.5–2.5 Hz for trans).

G Imine Imine (Schiff Base) Cyclo [2+2] Cycloaddition (-60°C to RT) Imine->Cyclo Acyl Acyl Chloride + Et3N Ketene Ketene Intermediate (In Situ) Acyl->Ketene Ketene->Cyclo Product Substituted Azetidin-2-one Cyclo->Product

Workflow of the Staudinger [2+2] cycloaddition for synthesizing substituted azetidin-2-ones.

Protocol 2: Chemical Hydrolysis Kinetics (UV-Vis Assay)

Rationale: UV-Vis spectroscopy allows for real-time monitoring of the N1-C2 bond cleavage, as the intact β -lactam ring exhibits a distinct absorption profile compared to its hydrolyzed acyclic counterpart.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Equilibrate to 37 °C in a thermostated UV-Vis spectrophotometer cell.

  • Sample Injection: Dissolve the purified azetidin-2-one in a minimal volume of DMSO (final DMSO concentration < 1% v/v) to ensure solubility. Inject into the buffer to a final concentration of 100 μ M.

  • Kinetic Monitoring: Monitor the decrease in absorbance at the λmax​ of the β -lactam carbonyl (typically between 230-260 nm depending on substituents) over time.

  • Data Analysis: Plot ln(At​−A∞​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is calculated. 4-substituted derivatives with strong EWGs will show a significantly steeper slope than bulky 3-substituted derivatives.

Protocol 3: Enzymatic Stability ( β -Lactamase Resistance Assay)

Rationale: Chemical stability does not always correlate 1:1 with enzymatic stability due to specific binding pocket interactions. This assay uses a reporter substrate (e.g., Nitrocefin) to determine if the azetidin-2-one acts as a substrate, inhibitor, or is completely resistant.

  • Enzyme Setup: Incubate purified TEM-1 β -lactamase (or another relevant serine protease/lactamase) in 50 mM phosphate buffer (pH 7.0) at 30 °C.

  • Incubation: Add the synthesized azetidin-2-one (10-500 μ M) to the enzyme solution.

  • Reporter Addition: After a pre-incubation period (e.g., 15 mins), add Nitrocefin (100 μ M).

  • Measurement: Measure the rate of Nitrocefin hydrolysis at 482 nm.

  • Interpretation: If the azetidin-2-one is rapidly hydrolyzed, Nitrocefin hydrolysis will proceed uninhibited. If the 3-substituted azetidin-2-one is sterically resistant, it will neither be hydrolyzed nor inhibit the enzyme (unless it has high affinity). If a 4-substituted azetidin-2-one acts as a suicide inhibitor (common for 4-alkoxycarbonyl variants), Nitrocefin hydrolysis will be permanently halted[3].

Conclusion The strategic functionalization of the azetidin-2-one ring is a delicate balancing act. While C-3 substitutions are the premier choice for enhancing metabolic and enzymatic half-lives via steric shielding, C-4 substitutions offer a powerful vector for tuning the intrinsic electrophilicity of the lactam core, enabling the design of mechanism-based inhibitors.

References 1.1. National Institutes of Health (NIH) / PMC. 2.4. MDPI. 3.3. ORBi. 4.5. National Institutes of Health (NIH) / PMC. 5.2. Royal Society of Chemistry (RSC) Books.

Sources

Validation

Comparative Guide: Determination of Absolute Configuration for 4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Executive Summary The phenomenon of "chiral recognition" dictates that enantiomers of a chiral drug may exhibit profound differences in biological activity, distribution, and metabolism[1]. For β-lactam derivatives like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenomenon of "chiral recognition" dictates that enantiomers of a chiral drug may exhibit profound differences in biological activity, distribution, and metabolism[1]. For β-lactam derivatives like 4-[(4-Methoxyphenyl)methyl]azetidin-2-one —a critical building block in the synthesis of advanced antibiotics and cholesterol absorption inhibitors—establishing the absolute configuration (AC) early in the development pipeline is a strict regulatory requirement.

This guide provides a rigorous, objective comparison of the leading analytical methodologies used to determine the AC of this specific molecule. As a conformationally flexible compound lacking heavy atoms, it presents unique analytical hurdles. Here, we evaluate Single-Crystal X-Ray Diffraction (SCXRD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) to establish the most reliable, self-validating workflow for drug development professionals.

The Analytical Challenge: Causality in Method Selection

Determining the stereochemistry of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one requires overcoming specific molecular and physical challenges. The selection of an analytical method is driven by the causality between the molecule's physical properties and the physics of the measurement technique:

  • Conformational Flexibility: While the 4-membered azetidin-2-one (β-lactam) core is highly rigid, the 4-methoxybenzyl substituent exhibits significant rotational freedom. Methods like ECD can be easily skewed by minor changes in the conformational ensemble. VCD spectroscopy, however, has been shown to possess important advantages over ECD for conformationally flexible azetidin-2-one derivatives because it relies on highly localized, robust vibrational modes[2].

  • Absence of Heavy Atoms: The molecule (C₁₁H₁₃NO₂) consists entirely of light atoms. In SCXRD, determining the absolute structure relies on the Flack parameter, which is derived from anomalous X-ray dispersion. For light-atom molecules, this dispersion is inherently weak under standard Molybdenum (Mo-Kα) radiation, often necessitating specialized Copper (Cu-Kα) sources and exceptionally high-quality crystals.

  • Crystallization Bottlenecks: Pharmaceutical intermediates often exist as oils or amorphous solids. Relying solely on SCXRD can stall development timelines. Particularly in determining the absolute configuration of β-lactams, the use of solution-phase chiroptical methods is crucial when X-ray crystallography fails or is not applicable[3].

Comparative Performance Analysis

To objectively evaluate the optimal approach, we must compare the empirical performance of each technique against the specific structural features of the target compound.

MethodologySample StateTurnaround TimeAccuracy / ConfidenceKey Limitations & Causality
SCXRD Single CrystalDays to WeeksVery High (Gold Standard)Requires high-quality crystals. Light-atom molecules yield weak anomalous dispersion, requiring Cu-Kα radiation to confidently determine the Flack parameter.
VCD + DFT Solution (e.g., CDCl₃)2 to 5 DaysHigh (Self-Validating)Requires accurate Density Functional Theory (DFT) modeling of conformers. Limited by the IR opacity of certain solvents[4].
ECD + DFT Solution (e.g., MeOH)1 to 3 DaysModerate to HighHighly sensitive to solvent effects. Overlapping electronic transitions of the amide and aromatic chromophores can complicate spectral assignment.
NMR + CDA Solution1 to 2 DaysModerateRequires chemical derivatization (e.g., Mosher's acid), which risks altering the structural integrity of the sensitive β-lactam ring.

Workflow & Logical Architecture

The decision matrix for assigning the absolute configuration of β-lactams relies on a tiered approach. It prioritizes non-destructive, solution-phase techniques when crystallization is a bottleneck, ensuring continuous progression in the drug discovery pipeline.

Workflow Start 4-[(4-Methoxyphenyl)methyl] azetidin-2-one Sample Cryst Crystallization Trial Start->Cryst IsCryst Single Crystal Obtained? Cryst->IsCryst SCXRD Single-Crystal X-Ray Diffraction (SCXRD) IsCryst->SCXRD Yes SolPhase Solution-Phase Chiroptical Analysis IsCryst->SolPhase No Flack Flack Parameter Analysis (Cu-Kα) SCXRD->Flack AC_Det Absolute Configuration Determined (R/S) Flack->AC_Det VCD_Exp Experimental VCD Measurement (BaF2 Cell) SolPhase->VCD_Exp DFT_Calc DFT Conformational Search & Spectral Simulation SolPhase->DFT_Calc Compare Spectral Alignment (Data vs. Theory) VCD_Exp->Compare DFT_Calc->Compare Compare->AC_Det

Decision matrix for absolute configuration determination of β-lactam derivatives.

Self-Validating Protocol: VCD-DFT Workflow

Given the crystallization challenges and the unreliability of ECD for highly flexible benzylic systems, VCD combined with DFT has emerged as the most robust system for this class of compounds. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[1].

This protocol is designed as a self-validating system : by calculating the theoretical spectrum of one enantiomer (e.g., the R-isomer), the spectrum of the S-isomer is mathematically guaranteed to be its exact mirror image. If the experimental data perfectly overlays with the inverted theoretical spectrum, the system validates its own accuracy without requiring a reference standard[1].

Phase 1: Experimental Acquisition
  • Sample Preparation: Dissolve ~15 mg of the 4-[(4-Methoxyphenyl)methyl]azetidin-2-one sample in 200 µL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen because it lacks strong IR absorbance in the critical "fingerprint" region where β-lactam vibrations occur.

  • Cell Assembly: Inject the solution into a Barium Fluoride (BaF₂) liquid cell with a 100 µm path length[4].

    • Causality: BaF₂ is utilized because it is highly transparent across the mid-IR region (2000–850 cm⁻¹) and, crucially, exhibits no birefringence that could introduce false chiroptical artifacts into the sensitive VCD measurement.

  • Spectral Acquisition: Record the IR and VCD spectra using a dual-PEM (Photoelastic Modulator) FT-IR spectrometer. Accumulate scans for 4 to 8 hours to achieve a high signal-to-noise ratio. Focus specifically on the robust β-lactam C=O stretching mode (~1750 cm⁻¹) and the aromatic C=C stretches (~1510 cm⁻¹).

  • Baseline Correction: Subtract the VCD spectrum of the pure solvent (or a racemic mixture of the compound) from the sample spectrum to eliminate instrumental baseline drift.

Phase 2: Computational Simulation (DFT)
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search on an arbitrarily chosen enantiomer (e.g., the 4R-enantiomer) to identify all conformers within a 5 kcal/mol energy window.

  • Geometry Optimization: Optimize the selected conformers using DFT at the B3LYP/6-311+G(d,p) level of theory.

    • Causality: This specific functional and basis set combination is the industry standard for VCD because it accurately models the harmonic force fields of polarized bonds (like the β-lactam carbonyl) without prohibitive computational costs. Include an implicit solvent model (PCM for Chloroform) to accurately simulate the solution-state geometry.

  • Frequency Calculation: Calculate the harmonic vibrational frequencies, dipole strengths, and rotational strengths for each optimized conformer.

  • Boltzmann Averaging: Generate the final theoretical IR and VCD spectra by applying a Lorentzian band shape (e.g., 8 cm⁻¹ half-width) and weighting the conformers based on their calculated Gibbs free energies.

Phase 3: Validation and Assignment
  • Spectral Alignment: Overlay the theoretical VCD spectrum of the (4R)-enantiomer with the experimental spectrum[4].

  • Symmetry Check & Assignment: Evaluate the alignment of the major bands. If the robust β-lactam C=O stretch and benzylic marker bands match in both relative magnitude and sign, the sample is definitively assigned as (4R). If the experimental bands are equal in magnitude but opposite in sign, the sample is assigned the opposite stereochemistry (4S)[4].

Conclusion

For 4-[(4-Methoxyphenyl)methyl]azetidin-2-one, VCD paired with DFT calculations offers the highest confidence for absolute configuration determination without the need for chemical derivatization or the time-consuming growth of single crystals. While SCXRD remains the gold standard when high-quality crystals are available, the solution-phase fidelity of VCD ensures that pharmaceutical development pipelines are not stalled by crystallographic limitations.

References

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI.[Link]

  • ABSOLUTE CONFIGURATION BY VCD | BioTools. BioTools. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl)-1-(3′-phenylpropanoyl)-azetidin-2-one. RSC Publishing. [Link]

Sources

Comparative

Benchmarking antibacterial potency of novel beta-lactam analogs

A Senior Application Scientist's Guide to Benchmarking the Antibacterial Potency of Novel Beta-Lactam Analogs In the face of escalating antimicrobial resistance, the development of novel beta-lactam antibiotics is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking the Antibacterial Potency of Novel Beta-Lactam Analogs

In the face of escalating antimicrobial resistance, the development of novel beta-lactam antibiotics is a critical endeavor.[1][2] These agents, which target the essential penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, represent a cornerstone of antibacterial therapy.[3][4][5] However, the emergence of resistance mechanisms, most notably the production of beta-lactamase enzymes, continually challenges their efficacy.[1][5] Therefore, a rigorous and systematic approach to benchmarking the potency of new beta-lactam analogs is paramount for identifying promising clinical candidates.

This guide provides a comprehensive framework for the preclinical evaluation of novel beta-lactam analogs, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring a deep understanding of each experimental step.

I. Foundational In Vitro Characterization: Establishing the Baseline of Antibacterial Activity

The initial assessment of any new antibacterial agent begins with a determination of its intrinsic potency against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[6]

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This metric provides a quantitative measure of the antibiotic's potency and is a critical parameter for guiding further development.[7][8]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Serial Dilution of the Test Compound: The novel beta-lactam analog is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Causality Behind Experimental Choices: The use of a standardized inoculum density and specific growth medium is crucial for ensuring the reproducibility and comparability of MIC results across different laboratories and studies.[9][10] Cation-adjusted Mueller-Hinton Broth is the recommended medium as the concentration of divalent cations can significantly influence the activity of some antibiotics.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Standardized_Inoculum Standardized Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Standardized_Inoculum Dilution Inoculation Inoculation Standardized_Inoculum->Inoculation Serial_Dilution Serial Dilution of Beta-Lactam Analog Microtiter_Plate 96-Well Plate Serial_Dilution->Microtiter_Plate Microtiter_Plate->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination PBP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Membrane_Prep Membrane Preparation Bacterial_Culture->Membrane_Prep Incubation_Novel Incubate with Novel Beta-Lactam Analog Membrane_Prep->Incubation_Novel Incubation_Labeled Add Labeled Beta-Lactam Incubation_Novel->Incubation_Labeled SDS_PAGE SDS-PAGE Incubation_Labeled->SDS_PAGE Visualization Visualization SDS_PAGE->Visualization Quantification Quantification (IC50) Visualization->Quantification

Caption: Workflow for Competitive PBP Binding Assay.

B. Beta-Lactamase Stability Assays

The production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, is a major mechanism of resistance. [5]Assessing the stability of a novel analog in the presence of these enzymes is crucial for predicting its efficacy against resistant strains. [11]

  • Enzyme and Substrate Preparation: A purified beta-lactamase enzyme and the novel beta-lactam analog are prepared in a suitable buffer.

  • Reaction Initiation: The enzyme is added to the substrate solution.

  • Monitoring Hydrolysis: The hydrolysis of the beta-lactam ring is monitored over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: The rate of hydrolysis is calculated to determine the stability of the compound.

Causality Behind Experimental Choices: The use of a purified enzyme allows for a direct assessment of the compound's stability against a specific beta-lactamase. Monitoring the reaction spectrophotometrically provides a real-time, quantitative measure of hydrolysis. The stability of beta-lactams can also be affected by the pH and temperature of the media. [12][13][14]

III. In Vivo Efficacy: Translating In Vitro Potency to a Living System

While in vitro assays provide essential information, the ultimate test of an antibiotic's potential is its efficacy in a living organism. [15]Animal models of infection are used to evaluate the in vivo activity of novel beta-lactam analogs. [16][17]

A. Murine Thigh Infection Model

The murine thigh infection model is a widely used and well-characterized model for assessing the in vivo efficacy of antibacterial agents. [18]

  • Immunosuppression: Mice are rendered neutropenic to mimic an immunocompromised state.

  • Infection: A standardized inoculum of the test bacterium is injected into the thigh muscle.

  • Treatment: The novel beta-lactam analog is administered at various doses and schedules.

  • Endpoint: After a specified period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: The reduction in bacterial load in treated mice is compared to that in untreated controls.

Causality Behind Experimental Choices: Inducing neutropenia allows for the assessment of the antibiotic's direct antibacterial effect without the confounding influence of the host immune system. [18]Quantifying the bacterial load in the thigh provides a direct measure of the drug's efficacy at the site of infection.

IV. Comparative Data Analysis: Putting the Novel Analog in Context

To truly benchmark a novel beta-lactam analog, its performance must be compared to that of existing, clinically used antibiotics. The following table provides a hypothetical example of how such comparative data can be presented.

Compound MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli Time-Kill (vs. S. aureus) PBP2a Affinity (IC50, μM) β-Lactamase Stability (Hydrolysis Rate) In Vivo Efficacy (log CFU reduction)
Novel Analog A 0.51Bactericidal0.1Low3.5
Novel Analog B 28Bacteriostatic5High1.2
Vancomycin 1N/ABactericidalN/AN/A3.2
Imipenem 0.250.5Bactericidal0.05Moderate4.0

This is a hypothetical data table for illustrative purposes.

V. Conclusion: A Holistic Approach to Benchmarking

The comprehensive benchmarking of novel beta-lactam analogs requires a multi-faceted approach that encompasses in vitro potency, mechanistic understanding, and in vivo efficacy. By following the principles and protocols outlined in this guide, researchers can generate the robust and reliable data necessary to identify promising new antibacterial agents that have the potential to address the growing threat of antimicrobial resistance. The synthesis of novel beta-lactam derivatives remains a key strategy in the development of more effective antibacterial drugs. [26][27]The development of novel beta-lactam antibiotics, including new drug combinations and structural modifications, is crucial to overcome resistance. [1][5][28]

References

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • GARDP Revive. Time-kill studies – including synergy time-kill studies. [Link]

  • Helda - University of Helsinki. Validation of high-throughput time-kill assay. [Link]

  • Bio-protocol. 2.4. Time–Kill Assay. [Link]

  • Kocaoglu, O., et al. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy, 59(8), 4636–4643. [Link]

  • Khan, D. D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(12), e22903. [Link]

  • ResearchGate. Improved sensitivity in assays for binding of novel β-lactam antibiotics to penicillin-binding proteins of Escherichia coli. [Link]

  • ChemRxiv. β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. [Link]

  • ChemRxiv. Beta-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. [Link]

  • PubMed. Binding of beta-lactam antibiotics to penicillin-binding proteins in methicillin-resistant Staphylococcus aureus. [Link]

  • JoVE. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • PubMed. Pharmacokinetics and antibacterial efficacy in vivo of beta-lactam combinations against Proteus vulgaris. [Link]

  • PubMed. PK-PD modeling of β-lactam antibiotics: in vitro or in vivo models? [Link]

  • Andrews, J. M. (2001). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • ASM Journals. In Vivo Efficacies of Combinations of β-Lactams, β-Lactamase Inhibitors, and Rifampin against Acinetobacter baumannii in a Mouse Pneumonia Model. [Link]

  • ASM Journals. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey. [Link]

  • PubMed. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey. [Link]

  • National Center for Biotechnology Information. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. [Link]

  • Kar, S., et al. (2019). In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 63(5), e00128-19. [Link]

  • BMG Labtech. The minimum inhibitory concentration of antibiotics. [Link]

  • ASM Journals. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. [Link]

  • Al-Majid, A. M., et al. (2025). Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. Infection and Drug Resistance, 18, 1-19. [Link]

  • F1000Research. Synthesis and antimicrobial investigation of novel β-lactam derivatives. [Link]

  • ResearchGate. In vivo efficacy of beta-lactam combinations in treatment of infections caused by gram-negative bacillia. [Link]

  • PubMed. Highly efficient β-lactamase assay applying poly-dimethylacrylamide-based surface functionalization with β-lactam antibiotics and β-lactamase inhibitors. [Link]

  • bioRxiv. Stability of β-lactam antibiotics in bacterial growth media. [Link]

  • Scilit. Synthesis and antimicrobial investigation of novel β-lactam derivatives. [Link]

  • Frontiers. Novel β-lactam antibiotics versus other antibiotics for treatment of complicated urinary tract infections: a systematic review and meta-analysis. [Link]

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  • National Center for Biotechnology Information. Novel β-lactam antibiotics versus other antibiotics for treatment of complicated urinary tract infections: a systematic review and meta-analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one. As a compound featuring a beta-lactam ring, its disposal requires more than simple w...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one. As a compound featuring a beta-lactam ring, its disposal requires more than simple waste segregation; it necessitates a chemical inactivation step to mitigate potential biological and environmental impacts. This guide is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental stewardship.

Hazard Assessment and Chemical Profile

The primary hazards are associated with its potential irritant properties and harm if ingested. The core structural feature, the azetidin-2-one (or beta-lactam) ring, is found in a major class of antibiotics.[3] This imparts potential biological activity, making chemical inactivation a critical prerequisite for disposal to prevent the release of biologically active molecules into the environment, which could contribute to issues like antibiotic resistance.[4][5]

Hazard Profile: 4-[(4-Methoxyphenyl)methyl]azetidin-2-one & Analogs
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2]
Primary Hazard Statement H302: Harmful if swallowed.[1]
Other Potential Hazards H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
Physical Form Solid[2]
Structural Features of Note Beta-Lactam Ring (biologically active moiety), Aromatic Ether Group

The Core Directive: Chemical Inactivation via Alkaline Hydrolysis

The central tenet for the responsible disposal of this compound is the chemical cleavage of the strained four-membered beta-lactam ring. This process, known as alkaline hydrolysis, effectively neutralizes the compound's primary biological activity.[4][6] This step is a critical measure of due diligence, transforming the substance into a less hazardous degradation product before it enters the final waste stream.

The mechanism involves a nucleophilic attack by a hydroxide ion (from a base like sodium hydroxide) on the carbonyl carbon of the beta-lactam ring. This forces the ring to open, forming the corresponding beta-amino acid salt, which is biologically inactive. This protocol is adapted from established methods for the inactivation of beta-lactam antibiotics like Penicillin V.[4]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for segregating and managing waste generated from work involving 4-[(4-Methoxyphenyl)methyl]azetidin-2-one.

G cluster_waste_type Step 1: Identify Waste Type cluster_liquid_type Step 2: Identify Liquid Matrix cluster_actions Step 3: Apply Disposal Protocol cluster_final Step 4: Final Disposition start Waste Generation Point (4-[(4-Methoxyphenyl)methyl]azetidin-2-one) is_solid Solid Waste? (Unused reagent, contaminated PPE, spill absorbents) start->is_solid is_aqueous Aqueous Solution? is_solid->is_aqueous No (Liquid) protocol_b Protocol B: Package in a sealed, labeled container for Solid Hazardous Waste. is_solid->protocol_b Yes protocol_a Protocol A: Inactivate via Alkaline Hydrolysis, Neutralize, and Collect as Aqueous Hazardous Waste. is_aqueous->protocol_a Yes protocol_c Protocol C: Collect in a labeled Non-Halogenated Organic Solvent Waste Container. is_aqueous->protocol_c No (Organic Solvent) final_disposal Arrange for pickup by certified hazardous waste contractor via Institutional EHS Department. protocol_a->final_disposal protocol_b->final_disposal protocol_c->final_disposal

Caption: Waste segregation workflow for 4-[(4-Methoxyphenyl)methyl]azetidin-2-one.

Detailed Step-by-Step Disposal Protocols

Prerequisite: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] All procedures should be performed within a certified chemical fume hood.

Protocol A: Inactivation and Disposal of Aqueous Solutions

This protocol is for stock solutions, reaction mixtures, or instrument waste where the compound is dissolved in an aqueous buffer or water.

  • Preparation: In a designated waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE), prepare a 1 M sodium hydroxide (NaOH) solution.

  • Inactivation: For every one volume of aqueous waste containing the azetidinone compound, slowly and carefully add two volumes of the 1 M NaOH solution while stirring.[4] This ensures the solution becomes sufficiently alkaline to drive the hydrolysis of the beta-lactam ring.

  • Reaction Time: Loosely cap the container to prevent pressure buildup and allow the mixture to stand for a minimum of 24 hours at room temperature. This provides sufficient time for the hydrolysis reaction to complete.

  • Neutralization: After the inactivation period, slowly add a suitable acid (e.g., 1 M hydrochloric acid or citric acid) to the container while monitoring the pH with a calibrated meter. Adjust the pH to a neutral range (between 6.0 and 8.0).[4]

  • Final Collection: Securely cap and label the container as "Neutralized Aqueous Hazardous Waste containing degradation products of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one."

  • Disposition: Store in a designated hazardous waste accumulation area and arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[8]

Protocol B: Disposal of Solid Waste and Contaminated Materials

This protocol applies to expired or unused solid reagent, contaminated lab consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.

  • Segregation: Collect all solid waste materials in a dedicated, robust, and sealable container (e.g., a labeled plastic pail or a double-bagged waste bag).

  • Labeling: Clearly label the container as "Solid Hazardous Waste: 4-[(4-Methoxyphenyl)methyl]azetidin-2-one." Include the GHS07 pictogram and the "Warning" signal word.

  • Storage: Keep the waste container sealed and store it in a designated hazardous waste accumulation area, away from incompatible materials.[9]

  • Disposition: Arrange for collection by your institution's EHS department or a licensed hazardous waste contractor.[10]

Protocol C: Disposal of Organic Solvent Waste Streams

This protocol is for solutions where the compound is dissolved in non-halogenated organic solvents (e.g., acetone, ethyl acetate, toluene, methanol).

  • Identification: Confirm that the solvent waste is non-halogenated. Do not mix with halogenated solvents (e.g., dichloromethane, chloroform).[11]

  • Collection: Pour the waste directly into a designated and properly labeled "Non-Halogenated Organic Solvent Waste" container. These containers are typically provided by your EHS department.

  • Container Management: Never fill the container beyond 75-90% capacity to allow for vapor expansion.[9] Keep the container closed at all times except when adding waste.[12]

  • Labeling: Ensure the container label accurately lists all chemical constituents, including 4-[(4-Methoxyphenyl)methyl]azetidin-2-one and all solvents.

  • Disposition: Store in a flammable storage cabinet or designated hazardous waste area until collection by a certified waste disposal service.[9]

Protocol D: Decontamination of Glassware and Equipment

Proper cleaning of contaminated lab equipment is essential to prevent cross-contamination.

  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone). This first rinseate must be collected and disposed of as hazardous waste according to Protocol C.[12]

  • Inactivation Wash: Prepare a 1 M NaOH solution. Fill the glassware with this solution and allow it to sit for at least 24 hours to hydrolyze any residual beta-lactam compound.

  • Final Cleaning: Dispose of the NaOH solution as aqueous waste (neutralize and collect per Protocol A). Then, wash the glassware using standard laboratory detergent and water, followed by final rinses with deionized water.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation and turn off any nearby ignition sources.[9]

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[7]

  • Collection: Carefully collect the absorbed material and place it in a sealable container.

  • Disposal: Label the container as "Spill Debris: 4-[(4-Methoxyphenyl)methyl]azetidin-2-one" and manage it as solid hazardous waste according to Protocol B.

  • Decontamination: Clean the spill area with a cloth soaked in a soap and water solution, then wipe down with a 1 M NaOH solution to decontaminate the surface. Allow the NaOH to sit for at least 10-15 minutes before a final water rinse. Collect all cleaning materials for disposal as solid waste.

By adhering to these scientifically grounded procedures, you ensure the safe handling and disposal of 4-[(4-Methoxyphenyl)methyl]azetidin-2-one, protecting yourself, your colleagues, and the environment.

References

  • Fluorochem. (n.d.). 4-(4-Methoxyphenyl)azetidin-2-one Safety Data.
  • ChemicalBook. (2025). 2-Azetidinone - Safety Data Sheet.
  • Vanderbilt Environmental Health and Safety (VEHS). (n.d.). Laboratory Guide for Managing Chemical Waste.
  • BenchChem. (2025). Safeguarding Research and the Environment: Proper Disposal of Penicillin V.
  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from PharmWaste Technologies, Inc. website.
  • Kümmerer, K. (n.d.).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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  • Miller, M. A., et al. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC.
  • U.S. Food and Drug Administration (FDA). (2022). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.
  • Ecosense. (n.d.). Beta-Lactam Decontamination Services.
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  • BLDpharm. (n.d.). 4-(2-Methoxyphenyl)-2-azetidinone | 83725-16-0.
  • Sigma-Aldrich. (n.d.). 4-(4-Methylphenyl)azetidin-2-one | 21161-19-3.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
  • Google Patents. (n.d.). EP0213610A1 - Azetidin-2-one derivatives and process for production thereof.
  • Deep, A., et al. (2016).
  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one. PMC.
  • ChemScene. (n.d.). 2-(4-Methoxyphenyl)azetidine | 1219967-66-4.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
  • BenchChem. (n.d.). Proper Disposal of 4-Methoxyphenyl Acetate: A Comprehensive Guide for Laboratory Professionals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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